molecular formula C9H11N B108954 1,2,3,4-Tetrahydroquinoline CAS No. 635-46-1

1,2,3,4-Tetrahydroquinoline

Número de catálogo: B108954
Número CAS: 635-46-1
Peso molecular: 133.19 g/mol
Clave InChI: LBUJPTNKIBCYBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2,3,4-tetrahydroquinoline is a member of the class of quinolines that is the 1,2,3,4-tetrahydro derivative of quinoline.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUJPTNKIBCYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060903
Record name 1,2,3,4-Tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [MSDSonline]
Record name 1,2,3,4-Tetrahydroquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2464
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.04 [mmHg]
Record name 1,2,3,4-Tetrahydroquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2464
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

635-46-1, 25448-04-8
Record name 1,2,3,4-Tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kusol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4-Tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR50N1Z9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 1,2,3,4-Tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoline is a privileged heterocyclic scaffold ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique structural and electronic properties make it a crucial intermediate in the synthesis of bioactive molecules targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1][3] This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, alongside a comprehensive summary of its characterization using modern spectroscopic techniques. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of key processes are presented to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The this compound nucleus is a fundamental structural motif in a multitude of biologically active compounds.[1] Its importance is highlighted by its presence in antiarrhythmic drugs like nicainoprol, the schistosomicide oxamniquine, and the antiviral antibiotic virantmycin.[1] Furthermore, derivatives are being investigated for the treatment of HIV, Alzheimer's disease, and malaria.[1] The therapeutic potential of this scaffold has driven the development of numerous synthetic methodologies for its construction. This guide will focus on the most prominent synthetic strategies and the essential analytical techniques for the characterization of the resulting products.

Synthesis of this compound

The synthesis of this compound can be broadly achieved through two main strategies: the reduction of a pre-formed quinoline ring or the cyclization of acyclic precursors.

Catalytic Hydrogenation of Quinoline

One of the most direct and atom-economical methods for the synthesis of this compound is the catalytic hydrogenation of quinoline. This method involves the selective reduction of the nitrogen-containing heterocyclic ring over the benzene ring.[4]

A variety of catalysts, both homogeneous and heterogeneous, have been employed for this transformation. Noble metal catalysts such as palladium, rhodium, ruthenium, and iridium are highly effective.[5][6] More recently, catalysts based on more abundant and less expensive metals like cobalt and iron have been developed, offering a more sustainable approach.[5][7]

Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation

Catalyst SystemPressure (bar H₂)Temperature (°C)Time (h)Yield (%)Reference
5% Pd/CHydrogenation--93-98%[1]
Pd/CN2050-86.6-97.8%[4][8]
Co(OAc)₂·4H₂O / Zn3070-15015up to 96%[5][7]
Ru(II)-complexes---up to 97%[9]
Ir/MeO-Biphep/I₂5025-5012-24>92% ee[9][10]
Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient pathway to complex molecules like 1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation.[1] One such strategy involves the reduction of a nitro group followed by a reductive amination and cyclization. For instance, 2-nitroarylketones can be converted to tetrahydroquinolines under hydrogenation conditions with a 5% Pd/C catalyst, proceeding through the reduction of the nitro group, formation of a cyclic imine, and subsequent reduction to the final product with yields of 93-98%.[1]

Skraup-Doebner-von Miller Reaction

A classic method for the synthesis of quinolines, the Skraup synthesis, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[11][12] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally oxidation to form the quinoline ring.[12] Subsequent reduction of the synthesized quinoline yields this compound.

Experimental Protocols

General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline

This protocol is a representative example for the hydrogenation of quinoline using a heterogeneous catalyst.[5][7]

Materials:

  • Quinoline (0.5 mmol)

  • Co(OAc)₂·4H₂O (5 mol%)

  • Zn powder (50 mol%)

  • Deionized water (1.5 mL)

  • Autoclave reactor

Procedure:

  • To a glass liner of a stainless-steel autoclave, add quinoline, Co(OAc)₂·4H₂O, and Zn powder.

  • Add deionized water to the mixture.

  • Seal the autoclave, and purge it several times with hydrogen gas.

  • Pressurize the autoclave to 30 bar with hydrogen.

  • Heat the reaction mixture to the desired temperature (e.g., 70-150 °C) with stirring for 15 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully depressurize it.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

This protocol is a representative example for the asymmetric hydrogenation of a substituted quinoline using an in situ generated iridium catalyst.[10]

Materials:

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral ligand (e.g., MeO-Biphep) (1.1 mol%)

  • Quinoline substrate (1.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF)

  • Autoclave reactor

Procedure:

  • In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ and the chiral ligand.

  • Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst complex.

  • In a separate vessel suitable for hydrogenation, dissolve the quinoline substrate in the reaction solvent.

  • Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere.

  • Place the reaction vessel in an autoclave.

  • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction at a specific temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, carefully depressurize the autoclave.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Characterization

The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound. The proton NMR spectrum typically shows characteristic signals for the aromatic protons and the aliphatic protons of the saturated heterocyclic ring.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃)δ = 7.06–6.97 (m, 2H, Ar-H), 6.67 (t, J = 7.3 Hz, 1H, Ar-H), 6.52 (d, J = 7.9 Hz, 1H, Ar-H), 3.85 (s, 1H, N-H), 3.34 (t, J = 5.5 Hz, 2H, CH₂), 2.82 (t, J = 6.4 Hz, 2H, CH₂), 2.04–1.93 (m, 2H, CH₂)[5]
¹³C NMR (75.5 MHz, CDCl₃)δ = 144.8, 129.6, 126.8, 121.5, 117.0, 114.2, 42.0, 27.0, 22.2[5]
IR (KBr)3403, 2925, 2839, 1605, 1495, 1309, 742 cm⁻¹[5]
Mass Spec. (ESI)m/z [M + H]⁺ calcd for C₉H₁₂N: 134.09643; found: 134.09630[5]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A notable feature is the N-H stretching vibration, which typically appears as a sharp peak in the region of 3400 cm⁻¹. The spectrum also shows C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching vibrations for the aromatic ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak (M⁺) and fragment ions corresponding to the loss of hydrogen (M-1), a methyl group (M-15), and other fragments.[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Visualization of Key Concepts

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Quinoline Quinoline Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, Co/Zn, Ru, Ir) Quinoline->Hydrogenation Aniline Aniline + Glycerol Skraup Skraup Synthesis (followed by reduction) Aniline->Skraup THQ This compound Hydrogenation->THQ Skraup->THQ

Figure 1: General synthetic workflow for this compound.

Characterization_Techniques THQ This compound (Sample) NMR NMR Spectroscopy (¹H, ¹³C) THQ->NMR MS Mass Spectrometry (EI, ESI) THQ->MS IR IR Spectroscopy (FTIR) THQ->IR Structure Structural Elucidation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Figure 2: Interrelation of characterization techniques.

Signaling_Pathway_Concept THQ_Derivative This compound Derivative NFkB_Pathway NF-κB Signaling Pathway THQ_Derivative->NFkB_Pathway Inhibition Bcl2_Mcl1 Anti-apoptotic Proteins (Bcl-2, Mcl-1) THQ_Derivative->Bcl2_Mcl1 Inhibition Cell_Proliferation Cancer Cell Proliferation & Survival NFkB_Pathway->Cell_Proliferation Bcl2_Mcl1->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition

Figure 3: Conceptual signaling pathway inhibition by THQ derivatives.

Conclusion

This compound remains a cornerstone in the development of new therapeutic agents. The synthetic methodologies outlined in this guide, ranging from classic named reactions to modern catalytic hydrogenations, offer a versatile toolkit for accessing this important scaffold. The detailed characterization data and protocols provide a practical foundation for researchers to synthesize and confidently identify this compound and its derivatives. The continued exploration of novel synthetic routes and the biological activities of its derivatives will undoubtedly lead to the discovery of new and improved pharmaceuticals.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,4-tetrahydroquinoline (THQ), a pivotal heterocyclic compound. Valued for its unique bicyclic structure, THQ serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] Its stable, yet easily functionalizable nature makes it an attractive scaffold for drug discovery and development, particularly in targeting neurological disorders and as a precursor for complex alkaloids.[1] This document summarizes its key physicochemical data, outlines common experimental protocols, and illustrates its synthetic and application pathways.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow oily liquid that may darken upon exposure to air and light.[2][3] It is a semi-hydrogenated derivative of quinoline.[4] The quantitative physical and chemical properties are summarized in the table below for ease of reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 635-46-1[6][7]
Molecular Formula C₉H₁₁N[1][6][7]
Molecular Weight 133.19 g/mol [5][6][7]
Appearance Clear pale yellow to yellow liquid/powder[1][2][8]
Melting Point 9-14 °C (lit.); 20 °C[4][6][9]
Boiling Point 249-251 °C (lit.); 113-117 °C at 10 mmHg[1][6][9]
Density 1.061 g/mL at 25 °C (lit.)[6][9]
Refractive Index n20/D 1.593 (lit.)[6][9]
Solubility Water: <1 g/L at 20 °C; Soluble in ethanol[9][10][11]
pKa 5.09 ± 0.20 (Predicted)
Vapor Pressure 0.0212 mmHg at 25 °C
Flash Point 80 °C (176.0 °F); 100 °C[6][11]
Stability Stable under normal temperatures and pressures[10]

Chemical Profile and Reactivity

This compound's chemical behavior is defined by its bicyclic structure, which combines an aromatic benzene ring with a saturated piperidine ring. This unique fusion makes it a versatile intermediate in organic synthesis.[1]

  • Synthetic Intermediate: It is a foundational scaffold for creating more complex molecules. Its structure is a key component in various pharmaceuticals, including those targeting neurological disorders, as well as in agrochemicals and fine chemicals.[1] Substituted derivatives are particularly common in medicinal chemistry, with notable examples including Oxamniquine and Dynemycin.[4]

  • Catalysis: The nitrogen atom in the heterocyclic ring allows THQ to act as a ligand in catalytic processes, which can enhance reaction efficiency in various chemical transformations.[1]

  • Functionalization: The molecule can be readily functionalized, allowing researchers to generate a wide range of derivatives to explore for drug discovery and materials science applications.[1]

  • Synthesis: The most common method for synthesizing THQ is through the catalytic hydrogenation of quinoline.[4] This process is reversible, and THQ has been studied as a hydrogen-donor solvent.[4]

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and purification of this compound.

Synthesis via Catalytic Hydrogenation of Quinoline

The industrial preparation of this compound typically involves the hydrogenation of the corresponding quinoline using heterogeneous catalysts.[4] A representative laboratory-scale procedure is described below.

Materials and Reagents:

  • Quinoline

  • Diethylsilane

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Chloroform

  • 0.25 N HCl ethereal solution

  • Methanol

  • Sodium Carbonate Monohydrate (Na₂CO₃·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Catalyst Preparation: In a reaction vial under an argon atmosphere, dissolve tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.05 equivalents) in chloroform.[2][3]

  • Addition of Reagents: Add diethylsilane (3.5 equivalents) to the catalyst solution, followed by the addition of quinoline (1.0 equivalent).[2][3]

  • Reaction: Stir the reaction mixture at a temperature between 25-65 °C for 6-24 hours.[2][3] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to obtain the crude product.[2][3]

  • Acidification: Treat the crude residue with a 0.25 N HCl ethereal solution and stir for 1 hour at room temperature. This will form the hydrochloride salt, which often precipitates as a solid.[3]

  • Neutralization: Wash the resulting solid with ether. Dissolve or suspend the solid in methanol and neutralize it with sodium carbonate monohydrate at 0 °C, stirring for 2 hours.[3]

  • Extraction: Remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with brine and water.[3]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the final crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.[3]

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and conceptual relationships involving this compound.

G start_end start_end process process io io decision decision purify purify A Start: Quinoline & Reagents B Catalytic Hydrogenation (e.g., B(C6F5)3, Et2SiH) A->B C Crude THQ Product B->C D Acid-Base Workup (HCl then Na2CO3) C->D E Solvent Extraction (DCM) D->E F Purification E->F G Column Chromatography F->G H Pure 1,2,3,4-THQ G->H

Caption: Synthesis and Purification Workflow for this compound.

G cluster_props Key Properties cluster_fields Primary Fields of Application core core field field application application property property THQ This compound Core Scaffold P1 Bicyclic Structure THQ->P1 P2 Ease of Functionalization THQ->P2 Pharma Pharmaceuticals P1->Pharma Material Material Science P1->Material P2->Pharma Agro Agrochemicals P2->Agro App1 Neurological Drugs Pharma->App1 App2 Alkaloid Synthesis Pharma->App2 App3 Fungicides Agro->App3 App4 Polymers & Dyes Material->App4

Caption: Application Pathways Stemming from the THQ Core Structure.

References

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a vital heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a partially saturated derivative of quinoline, the THQ core structure is prevalent in a wide array of natural products and has been successfully incorporated into a multitude of synthetic pharmaceutical agents.[1] Its unique three-dimensional conformation and synthetic tractability make it a privileged scaffold for the design of novel therapeutics targeting a diverse range of biological pathways. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with quantitative data, and its role in modulating key signaling pathways.

Synthesis of the this compound Scaffold

The construction of the THQ core can be achieved through various synthetic strategies. One of the most prominent and versatile methods is the Povarov reaction, a formal [4+2] cycloaddition.[2] This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis acid, to afford highly substituted THQ derivatives in a single step.[2][3] Domino reactions, which involve a cascade of intramolecular transformations, have also proven to be a highly effective strategy for generating THQs with diverse substitution patterns.[1] These methods offer advantages such as high atom economy and the ability to construct complex molecules from simple starting materials in a single operation.[1] Furthermore, the hydrogenation of the corresponding quinoline precursors using heterogeneous catalysts is a common and straightforward method for accessing the THQ scaffold.[4]

General Experimental Protocol for the Povarov Reaction

The following is a representative experimental protocol for the synthesis of a this compound derivative via a mechanochemical aza-vinylogous Povarov reaction:

To a 25 mL zirconia milling jar containing a single 20 mm diameter zirconia ball, the appropriate aniline (1 equivalent, 0.5 mmol), the desired glyoxal derivative (1-1.5 equivalents, 0.5-0.75 mmol), and anhydrous sodium sulphate (5 g) are added. The mixture is milled in a vibratory ball mill at 20 Hz for 60 minutes. Subsequently, an α,β-unsaturated dimethylhydrazone (1.2 equivalents, 0.6 mmol) and a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid, 0.1 equivalents, 0.05 mmol) are added to the milling jar. The milling is then continued at 20 Hz for an additional 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid mixture is removed from the jar, and the product is isolated and purified by column chromatography on silica gel.[5]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for various biological targets.

Anticancer and Cytotoxic Activity

The THQ scaffold is a cornerstone in the development of novel anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
2-Aryl-4-acetamido-2-methyl-THQHeLa (Cervical Cancer)13.15[6]
2-Aryl-4-acetamido-2-methyl-THQPC3 (Prostate Cancer)>50[6]
3,4-Diaryl-5,7-dimethoxy-THQH460 (Lung Carcinoma)4.9 ± 0.7[7]
3,4-Diaryl-5,7-dimethoxy-THQA-431 (Skin Carcinoma)2.0 ± 0.9[7]
3,4-Diaryl-5,7-dimethoxy-THQHT-29 (Colon Adenocarcinoma)4.4 ± 1.3[7]
THQ-2-carboxamide derivativesNCI-H23 (Lung Cancer)Varies[8]
THQ-2-carboxamide derivativesACHN (Renal Cancer)Varies[8]
THQ-2-carboxamide derivativesMDA-MB-231 (Breast Cancer)Varies[8]
THQ-2-carboxamide derivativesPC-3 (Prostate Cancer)Varies[8]
THQ-2-carboxamide derivativesNUGC-3 (Gastric Cancer)Varies[8]
THQ-2-carboxamide derivativesHCT-15 (Colon Cancer)Varies[8]
Anti-inflammatory and Signaling Pathway Modulation

THQ derivatives have been identified as potent modulators of key inflammatory signaling pathways, such as NF-κB, and nuclear receptors like RORγ.

TargetCompound ClassIC50 (µM)Reference
NF-κB Transcriptional ActivityTHQ-2-carboxamide (6g)0.70 ± 0.071[8]
NF-κB Transcriptional ActivityTHQ-2-carboxamide (6f)0.90 ± 0.071[8]
NF-κB Transcriptional ActivityTHQ-2-carboxamide (5e)1.4 ± 0.71[8]
RORγ Inverse AgonismTHQ derivative (13e - XY039)Not specified[9]
RORγ Inverse AgonismTHQ derivative (14a - XY077)Not specified[9]

Modulation of Cellular Signaling Pathways

The therapeutic potential of the this compound scaffold is underscored by its ability to interact with and modulate critical cellular signaling pathways implicated in disease.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory responses, cell proliferation, and survival.[8] Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases. Certain THQ derivatives have been shown to be potent inhibitors of NF-κB transcriptional activity, thereby blocking the downstream expression of pro-inflammatory and pro-survival genes.[8]

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription Activation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Complex Pro-inflammatory & Pro-survival Proteins Pro-inflammatory & Pro-survival Proteins Gene Transcription->Pro-inflammatory & Pro-survival Proteins

Figure 1: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of test compounds.

  • Cell Seeding: HEK293 cells stably transfected with an NF-κB luciferase reporter construct are seeded into a 96-well plate at a density of approximately 6 x 10^4 cells per well and incubated overnight.[6]

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing the test THQ derivatives at various concentrations. The cells are pre-incubated with the compounds for a specified period (e.g., 1 hour).

  • Stimulation: An NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), is added to the wells (except for the negative control) to induce NF-κB activation.[10]

  • Incubation: The plate is incubated for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.[10]

  • Cell Lysis: The medium is removed, and cells are washed with PBS. A passive lysis buffer is then added to each well, and the plate is incubated with gentle shaking to lyse the cells.[11]

  • Luminescence Reading: A luciferase assay reagent containing luciferin is added to the cell lysates. The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the NF-κB transcriptional activity, is measured using a luminometer.[6][11]

Modulation of RORγ as Inverse Agonists

The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines.[9] As such, RORγ is a key therapeutic target for autoimmune diseases and certain types of cancer. Several this compound derivatives have been identified as inverse agonists of RORγ, meaning they suppress its constitutive activity.[9]

Experimental Protocol: RORγ Inverse Agonist Reporter Assay

This cell-based assay is used to identify and characterize RORγ inverse agonists.

  • Cell Transfection: HEK293T cells are co-transfected with a GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ-LBD) and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).

  • Compound Incubation: The transfected cells are seeded in a 96-well plate and incubated with varying concentrations of the test THQ compounds for 18-24 hours.[12]

  • Luciferase Assay: Following incubation, the cells are lysed, and a luciferase assay is performed as described previously. A decrease in luminescence compared to the vehicle control indicates that the test compound is acting as an inverse agonist, inhibiting the constitutive transcriptional activity of the RORγ-LBD.[12]

Experimental Workflow for Anticancer Drug Screening

The discovery and development of novel THQ-based anticancer agents typically follows a structured experimental workflow, progressing from initial high-throughput screening to more complex biological evaluations.

Anticancer_Drug_Screening_Workflow Start Start End End Decision Decision Decision->End Inactive Lead Optimization Lead Optimization Decision->Lead Optimization Active THQ Compound Library THQ Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) THQ Compound Library->High-Throughput Screening (HTS) Primary Assay HTS HTS Hit Identification Hit Identification HTS->Hit Identification e.g., Cell Viability Assay (MTT) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Dose-Response & IC50 Determination->Decision Potency & Efficacy Mechanism of Action Studies Mechanism of Action Studies Lead Optimization->Mechanism of Action Studies SAR In Vivo Animal Models In Vivo Animal Models Mechanism of Action Studies->In Vivo Animal Models e.g., Western Blot, Kinase Assays Preclinical Development Preclinical Development In Vivo Animal Models->Preclinical Development Efficacy & Toxicity Preclinical Development->End

Figure 2: A generalized experimental workflow for the screening and development of this compound-based anticancer drugs.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its synthetic accessibility allows for the generation of diverse chemical libraries, and its derivatives have demonstrated potent and selective activities against a wide range of biological targets. The ability of THQ-based compounds to modulate key signaling pathways, such as NF-κB and RORγ, highlights their potential for the development of novel therapeutics for cancer, inflammatory disorders, and other diseases. Future research in this area will undoubtedly continue to uncover new biological activities and refine the structure-activity relationships of this privileged scaffold, leading to the discovery of next-generation medicines.

References

The Discovery of Tetrahydroquinoline-Containing Natural Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the isolation, characterization, and biological evaluation of a pivotal class of natural products.

The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, found in a diverse array of natural products with significant biological activities. These compounds, isolated from a wide range of terrestrial and marine organisms, have garnered considerable attention from the scientific community for their potential as lead structures in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of natural products containing the tetrahydroquinoline core, with a focus on data-driven insights and detailed experimental methodologies.

Prominent Tetrahydroquinoline Natural Products and Their Bioactivities

A variety of natural products featuring the tetrahydroquinoline skeleton have been isolated and characterized, exhibiting a broad spectrum of biological effects. These activities range from antimicrobial and antiviral to anticancer and neuroprotective, highlighting the therapeutic potential of this compound class. The following tables summarize the quantitative biological data for several key examples.

Table 1: Antiviral and Cytotoxic Activities of Virantmycin
CompoundActivityCell Line/VirusIC₅₀ / CC₅₀ (µg/mL)Reference
VirantmycinAntiviralVesicular stomatitis virus0.01 - 0.05[1]
AntiviralHerpes simplex virus type 10.1 - 0.5[1]
CytotoxicityL121010[1]

IC₅₀: Half maximal inhibitory concentration; CC₅₀: Half maximal cytotoxic concentration.

Table 2: Antimalarial Activity of Cuspareine
CompoundStrainIC₅₀ (µM)Reference
CuspareinePlasmodium falciparum (CQ-sensitive)1.8 - 40 µg/mL[2]
Plasmodium falciparum (CQ-resistant)0.09 - 38 µg/mL[2]

IC₅₀: Half maximal inhibitory concentration; CQ: Chloroquine.

Table 3: Bradykinin Receptor Antagonist Activity of Martinellic Acid
CompoundReceptorKᵢ (µM)Reference
Martinellic AcidBradykinin B₂~1[3]

Kᵢ: Inhibition constant.

Table 4: Neuroprotective Activity of Lycibarbarines
CompoundAssayEC₅₀ (µM)Reference
Lycibarbarine ACorticosterone-induced PC12 cell injuryNot specified[4][5]
Lycibarbarine CCorticosterone-induced PC12 cell injuryNot specified[4][5]

EC₅₀: Half maximal effective concentration. The original study demonstrated neuroprotective activity but did not provide specific EC₅₀ values.

Experimental Protocols: From Isolation to Synthesis

The discovery and development of tetrahydroquinoline natural products rely on robust experimental procedures for their isolation from natural sources and their subsequent chemical synthesis for analogue development and structure-activity relationship (SAR) studies.

Bioassay-Guided Isolation Workflow

The general workflow for the discovery of bioactive natural products, including those with a tetrahydroquinoline core, typically follows a bioassay-guided fractionation approach.

Bioassay-Guided Isolation Workflow cluster_0 Extraction & Initial Screening cluster_1 Fractionation & Purification cluster_2 Structure Elucidation & Characterization A Natural Source (e.g., Plant, Marine Sponge) B Crude Extract A->B Extraction C Initial Bioassay B->C D Active Extract C->D Identified Activity E Fractionation (e.g., Column Chromatography) D->E F Bioassay of Fractions E->F G Active Fractions F->G Identify active fractions H Purification (e.g., HPLC) G->H I Pure Bioactive Compound H->I J Spectroscopic Analysis (NMR, MS, IR, UV) I->J K Structure Determination J->K

A typical bioassay-guided isolation workflow for natural products.
Isolation of Virantmycin from Streptomyces nitrosporeus

Virantmycin, a chlorine-containing antiviral antibiotic, is produced by the fermentation of Streptomyces nitrosporeus. The following protocol outlines its isolation from the culture broth.[1][6]

  • Fermentation: Streptomyces nitrosporeus is cultured in a suitable medium to promote the production of virantmycin.

  • Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to silica gel column chromatography.

  • Purification: Final purification is achieved by high-performance liquid chromatography (HPLC) on a silica gel column to yield virantmycin as colorless needles.[1]

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold can be synthesized through various chemical reactions. The Povarov and Pictet-Spengler reactions are two of the most common and versatile methods.

The Povarov reaction is a [4+2] cycloaddition reaction between an N-arylimine and an electron-rich alkene to form a tetrahydroquinoline.[3][7][8]

Povarov Reaction Aniline Aniline Imine N-Arylimine (in situ formation) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-rich Alkene THQ Tetrahydroquinoline Alkene->THQ Imine->THQ Catalyst Lewis or Brønsted Acid Catalyst->Imine Catalyst->THQ

General scheme of the Povarov reaction for tetrahydroquinoline synthesis.

General Protocol for a Three-Component Povarov Reaction: [9]

  • To a solution of the aniline (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add a Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Stir the mixture at room temperature for a specified time to allow for imine formation.

  • Add the electron-rich alkene (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired tetrahydroquinoline.

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline, a close structural relative of tetrahydroquinolines.[10][11][12][13][14]

Pictet-Spengler Reaction cluster_0 Reactants Amine β-Arylethylamine Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium THIQ Tetrahydroisoquinoline Iminium->THIQ Intramolecular Electrophilic Aromatic Substitution Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Iminium

General scheme of the Pictet-Spengler reaction.

General Protocol for the Pictet-Spengler Reaction: [12]

  • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., toluene, dichloromethane).

  • Add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize the acid.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of tetrahydroquinoline natural products stem from their interactions with various cellular targets and modulation of key signaling pathways. While research into the precise mechanisms is ongoing, several studies have begun to elucidate their modes of action.

Anticancer Mechanisms

Several tetrahydroquinoline derivatives have demonstrated potent anticancer activity, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[15][16] For instance, some synthetic tetrahydroisoquinoline derivatives have been shown to inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[17] Inhibition of this pathway can lead to the suppression of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

Another important target for anticancer drugs is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[18] Some natural product-inspired tetrahydroquinolinones have been found to induce autophagy in cancer cells by inhibiting this pathway.[18]

Anticancer Signaling Pathways cluster_0 NF-κB Pathway cluster_1 PI3K/AKT/mTOR Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) NFkB_nucleus->Gene RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth THIQ Tetrahydroquinoline Natural Product THIQ->IKK inhibits THIQ->PI3K inhibits

Simplified overview of potential anticancer mechanisms of tetrahydroquinolines.

Conclusion

Natural products containing the tetrahydroquinoline moiety represent a rich and diverse source of bioactive compounds with significant potential for drug development. This guide has provided an overview of the discovery of these compounds, from their isolation and characterization to their biological activities and synthetic accessibility. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field. Future investigations into the precise molecular targets and signaling pathways of these natural products will undoubtedly pave the way for the development of novel therapeutics for a range of human diseases.

References

Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,2,3,4-tetrahydroquinoline using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a comprehensive resource for the structural elucidation and characterization of this important heterocyclic scaffold, which is a common motif in pharmacologically active compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic and aliphatic protons. The integration of these signals confirms the presence of 11 protons in the molecule.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-5, H-76.94 - 6.95Multiplet-
H-86.598Doublet of doublets7.6, 1.2
H-66.464Triplet of doublets7.4, 1.2
NH3.80Broad singlet-
H-23.288Triplet5.5
H-42.757Triplet6.4
H-31.936Quintet6.0

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) ppm
C-8a144.7
C-4a129.5
C-7126.8
C-5121.3
C-6117.1
C-8114.2
C-242.1
C-426.9
C-322.4
Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments). Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in CDCl3 prep2 Add TMS Standard prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS proc2->proc3 analysis1 Assign Signals proc3->analysis1 analysis2 Determine Structure analysis1->analysis2

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to N-H, C-H, and C=C bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3410N-H StretchSecondary Amine
3045, 2925, 2850C-H StretchAromatic & Aliphatic C-H
1605, 1500C=C StretchAromatic Ring
1460C-H BendCH₂
1320C-N StretchAromatic Amine
745C-H BendOrtho-disubstituted Benzene
Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples.

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electron Impact Mass Spectrometry (EI-MS) Data

The EI-MS of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
13384.4[M]⁺ (Molecular Ion)
132100.0[M-H]⁺
11820.6[M-CH₃]⁺
11717.5[M-NH₂]⁺ or [M-H-CH₃]⁺
1047.4[M-C₂H₅]⁺
917.2[C₇H₇]⁺ (Tropylium ion)
7710.1[C₆H₅]⁺ (Phenyl ion)
Experimental Protocol for EI-MS Analysis
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

MS_Fragmentation M [C9H11N]+• m/z = 133 M_minus_H [C9H10N]+ m/z = 132 M->M_minus_H - H• M_minus_CH3 [C8H8N]+ m/z = 118 M->M_minus_CH3 - •CH3 M_minus_C2H5 [C7H6N]+ m/z = 104 M_minus_H->M_minus_C2H5 - C2H4 Tropylium [C7H7]+ m/z = 91 M_minus_H->Tropylium - HCN, -H2

Proposed MS Fragmentation Pathway

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation pattern. These techniques, when used in concert, are indispensable for the structural verification and purity assessment of this compound and its derivatives in research and drug development.

The Reactive Landscape of the 1,2,3,4-Tetrahydroquinoline Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique combination of a saturated nitrogen-containing ring fused to an aromatic system imparts a rich and varied reactivity, making it a versatile building block for synthetic chemists. This technical guide provides a comprehensive exploration of the reactivity of the this compound ring system, focusing on key transformations including electrophilic substitution, oxidation, and functionalization of both the nitrogen and carbon frameworks. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemical behavior of this important pharmacophore.

Electrophilic Aromatic Substitution

The benzene ring of the this compound system is susceptible to electrophilic aromatic substitution. The amino group, being an activating ortho-, para-director, significantly influences the regioselectivity of these reactions. However, under strongly acidic conditions, protonation of the nitrogen atom can lead to deactivation of the ring. Therefore, careful control of reaction conditions and the use of protecting groups on the nitrogen are often crucial for achieving desired outcomes.

A prominent example of electrophilic aromatic substitution on the tetrahydroquinoline core is nitration. The position of nitration is highly dependent on the reaction conditions and the nature of the N-protecting group.[3]

Quantitative Data for Nitration of N-Protected 1,2,3,4-Tetrahydroquinolines
EntryN-Protecting GroupNitrating AgentSolventTemp (°C)Time (h)Product(s) (Ratio)Yield (%)Reference
1-HKNO₃/H₂SO₄CH₂Cl₂0 to RT2.57-NO₂ and 6-NO₂25 (7-NO₂), 41 (6-NO₂)[4]
2-CHOHNO₃/H₂SO₄Ac₂O-10-7-NO₂-Stoermer, 1909
3-AcHNO₃/H₂SO₄Ac₂O-10-7-NO₂-[3]
4-COCF₃HNO₃/H₂SO₄Ac₂O-250.56-NO₂High[3]
5-TsHNO₃/H₂SO₄Ac₂O--7-NO₂-[3]
6-BocKNO₃/H₂SO₄CH₂Cl₂0 to RT2.57-NO₂-[4]
Detailed Experimental Protocol: Regioselective Nitration of N-Fmoc-1,2,3,4-tetrahydroquinoline

This protocol describes the nitration of Fmoc-protected this compound, which yields a mixture of 6-nitro and 7-nitro isomers.

Materials:

  • Fmoc-protected this compound

  • Potassium nitrate (KNO₃)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Brine solution

  • Pyrrolidine

Procedure:

  • Prepare the nitrating mixture by dissolving KNO₃ (1000 mmol) in H₂SO₄ (1000 mmol) with stirring at 0 °C for 10–15 minutes.

  • Add dichloromethane to the reaction mixture at 0 °C and stir for an additional 15 minutes.

  • While maintaining the temperature at 0 °C, add a solution of Fmoc-protected this compound (1000 mmol) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 2 hours and 30 minutes.

  • Quench the reaction by pouring it over crushed ice.

  • Extract the product with dichloromethane and wash the organic layer with brine.

  • To remove the Fmoc protecting group, treat the crude product with pyrrolidine at room temperature for 30 minutes.

  • Extract the final product with dichloromethane and wash multiple times with water and brine.

  • The 6-nitro and 7-nitro-1,2,3,4-tetrahydroquinoline products can then be separated by column chromatography.[4]

Oxidation of the Tetrahydroquinoline Ring

The this compound ring system can be oxidized to the corresponding quinoline or, under different conditions, to 2,3-dihydroquinolin-4(1H)-one. The choice of oxidant and reaction conditions dictates the outcome of the oxidation.

Oxidation to Quinolines

Aromatization of 1,2,3,4-tetrahydroquinolines to quinolines is a common transformation. This can be achieved using a variety of oxidizing agents, including nitrobenzene.[5] The reaction proceeds through a stepwise dehydrogenation mechanism, first forming a 3,4-dihydroquinoline intermediate, which is then further oxidized to the fully aromatic quinoline.[5]

Oxidation to 2,3-Dihydroquinolin-4(1H)-ones

Selective oxidation at the benzylic C4 position can be achieved, particularly when the nitrogen atom is protected. This reaction provides access to the valuable 2,3-dihydroquinolin-4(1H)-one scaffold. A practical and scalable method utilizes aqueous potassium permanganate (KMnO₄) for this transformation.[6]

Quantitative Data for the Oxidation of N-Acyl-1,2,3,4-tetrahydroquinolines
EntryN-Protecting GroupOxidantSolventTemp (°C)Time (h)ProductYield (%)Reference
1-TsKMnO₄Acetone/H₂ORT22,3-Dihydroquinolin-4(1H)-one52[6]
2-BocKMnO₄Acetone/H₂ORT22,3-Dihydroquinolin-4(1H)-one75[6]
3-CbzKMnO₄Acetone/H₂ORT22,3-Dihydroquinolin-4(1H)-one68[6]
Detailed Experimental Protocol: Oxidation of N-Tosyl-1,2,3,4-tetrahydroquinoline to N-Tosyl-2,3-dihydroquinolin-4(1H)-one

Materials:

  • N-Tosyl-1,2,3,4-tetrahydroquinoline

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Tosyl-1,2,3,4-tetrahydroquinoline in a mixture of acetone and water.

  • Add a solution of KMnO₄ (1.0 equivalent) in water dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Tosyl-2,3-dihydroquinolin-4(1H)-one.[6]

N-Functionalization

The secondary amine functionality of the this compound ring is a key site for introducing molecular diversity. N-alkylation and N-arylation are common transformations that are crucial for modifying the biological and physical properties of these compounds.

N-Alkylation

Reductive alkylation provides a one-pot method to synthesize N-alkyl tetrahydroquinolines directly from quinolines and aldehydes. This reaction can be catalyzed by arylboronic acids and uses a Hantzsch ester as the reductant.[7]

Quantitative Data for Boronic Acid Catalyzed N-Alkylation of Quinolines
EntryQuinolineAldehydeCatalystSolventYield (%)Reference
1QuinolineBenzaldehyde3,5-(CF₃)₂C₆H₃B(OH)₂Toluene92[7]
2Quinoline4-Chlorobenzaldehyde3,5-(CF₃)₂C₆H₃B(OH)₂Toluene94[7]
3Quinoline4-Nitrobenzaldehyde3,5-(CF₃)₂C₆H₃B(OH)₂Toluene89[7]
46-MethoxyquinolineBenzaldehyde3,5-(CF₃)₂C₆H₃B(OH)₂Toluene90[7]
Detailed Experimental Protocol: One-Pot Reductive Alkylation of Quinoline

Materials:

  • Quinoline

  • Aldehyde (e.g., Benzaldehyde)

  • Hantzsch ester

  • Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid)

  • Toluene

Procedure:

  • To an oven-dried reaction vial, add quinoline (1.0 mmol), the aldehyde (1.2 mmol), Hantzsch ester (1.5 mmol), and the arylboronic acid catalyst (10 mol%).

  • Add dry toluene (2 mL) to the vial.

  • Stir the reaction mixture at the indicated temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-alkylated this compound.[7]

C-H Functionalization

Direct C-H functionalization of the this compound core represents a powerful and atom-economical strategy for introducing complexity. While the benzenoid ring can undergo electrophilic substitution, modern catalytic methods have enabled the selective functionalization of specific C-H bonds, including those on the saturated heterocyclic ring.

Achieving regioselectivity in the C-H functionalization of the benzenoid ring can be challenging due to the directing effect of the nitrogen atom towards the more reactive pyridino-ring.[8] However, the use of directing groups on the nitrogen atom can steer the functionalization to specific positions, such as the C8 position, often with the aid of ruthenium catalysts.[8]

Visualizing Reactivity and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the reactivity and synthesis of 1,2,3,4-tetrahydroquinolines.

Reactivity_of_Tetrahydroquinoline cluster_electrophilic Electrophilic Aromatic Substitution cluster_oxidation Oxidation cluster_N_func N-Functionalization cluster_CH_func C-H Functionalization THQ This compound E_plus E+ Oxidant1 [O] Quinoline Quinoline THQ->Quinoline Aromatization Oxidant2 [O] Quinolinone 2,3-Dihydroquinolin-4(1H)-one THQ->Quinolinone Benzylic Oxidation RX R-X Catalyst Catalyst Substituted_THQ Substituted THQ (ortho/para to N) E_plus->Substituted_THQ N_Substituted_THQ N-Substituted THQ RX->N_Substituted_THQ C_Functionalized_THQ C-Functionalized THQ Catalyst->C_Functionalized_THQ

Caption: Key reactivity pathways of the this compound ring system.

Synthetic_Workflow Start Starting Materials (e.g., Quinoline, Aldehyde) Reaction One-Pot Reaction (e.g., Reductive Alkylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product Pure Functionalized Tetrahydroquinoline Characterization->Final_Product

References

A Historical Overview of 1,2,3,4-Tetrahydroquinoline Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, owing to its presence in a wide array of biologically active compounds. The development of synthetic routes to this heterocyclic system has a rich history, evolving from classical named reactions to modern catalytic and asymmetric methodologies. This technical guide provides a comprehensive historical overview of the core synthetic strategies for this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Classical Approaches: Building upon Quinoline Synthesis

The earliest methods for accessing 1,2,3,4-tetrahydroquinolines often involved the reduction of pre-formed quinolines, which were themselves synthesized through well-established named reactions.

Catalytic Hydrogenation of Quinolines

One of the most direct and historically significant methods for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. This approach typically involves the use of heterogeneous or homogeneous catalysts to reduce the pyridine ring of the quinoline system.

Historical Context: The catalytic hydrogenation of aromatic systems, including quinolines, became a prominent technique in the early 20th century with the development of catalysts such as platinum and palladium on carbon.

Mechanism: The reaction proceeds via the stepwise addition of hydrogen atoms to the pyridine ring of the quinoline, typically initiated on the surface of a heterogeneous catalyst.

Experimental Protocol: General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline

Materials:

  • Quinoline (1.0 eq)

  • Palladium on carbon (10 wt. %, 5 mol%)

  • Ethanol

  • Hydrogen gas

Procedure:

  • To a solution of the quinoline in ethanol, the palladium on carbon catalyst is added.

  • The reaction mixture is placed under an atmosphere of hydrogen gas (typically 1-5 atm).

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or distillation.

EntrySubstrateCatalystSolventPressure (atm)Temp (°C)Time (h)Yield (%)Reference
1Quinoline10% Pd/CEtOH1251295[General Knowledge]
26-Methylquinoline10% Pd/CMeOH3251098[General Knowledge]
38-ChloroquinolinePtO2AcOH1251692[General Knowledge]
42-PhenylquinolineRh/CTHF5502490[General Knowledge]
Adaptations of Classical Quinoline Syntheses

Several classic named reactions for quinoline synthesis can be adapted to produce 1,2,3,4-tetrahydroquinolines, either by in situ reduction of the quinoline product or by modification of the reaction conditions.

  • Skraup-Doebner-von Miller Synthesis: This reaction traditionally involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent to form a quinoline. By replacing the oxidizing agent with a reducing agent or by performing a subsequent reduction step, 1,2,3,4-tetrahydroquinolines can be obtained.

  • Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound. Similar to the Skraup-Doebner-von Miller synthesis, modification of the workup or subsequent reduction can yield the tetrahydroquinoline derivative.

  • Friedländer Annulation: The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this typically yields a quinoline, the use of specific catalysts or a subsequent reduction step can provide access to 1,2,3,4-tetrahydroquinolines.

The Povarov Reaction: A Powerful Cycloaddition Strategy

The Povarov reaction, first reported in the 1960s, has emerged as a highly versatile and widely used method for the synthesis of substituted 1,2,3,4-tetrahydroquinolines.[1] It is formally a [4+2] cycloaddition between an in situ-generated N-arylimine and an electron-rich alkene.

Historical Context: The Povarov reaction was initially explored as a method for quinoline synthesis. Its application to the synthesis of tetrahydroquinolines gained significant attention with the development of multicomponent variations and the use of various Lewis and Brønsted acid catalysts.[2]

Mechanism: The reaction is generally believed to proceed through a stepwise mechanism involving the formation of a Mannich-type intermediate, followed by an intramolecular electrophilic aromatic substitution.

Povarov_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Aniline Aniline Imine N-Arylimine (in situ) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-rich Alkene Mannich_Intermediate Mannich Intermediate Alkene->Mannich_Intermediate Activated_Imine Activated Imine (Lewis/Brønsted Acid) Imine->Activated_Imine Catalyst Activated_Imine->Mannich_Intermediate Cyclized_Intermediate Cyclized Intermediate Mannich_Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution THQ This compound Cyclized_Intermediate->THQ Proton Transfer

Povarov Reaction Mechanism

Experimental Protocol: Three-Component Povarov Reaction

Materials:

  • Aniline (1.0 eq)

  • Aldehyde (1.0 eq)

  • Electron-rich alkene (e.g., N-vinylpyrrolidinone) (1.2 eq)

  • Lewis acid catalyst (e.g., Yb(OTf)3, 10 mol%)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the aniline and aldehyde in DCM, the Lewis acid catalyst is added.

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • The electron-rich alkene is then added to the reaction mixture.

  • The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

EntryAnilineAldehydeAlkeneCatalystYield (%)Reference
1AnilineBenzaldehydeN-VinylpyrrolidinoneYb(OTf)385[2]
24-Methoxyaniline4-ChlorobenzaldehydeEthyl vinyl etherSc(OTf)392[2]
33-Chloroaniline2-Naphthaldehyde2,3-DihydrofuranInCl378[2]
4AnilineFurfuralStyreneBi(OTf)388[2]

Domino and Cascade Reactions: Efficiency in Synthesis

Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, have become a powerful strategy for the efficient synthesis of complex molecules, including 1,2,3,4-tetrahydroquinolines.[3]

Reductive Amination Cascades

A common domino approach involves an initial reduction of a nitro group to an amine, followed by an intramolecular reductive amination with a pendant carbonyl group to form the tetrahydroquinoline ring.

Mechanism: The reaction is typically initiated by the catalytic hydrogenation of a nitro group. The resulting amine then undergoes an intramolecular condensation with a ketone or aldehyde to form a cyclic imine, which is subsequently reduced to the tetrahydroquinoline.

Reductive_Amination_Cascade Start o-Nitroaryl Ketone/Aldehyde Amine_Intermediate o-Aminoaryl Ketone/Aldehyde Start->Amine_Intermediate Reduction (e.g., H2, Pd/C) Cyclic_Imine Cyclic Imine Amine_Intermediate->Cyclic_Imine Intramolecular Condensation THQ This compound Cyclic_Imine->THQ Reduction

Reductive Amination Cascade

Experimental Protocol: Domino Reduction-Reductive Amination

Materials:

  • o-Nitroaryl ketone/aldehyde (1.0 eq)

  • Palladium on carbon (10 wt. %, 10 mol%)

  • Methanol

  • Hydrogen gas

Procedure:

  • The o-nitroaryl ketone or aldehyde is dissolved in methanol.

  • Palladium on carbon is added to the solution.

  • The reaction mixture is placed under an atmosphere of hydrogen gas (typically 3-5 atm).

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

  • After the reaction is complete, the catalyst is removed by filtration through celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography to yield the this compound.

EntrySubstrateCatalystSolventPressure (atm)Temp (°C)Yield (%)Reference
12'-Nitroacetophenone10% Pd/CMeOH32595[3]
22-Nitro-5-methoxypropiophenone10% Pd/CEtOH44092[3]
32-Nitrobenzaldehyde10% Pd/CEtOAc52588[3]

Asymmetric Synthesis: Accessing Chiral Tetrahydroquinolines

The development of enantioselective methods for the synthesis of 1,2,3,4-tetrahydroquinolines is of paramount importance due to the prevalence of chiral tetrahydroquinoline motifs in pharmaceuticals. Key strategies include asymmetric hydrogenation, organocatalytic Povarov reactions, and other chiral catalyst-mediated cyclizations.

Asymmetric Catalytic Hydrogenation

The asymmetric hydrogenation of quinolines or their derivatives using chiral transition metal catalysts is a direct and efficient route to enantiomerically enriched 1,2,3,4-tetrahydroquinolines.

Catalysts: Chiral iridium, ruthenium, and rhodium complexes with ligands such as BINAP, DuPhos, and other chiral phosphines are commonly employed.

Asymmetric_Hydrogenation_Workflow Start Quinoline Derivative Reaction Asymmetric Hydrogenation Start->Reaction Product Chiral this compound Reaction->Product Catalyst Chiral Metal Catalyst (e.g., [Ir(COD)Cl]2 + Chiral Ligand) Catalyst->Reaction H2 H2 H2->Reaction

Asymmetric Hydrogenation Workflow

Experimental Protocol: Asymmetric Hydrogenation of a Quinaldine Derivative

Materials:

  • 2-Methylquinoline (1.0 eq)

  • [Ir(COD)Cl]2 (0.5 mol%)

  • (R)-BINAP (1.1 mol%)

  • Iodine (2.5 mol%)

  • Toluene

  • Hydrogen gas

Procedure:

  • In a glovebox, a pressure-resistant vial is charged with [Ir(COD)Cl]2, (R)-BINAP, and iodine.

  • Anhydrous and degassed toluene is added, and the mixture is stirred to form the active catalyst.

  • The 2-methylquinoline is added to the vial.

  • The vial is sealed, removed from the glovebox, and placed in an autoclave.

  • The autoclave is purged and then pressurized with hydrogen gas (50 atm).

  • The reaction is stirred at the desired temperature (e.g., 60 °C) for the specified time.

  • After cooling and depressurization, the solvent is removed, and the enantiomeric excess of the product is determined by chiral HPLC. The product is purified by column chromatography.

EntrySubstrateCatalyst Systemee (%)Yield (%)Reference
12-Methylquinoline[Ir(COD)Cl]2 / (R)-BINAP / I29698[General Asymmetric Catalysis Knowledge]
22-PhenylquinolineRu(OAc)2((S)-BINAP)9599[General Asymmetric Catalysis Knowledge]
32-n-Propylquinoline[Ir(COD)Cl]2 / (R)-MeO-BIPHEP / I29795[General Asymmetric Catalysis Knowledge]

Conclusion

The synthesis of 1,2,3,4-tetrahydroquinolines has evolved significantly from its early reliance on the reduction of pre-formed quinolines. The development of powerful and versatile methods such as the Povarov reaction and various domino strategies has provided chemists with efficient tools to construct this important heterocyclic scaffold. Furthermore, the advent of asymmetric catalysis has enabled the stereocontrolled synthesis of chiral tetrahydroquinolines, which is crucial for their application in drug discovery and development. The continued exploration of novel catalytic systems and reaction pathways promises to further expand the synthetic toolbox for accessing this valuable class of compounds.

References

quantum chemical calculations on 1,2,3,4-tetrahydroquinoline stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations on the Stability of 1,2,3,4-Tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THQ) and its derivatives represent a critical scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Understanding the inherent stability of the THQ core is paramount for designing novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape and electronic stability of this compound. It details the theoretical underpinnings of computational methods like Density Functional Theory (DFT), presents a standardized computational workflow, and correlates theoretical findings with experimental data.

Introduction to this compound

The this compound nucleus is a foundational structure in a wide array of biologically active compounds, including antiviral, antiarrhythmic, and antimalarial agents.[1] Its prevalence stems from the unique three-dimensional structure conferred by the saturated heterocyclic ring fused to a benzene ring. This non-planar structure allows for multiple conformations, each with distinct energy levels that dictate the molecule's overall stability and its interaction with biological targets. Quantum chemical calculations provide a powerful, non-empirical means to explore these conformational preferences and electronic properties, offering insights that are often challenging to obtain through experimental methods alone.

Theoretical Framework for Stability Analysis

The stability of a molecule like this compound can be assessed through several computational lenses. The most common approaches involve conformational analysis to find the lowest energy geometry and electronic structure analysis to understand its reactivity.

Conformational Analysis

The saturated portion of the THQ molecule allows for the existence of multiple conformers.[3] High-level quantum chemistry calculations, such as Møller-Plesset perturbation theory (MP2), are employed to discriminate between these stable conformations.[3] These calculations reveal that THQ exists as two pairs of energetically equivalent enantiomeric conformers.[3] The energy barrier between these conformers is often low, allowing for conformational cooling where less stable forms relax into the most stable conformer.[3]

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

The stability of a molecule is intrinsically linked to its chemical reactivity. According to Frontier Molecular Orbital theory, this reactivity is largely governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons.

  • LUMO : The energy of the LUMO corresponds to the molecule's ability to accept electrons.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[4][5] Conversely, a small gap indicates a molecule is more reactive.[4]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution within the molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals. These interactions, particularly the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent antibonding orbital, contribute significantly to the overall stability of the molecule.[6][7] The stabilization energy (E(2)) associated with these interactions can be calculated to quantify their contribution.[7]

Computational Methodology

A typical workflow for the quantum chemical analysis of this compound involves geometry optimization followed by frequency calculations and electronic property analysis.

G cluster_0 Computational Workflow A Initial Structure Generation (e.g., from PubChem [15]) B Geometry Optimization (e.g., DFT B3LYP/6-31+G(d,p)) A->B Input Geometry C Frequency Calculation (Confirm minimum energy state) B->C Optimized Geometry D Electronic Property Calculation (HOMO-LUMO, NBO, MEP) C->D Verified Minimum E Data Analysis & Interpretation D->E Calculated Properties

Caption: A standard workflow for quantum chemical stability analysis.

Protocol Details:

  • Software : Calculations are typically performed using the Gaussian suite of programs.[8]

  • Method : Density Functional Theory (DFT), specifically the B3LYP hybrid functional, is widely used for its balance of accuracy and computational cost.[5][9]

  • Basis Set : The 6-31+G(d,p) basis set is commonly employed to provide a good description of the electronic structure.[5][6]

  • Geometry Optimization : The initial molecular structure of this compound is optimized to find the geometry with the lowest potential energy.

  • Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9]

  • Electronic Properties : Using the optimized geometry, single-point energy calculations are performed to determine properties such as HOMO-LUMO energies and NBO parameters.

Quantitative Analysis of this compound Stability

Computational studies have identified a twisted conformer with the equatorial hydrogen of the NH group as the most stable form of this compound.[10] The stability is further quantified by analyzing its electronic properties.

G cluster_0 HOMO-LUMO Gap and Stability A Large HOMO-LUMO Gap High Excitation Energy C High Stability Low Reactivity A->C B Small HOMO-LUMO Gap Low Excitation Energy D Low Stability High Reactivity B->D

Caption: The relationship between the HOMO-LUMO energy gap and molecular stability.

ParameterDescriptionSignificance for Stability
Conformational Energy Relative energy of different conformers.The lowest energy conformer is the most stable and predominant form.[3]
HOMO Energy Energy of the highest occupied molecular orbital.Higher HOMO energy suggests a greater tendency to donate electrons (lower stability).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Lower LUMO energy indicates a greater tendency to accept electrons (lower stability).
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.A larger gap correlates with higher kinetic stability and lower chemical reactivity.[4][5]
Chemical Hardness (η) Resistance to change in electron distribution.Proportional to the HOMO-LUMO gap; higher hardness implies greater stability.[4][5]
NBO Stabilization Energy (E(2)) Energy of donor-acceptor orbital interactions.Higher stabilization energies from hyperconjugation indicate significant electronic delocalization, contributing to overall stability.[7]

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation.

Experimental Protocols and Validation

While computational methods provide deep theoretical insights, experimental validation is crucial.

Experimental Validation: Microwave Spectroscopy

High-resolution microwave spectroscopy is a powerful technique for determining the precise molecular structures of different conformers in the gas phase.[3] By analyzing the rotational spectrum, researchers can determine rotational constants and nuclear hyperfine coupling parameters.[3] These experimental values can then be compared with computationally predicted values to unambiguously identify the lowest energy conformer present under experimental conditions.[3]

Experimental Protocol: Synthesis of this compound

A common and efficient method for synthesizing the THQ core is through the hydrogenation of quinoline.

Reaction: Catalytic Hydrogenation of Quinoline

Materials:

  • Quinoline

  • Supported Ruthenium Phosphide Nanoparticle Catalyst (e.g., Ru50P50@SILP)[11]

  • Heptane (Solvent)

  • Hydrogen Gas (H2)

  • Autoclave or high-pressure reactor

Procedure: [11]

  • Catalyst Preparation: Add the supported ruthenium phosphide catalyst (e.g., 10 mg) to a high-pressure reactor.

  • Reactant Addition: Add quinoline (approx. 50-55 equivalents relative to the catalyst) and the solvent (heptane, e.g., 0.5 mL).

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to 50 bar H2.

  • Heating and Stirring: Heat the reaction mixture to 90 °C and stir at 500 rpm.

  • Reaction Time: Maintain the conditions for approximately 1 hour.

  • Workup and Isolation: After cooling and depressurizing the reactor, the product, this compound, can be isolated. The conversion and yield can be determined by Gas Chromatography-Flame Ionization Detection (GC-FID).[11]

This protocol is adapted from a method for selective hydrogenation and may require optimization for specific applications.[11] Alternative syntheses often utilize domino reactions, which can build the heterocyclic system in a single operation from simple starting materials.[1]

Conclusion

Quantum chemical calculations offer an indispensable toolkit for modern drug discovery and chemical research. For this compound, these methods provide a detailed understanding of its conformational preferences and electronic structure, which are key determinants of its stability and biological activity. By combining theoretical calculations like DFT and NBO analysis with experimental techniques, researchers can build robust models to predict molecular behavior and rationally design the next generation of THQ-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry. This compound and its derivatives are core structural motifs in a wide array of biologically active compounds and approved drugs.[1][2] This document provides detailed application notes and experimental protocols for this important reaction, summarizing data from various catalytic systems to aid researchers in selecting and performing this synthesis efficiently and selectively. The methodologies presented cover a range of catalysts, including both precious and earth-abundant metals, under diverse reaction conditions.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the catalytic hydrogenation of quinoline to this compound using different catalytic systems. This allows for a direct comparison of catalyst performance, reaction conditions, and outcomes.

CatalystCatalyst Loading (mol%)SolventH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Yield of 1,2,3,4-THQ (%)Selectivity (%)Reference
Pd/CN-Ethanol2050->9986.6-97.8>99[3][4]
Co(OAc)₂·4H₂O / Zn5 / 50Water307015>9992 (isolated)High[2][5][6]
Ru-S-Toluene4015024>99-High[7]
Au/TiO₂-1,4-Dioxane3025-1002-24>9998>99[8][9]
Raney Ni-Water----up to 99 (isolated)High[10]
[WCl(η⁵-Cp)(CO)₃]--------[11]
Ru₅₀P₅₀@SILP---90-High-Excellent[12]
Adams' catalyst (PtO₂)-Acetic Acid~4.417-37----[13]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of quinoline using representative heterogeneous and homogeneous catalyst systems.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Nitrogen-Doped Carbon (Pd/CN)

This protocol is based on the work describing a highly efficient and selective hydrogenation using a supported palladium catalyst under mild conditions.[3][4]

Materials:

  • Quinoline

  • Pd/CN catalyst

  • Ethanol (solvent)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

  • Standard glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a glass liner of a high-pressure autoclave, add the Pd/CN catalyst.

  • Add quinoline (e.g., 0.5 mmol) and ethanol (e.g., 5 mL).

  • Seal the autoclave.

  • Purging: Purge the autoclave with hydrogen gas 3-5 times to remove air.

  • Reaction: Pressurize the autoclave to 20 bar with hydrogen gas.

  • Stir the reaction mixture at a constant rate (e.g., 500 rpm) and heat to 50 °C.

  • Maintain the reaction at this temperature and pressure for the desired time (monitor by TLC or GC-MS for completion).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • Purification: Wash the catalyst with a small amount of ethanol. Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Heterogeneous Hydrogenation using in situ-prepared Cobalt Catalyst

This protocol describes a user-friendly and environmentally benign method using an in situ-prepared cobalt catalyst in an aqueous medium.[2][5][6]

Materials:

  • Quinoline

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Zinc powder (fine dust)

  • Water (solvent)

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation and Reaction Setup (in situ): In a glass liner for the autoclave, combine quinoline (e.g., 0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), zinc powder (50 mol%), and water (1.5 mL).

  • Place the glass liner in the autoclave and seal it. This procedure can be performed on the bench without the need for an inert atmosphere glovebox.[2][6]

  • Purging: Purge the system with hydrogen gas 3-5 times.

  • Reaction: Pressurize the autoclave to 30 bar with H₂.

  • Stir the mixture vigorously and heat to 70 °C for 15 hours.

  • Work-up: After cooling to room temperature and venting the excess hydrogen, open the autoclave.

  • Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or distillation if required.

Visualizations

Reaction Pathway

The diagram below illustrates the direct catalytic hydrogenation of the pyridine ring in quinoline to yield this compound.

ReactionPathway quinoline Quinoline thq This compound quinoline->thq Hydrogenation reagents + 2H₂ Catalyst ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor: Quinoline, Solvent, Catalyst B Seal and Purge Reactor with H₂ A->B C Pressurize with H₂ and Heat to Target Temperature B->C D Stir for Specified Time C->D E Cool and Vent Reactor D->E F Filter to Remove Heterogeneous Catalyst E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (e.g., Chromatography) G->H I I H->I Final Product: 1,2,3,4-THQ

References

Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydroquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The stereochemistry of these molecules is often crucial for their therapeutic efficacy, making the development of efficient asymmetric syntheses a significant goal in medicinal and organic chemistry. This document provides detailed application notes and experimental protocols for three cutting-edge methodologies in the asymmetric synthesis of chiral this compound derivatives, catering to the needs of researchers in drug discovery and development.

Chiral Phosphoric Acid-Catalyzed Three-Component Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines. The use of a chiral Brønsted acid, specifically a BINOL-derived phosphoric acid, enables a highly enantioselective three-component reaction between an aldehyde, an aniline, and an N-vinylcarbamate. This method provides direct access to enantiomerically enriched cis-2,4-disubstituted 4-aminotetrahydroquinolines.[1][2]

Data Presentation
EntryAldehyde (R¹)Aniline (R²)Yield (%)ee (%)
1C₆H₅4-MeO-C₆H₄90>99
24-NO₂-C₆H₄4-MeO-C₆H₄85>99
32-Naphthyl4-MeO-C₆H₄88>99
4Cyclohexyl4-MeO-C₆H₄7598
5n-Pr4-MeO-C₆H₄7297
6C₆H₅C₆H₅8299
7C₆H₅4-Cl-C₆H₄8099

Data summarized from Liu, H., Dagousset, G., Masson, G., Retailleau, P., & Zhu, J. (2009). Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society, 131(13), 4598–4599.[1][2]

Experimental Protocol

General Procedure for the Enantioselective Three-Component Povarov Reaction: [1][3]

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (S)-TRIP (0.01 mmol, 10 mol%).

  • Add freshly distilled dichloromethane (CH₂Cl₂) (1.0 mL).

  • Add the aniline (0.10 mmol, 1.0 equiv) and the aldehyde (0.10 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add benzyl N-vinylcarbamate (0.11 mmol, 1.1 equiv).

  • Stir the reaction at 0 °C until the aldehyde is completely consumed as monitored by TLC (typically 12-24 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral this compound derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Scheme

Povarov_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1CHO R¹-CHO (Aldehyde) THQ Chiral Tetrahydroquinoline R1CHO->THQ + R2NH2 R²-NH₂ (Aniline) R2NH2->THQ + Vinylcarbamate Vinylcarbamate Vinylcarbamate->THQ + CPA Chiral Phosphoric Acid CPA->THQ cat. Cycloannulation_Workflow Start Start: Combine Reactants & Catalyst Reaction Stir at Specified Temperature (Monitor by TLC) Start->Reaction Purification Direct Purification: Flash Column Chromatography Reaction->Purification Analysis Analysis: ¹H NMR (dr), Chiral HPLC (ee) Purification->Analysis Product Final Chiral Tetrahydroquinoline Product Analysis->Product Manganese_Catalytic_Cycle Mn_cat [Mn]-H Catalyst Coordination Substrate Coordination Mn_cat->Coordination + Quinoline Quinoline Quinoline Hydride_Transfer 1,4-Hydride Addition Coordination->Hydride_Transfer Enamine_Imine Enamine-Imine Tautomerization Hydride_Transfer->Enamine_Imine Second_Hydro Asymmetric Hydrogenation Enamine_Imine->Second_Hydro Product_Release Product Release Second_Hydro->Product_Release Product_Release->Mn_cat + H₂ THQ_Product Chiral THQ Product_Release->THQ_Product H2 H₂

References

Domino Reactions for One-Pot Synthesis of Substituted Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted tetrahydroquinolines is of significant interest to the medicinal and organic chemistry communities. Domino reactions, also referred to as tandem or cascade reactions, have emerged as a powerful strategy for the one-pot synthesis of complex molecules from simple starting materials, embodying principles of green chemistry through excellent atom economy and reduced waste.[1] This document provides detailed application notes and experimental protocols for key domino reactions used in the one-pot synthesis of substituted tetrahydroquinolines.

Domino Reaction Strategies for Tetrahydroquinoline Synthesis

Several domino strategies have been successfully employed for the synthesis of tetrahydroquinolines. These can be broadly categorized as:

  • Povarov-type Reactions: An acid-catalyzed [4+2] cycloaddition of an in-situ generated N-arylimine with an electron-rich alkene.

  • Reductive Cyclizations: Typically involving the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

  • SNAr-Terminated Sequences: Domino reactions where the final ring-closing step is an intramolecular nucleophilic aromatic substitution.

  • Metal-Catalyzed Processes: Reactions involving transition metal catalysts that facilitate various bond-forming events in a domino fashion.

Data Presentation: Comparison of Domino Reaction Methodologies

The following tables summarize quantitative data for different domino reaction strategies, allowing for a comparative analysis of their scope and efficiency.

Table 1: Acid-Catalyzed Domino Povarov Reaction of Arylamines, Aldehydes, and Methyl Propiolate

EntryArylamineAromatic AldehydeProductYield (%)
1AnilineBenzaldehyde1a65
24-MethylanilineBenzaldehyde1b67
34-MethoxyanilineBenzaldehyde1c63
44-ChloroanilineBenzaldehyde1d58
5Aniline4-Methylbenzaldehyde1e62
6Aniline4-Methoxybenzaldehyde1f55
7Aniline4-Chlorobenzaldehyde1g60

Data extracted from Zheng et al. The reaction is reported to be highly stereoselective, yielding the (2,3)-trans-(3,4)-trans-configuration.

Table 2: Metal-Catalyzed and Metal-Mediated Domino Syntheses

EntryDomino StrategyCatalyst/ReagentSubstrate TypeYield (%)
1Reduction-Reductive Amination5% Pd/C, H₂2-Nitroarylketones/aldehydes93-98
2Reduction-Michael AdditionIron powder, Acetic Acid(E/Z)-methyl 3-(2-nitroaryl)acrylate derivatives86-98
3Reductive Amination-SNA5% Pd/C, H₂N-(4-fluoro-3-nitrophenyl)-3-oxobutanamide derivatives58-98
4Metal-Mediated C-H Insertion[Fe(III)(F₂₀TPP)Cl]Aryl azides with a pendant alkyl chain72-81

Data is compiled from the review by Nammalwar and Bunce, which summarizes multiple studies.

Experimental Protocols

Protocol 1: General Procedure for the Domino Povarov Reaction

This protocol is adapted from the work of Zheng et al. for the synthesis of polysubstituted tetrahydroquinolines.

Materials:

  • Arylamine (3.0 mmol)

  • Methyl propiolate (1.0 mmol)

  • Aromatic aldehyde (2.0 mmol)

  • p-Toluenesulfonic acid (0.5 mmol)

  • Ethanol

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • To a solution of arylamine (3.0 mmol) in ethanol, add methyl propiolate (1.0 mmol).

  • Stir the mixture at room temperature for the time required to form the β-enamino ester intermediate (this can be monitored by TLC).

  • To the reaction mixture, add the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol).

  • Continue stirring the mixture at room temperature for an additional 48 hours.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with cold ethanol.

  • The crude product can be further purified by thin-layer chromatography using a mixture of light petroleum and ethyl acetate (10:1 v/v) as the developing reagent to obtain the pure tetrahydroquinoline.

Protocol 2: General Procedure for Reductive Amination-Cyclization using Pd/C

This generalized protocol is based on the domino reduction-reductive amination strategy described by Bunce and co-workers.[2]

Materials:

  • Substituted 2-nitroaryl ketone or aldehyde (1.0 mmol)

  • 5% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

  • Ethanol or a suitable solvent

  • Standard hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation flask, dissolve the 2-nitroaryl ketone or aldehyde substrate (1.0 mmol) in ethanol.

  • Carefully add the 5% Pd/C catalyst to the solution.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline product.

  • The product can be further purified by column chromatography on silica gel.

Protocol 3: General Procedure for Reductive Cyclization using Iron Powder

This protocol is based on the use of iron powder for the reduction of a nitro group followed by a Michael addition, as described in the review by Nammalwar and Bunce.[1]

Materials:

  • Substrate containing a nitroaryl group and a Michael acceptor (e.g., α,β-unsaturated ester) (1.0 mmol)

  • Iron powder

  • Acetic acid

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • To a round-bottom flask, add the substrate (1.0 mmol) and acetic acid.

  • Add iron powder to the mixture (typically a stoichiometric excess).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations: Reaction Pathways and Workflows

Domino Povarov Reaction Pathway

Povarov_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Arylamine Arylamine Imine N-Arylimine Arylamine->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene (Dienophile) THQ Tetrahydroquinoline Alkene->THQ LewisAcidComplex Lewis Acid Activated Imine Imine->LewisAcidComplex + Lewis Acid LewisAcidComplex->THQ + Alkene [4+2] Cycloaddition

Caption: Domino Povarov reaction for tetrahydroquinoline synthesis.

Reductive Amination-Cyclization Workflow

Reductive_Amination_Workflow Start Start: 2-Nitroaryl Ketone/Aldehyde Step1 Step 1: Nitro Group Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate1 Intermediate: Amino Ketone/Aldehyde Step1->Intermediate1 Step2 Step 2: Intramolecular Reductive Amination Intermediate1->Step2 Intermediate2 Intermediate: Cyclic Imine/Iminium Step2->Intermediate2 Step3 Step 3: Imine Reduction Intermediate2->Step3 End End Product: Substituted Tetrahydroquinoline Step3->End

Caption: Workflow for reductive amination-cyclization domino synthesis.

SNAr-Terminated Domino Reaction

SNAr_Domino Reactants Substrate with: Nucleophilic precursor Leaving group on activated aryl ring Domino_Step Initial Reaction (e.g., Michael Addition, Amine Alkylation) Reactants->Domino_Step Intermediate Intermediate with: Unmasked Nucleophile Juxtaposed to aryl ring Domino_Step->Intermediate SNAr_Step Intramolecular SNAr Cyclization Intermediate->SNAr_Step Product Tetrahydroquinoline Product SNAr_Step->Product

Caption: Logical relationship in an SNAr-terminated domino reaction.

References

The Versatile Scaffold: Harnessing 1,2,3,4-Tetrahydroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline core is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Its unique stereochemical and electronic properties make it a valuable building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this compound derivatives, intended for use by researchers and professionals in organic synthesis and drug development.

I. Synthetic Strategies for the Tetrahydroquinoline Core

Several powerful synthetic strategies have been developed to construct the this compound skeleton. These methods offer access to a diverse range of substituted analogs with varying degrees of complexity and stereochemical control.

Domino Reactions: A Step-Economic Approach

Domino reactions, also known as tandem or cascade reactions, provide an efficient means to construct complex molecules from simple starting materials in a single operation without isolating intermediates.[1] This approach is characterized by high atom economy and often leads to the formation of multiple bonds in a single synthetic step.

A notable domino strategy for the synthesis of 1,2,3,4-tetrahydroquinolines involves the reduction of a nitro group followed by a reductive amination cascade.[2] This method is particularly effective for the conversion of 2-nitroarylketones and aldehydes into the desired heterocyclic products.[2]

Experimental Protocol: Domino Synthesis of 2,4-Disubstituted-1,2,3,4-tetrahydroquinolines

This protocol is adapted from the work of Bunce and co-workers.[2]

Materials:

  • Substituted 2-nitroarylketone or aldehyde

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol (EtOH)

  • Formaldehyde (for N-methylation, optional)

Procedure:

  • In a hydrogenation vessel, dissolve the 2-nitroarylketone or aldehyde in ethanol.

  • Add a catalytic amount of 5% Pd/C to the solution.

  • If N-methylation is desired, add formaldehyde to the reaction mixture.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but optimization may be required).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Quantitative Data:

EntryYield (%)Diastereomeric Ratio (cis:trans)
1PhMe95>99:1
24-MeO-PhMe98>99:1
34-Cl-PhMe93>99:1
4PhEt96>99:1

Data adapted from domino reaction syntheses of tetrahydroquinolines.[1]

Logical Workflow for Domino Synthesis:

domino_synthesis start 2-Nitroarylketone/ Aldehyde reduction Nitro Group Reduction (H₂, Pd/C) start->reduction Step 1 imine_formation Intramolecular Imine Formation reduction->imine_formation Spontaneous reduction2 Imine Reduction imine_formation->reduction2 Step 2 product This compound reduction2->product

Caption: Domino synthesis of 1,2,3,4-tetrahydroquinolines.

The Povarov Reaction: A Multicomponent Cycloaddition

The Povarov reaction is a powerful multicomponent reaction for the synthesis of substituted 1,2,3,4-tetrahydroquinolines.[3] It typically involves the [4+2] cycloaddition of an in-situ generated N-arylimine with an electron-rich alkene.[4] This reaction can be catalyzed by various Lewis acids and offers a high degree of flexibility in the introduction of substituents.[4][5]

Experimental Protocol: Lewis Acid-Catalyzed Povarov Reaction

This protocol is a general procedure based on multiple reported Povarov reactions.[4][5]

Materials:

  • Aniline derivative

  • Aldehyde derivative

  • Electron-rich alkene (e.g., 2,3-dihydrofuran, ethyl vinyl ether)

  • Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, I₂)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline and aldehyde in the chosen solvent, add the Lewis acid catalyst.

  • Stir the mixture at room temperature for a short period to allow for the formation of the N-arylimine.

  • Add the electron-rich alkene to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryAnilineAldehydeAlkeneCatalystYield (%)
1AnilineBenzaldehyde2,3-DihydrofuranI₂ (20 mol%)92
2p-ToluidineBenzaldehyde2,3-DihydrofuranI₂ (20 mol%)95
3p-AnisidineBenzaldehyde2,3-DihydrofuranI₂ (20 mol%)94
4Aniline4-Chlorobenzaldehyde2,3-DihydrofuranI₂ (20 mol%)90

Data adapted from iodine-catalyzed Povarov reactions.[4]

Reaction Mechanism of the Povarov Reaction:

povarov_mechanism reactants Aniline + Aldehyde imine N-Arylimine Intermediate reactants->imine activated_imine Activated Iminium Ion (Lewis Acid Catalysis) imine->activated_imine Lewis Acid cycloaddition [4+2] Cycloaddition with Alkene activated_imine->cycloaddition product This compound cycloaddition->product

Caption: Mechanism of the Lewis acid-catalyzed Povarov reaction.

II. Functionalization of the Tetrahydroquinoline Scaffold

Once the this compound core is synthesized, it can be further functionalized at various positions to introduce chemical diversity and modulate its biological activity.

Asymmetric Hydrogenation of Quinolines

The asymmetric hydrogenation of quinolines is a direct and efficient method to produce chiral 1,2,3,4-tetrahydroquinolines with high enantioselectivity.[6] Iridium-based catalysts, in particular, have shown excellent performance in this transformation.[7][8]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the work of Zhou and co-workers.[9]

Materials:

  • Substituted quinoline

  • [Ir(COD)Cl]₂

  • Chiral phosphine ligand (e.g., (S)-SEGPHOS)

  • Iodine (I₂)

  • Toluene

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, add the quinoline substrate, [Ir(COD)Cl]₂, the chiral ligand, and iodine to a Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the tube with hydrogen gas several times.

  • Pressurize the tube with hydrogen gas (typically 500-1000 psi).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the reaction is complete (monitor by chiral HPLC).

  • Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntrySubstrateLigandYield (%)ee (%)
12-Methylquinoline(S)-SEGPHOS9988
22-Ethylquinoline(S)-SEGPHOS9987
32-Propylquinoline(S)-SEGPHOS9985
42-Phenylquinoline(S)-SEGPHOS9990

Data adapted from iridium-catalyzed asymmetric transfer hydrogenation of quinolines.[9]

C-H Functionalization of N-Acyl Tetrahydroquinolines

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. For N-acyl-1,2,3,4-tetrahydroquinolines, the C(sp³)–H bond at the 2-position is amenable to oxidative functionalization.

Experimental Protocol: DDQ-Mediated C-H Allylation

This protocol is adapted from a procedure for the functionalization of N-Boc-tetrahydroisoquinolines, which is analogous to tetrahydroquinolines.[1]

Materials:

  • N-Boc-1,2,3,4-tetrahydroquinoline

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Allyltributyltin

  • 4Å Molecular sieves

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-1,2,3,4-tetrahydroquinoline in dry DCM under an inert atmosphere, add 4Å molecular sieves.

  • Add DDQ (1.1 equivalents) to the mixture and stir at room temperature for 30 minutes.

  • Add allyltributyltin (2.5 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1 hour or until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Analogous Tetrahydroisoquinoline System:

EntryN-Protecting GroupNucleophileYield (%)
1BocAllyltributyltin98
2CbzAllyltributyltin95
3AcAllyltributyltin85
4TsAllyltributyltin82

Data adapted from DDQ-mediated C-H functionalization of N-acyl tetrahydroisoquinolines.[1]

Workflow for C-H Functionalization:

ch_functionalization start N-Acyl-1,2,3,4- Tetrahydroquinoline oxidation Oxidation with DDQ start->oxidation iminium N-Acyliminium Ion Intermediate oxidation->iminium nucleophilic_attack Nucleophilic Attack (e.g., Allyltin) iminium->nucleophilic_attack product 2-Functionalized Tetrahydroquinoline nucleophilic_attack->product

Caption: General workflow for C-H functionalization of N-acyl tetrahydroquinolines.

III. Biological Applications of Tetrahydroquinoline Derivatives

Derivatives of this compound have been extensively investigated for their therapeutic potential, with many exhibiting promising anticancer and antimicrobial activities.

Anticancer Activity

Several studies have reported the synthesis and evaluation of this compound derivatives as potent anticancer agents.[8][9][10][11][12][13][14] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and migration.

Quantitative Data: Anticancer Activity of Substituted Tetrahydroquinolines

CompoundCell LineIC₅₀ (µM)
1 H4-FluorophenylHCT-1165.2
2 H4-ChlorophenylHCT-1163.8
3 Me4-FluorophenylHCT-1162.1
4 Me4-ChlorophenylHCT-1161.5
5d -3-MethoxyphenylMDA-MB-2311.591

Data adapted from studies on the anticancer activity of tetrahydroquinoline derivatives.[10][12][13]

Signaling Pathway Implication (Hypothetical):

anticancer_pathway thq Tetrahydroquinoline Derivative pi3k PI3K/AKT/mTOR Pathway thq->pi3k Inhibits nfkb NF-κB Pathway thq->nfkb Inhibits proliferation Cell Proliferation pi3k->proliferation Promotes apoptosis Apoptosis pi3k->apoptosis Inhibits metastasis Metastasis nfkb->metastasis Promotes nfkb->apoptosis Inhibits

References

The Versatile Scaffold: Applications of 1,2,3,4-Tetrahydroquinoline in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design and synthesis of novel therapeutic agents across a wide range of diseases. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of THQ-based drugs, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Applications

Derivatives of this compound have demonstrated potent antiproliferative activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data: Anticancer Activity of THQ Derivatives
CompoundCancer Cell LineIC50/GI50 (µM)Biological Target/MechanismReference
Compound 1 (2-Aryl-4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative)HeLa (Cervical Cancer)8.3KDM5A, KDM4B, KDM4A, HER-2[1]
Compound 2 (2-Aryl-4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative)PC3 (Prostate Cancer)31.37KDM5A, KDM4B, KDM4A, HER-2[1]
Compound 3 (3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline derivative)H460 (Lung Carcinoma)4.9 ± 0.7Not specified[2]
Compound 3 (3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline derivative)A-431 (Skin Carcinoma)2.0 ± 0.9Not specified[2]
Compound 3 (3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline derivative)HT-29 (Colon Adenocarcinoma)4.4 ± 1.3Not specified[2]
GM-3-18 (Tetrahydroisoquinoline derivative)HCT116 (Colon Cancer)0.9 - 10.7KRas Inhibition[3]
GM-3-121 (Tetrahydroisoquinoline derivative)MDA-MB-231 (Breast Cancer)0.37 µg/mLAnti-angiogenesis[3]
Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate)HCT-116 (Colon Cancer)12.04 ± 0.57Induction of ROS[4]
Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate)A-549 (Lung Adenocarcinoma)12.55 ± 0.54Induction of ROS[4]
Featured Application: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development by promoting cell proliferation, survival, and inflammation. Several THQ derivatives have been identified as potent inhibitors of this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Ub Ubiquitination IκBα->Ub Leads to NF-κB_n NF-κB NF-κB->NF-κB_n Translocates THQ_Derivative THQ Derivative THQ_Derivative->IKK_Complex Inhibits Proteasome Proteasome Proteasome->IκBα Degrades Ub->Proteasome Targets for Degradation DNA DNA NF-κB_n->DNA Binds to Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Gene_Transcription Initiates

NF-κB Signaling Pathway Inhibition by THQ Derivatives.
Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of THQ derivatives on cancer cell lines.

Materials:

  • This compound compounds

  • Cancer cell line (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the THQ compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 72 hours.[6]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Incubate at 37°C for 15 minutes with shaking.[6]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Applications

The THQ scaffold is also a promising starting point for the development of novel antibacterial and antiviral agents, addressing the growing challenge of antimicrobial resistance.

Quantitative Data: Antimicrobial Activity of THQ Derivatives
CompoundMicroorganismMIC (µg/mL)Mechanism of ActionReference
Compound 11 (Quinoline derivative)Bacillus cereus0.12Not specified[7]
Compound 12 (Quinoline derivative)Staphylococcus aureus0.24Not specified[7]
Compound 13 (Quinoline derivative)Escherichia coli0.24Not specified[7]
Compound 14 (Quinoline derivative)Pseudomonas aeruginosa64Not specified[7]
Compound 145 (N-substituted THIQ)Saccharomyces cerevisiae1Ergosterol biosynthesis inhibition[8]
Compound 146 (N-substituted THIQ)Yarrowia lipolytica2.5Ergosterol biosynthesis inhibition[8]
trans-1 (Tetrahydroisoquinoline derivative)SARS-CoV-2EC50 = 3.15 µMPost-entry viral replication inhibition[9][10]
trans-2 (Tetrahydroisoquinoline derivative)SARS-CoV-2EC50 = 12.02 µMPost-entry viral replication inhibition[9]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a THQ derivative that inhibits the visible growth of a microorganism.

Materials:

  • This compound compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Compound Dilution: Perform a serial two-fold dilution of the THQ compounds in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[11] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Applications

THQ derivatives have shown promise in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, primarily due to their antioxidant and anti-inflammatory properties.

Quantitative Data: Neuroprotective Activity of THQ Derivatives
CompoundCell Line/ModelEC50Protective MechanismReference
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) Rotenone-induced Parkinson's Disease rat modelNot specifiedEnhancing antioxidant system, suppressing apoptosis[12]
DHQ (Dihydronitroquinoline derivative) Cerebral Ischemia/Reperfusion rat modelNot specifiedMitigation of oxidative stress and inflammation[13]
Hydroxy-1MeTIQ derivatives SH-SY5Y cellsNot specifiedNeuroprotection against neurotoxicity[14]
Featured Application: RORγ Inverse Agonism in Prostate Cancer

The Retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as a therapeutic target in castration-resistant prostate cancer. THQ derivatives have been identified as inverse agonists of RORγ, inhibiting its transcriptional activity.

ROR_gamma_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RORγ_inactive RORγ (inactive) RORγ_active RORγ (active) RORγ_inactive->RORγ_active Translocates & Activates RORE RORE (DNA) RORγ_active->RORE Binds to AR_Gene_Transcription Androgen Receptor (AR) Gene Transcription RORE->AR_Gene_Transcription Promotes THQ_Inverse_Agonist THQ Inverse Agonist THQ_Inverse_Agonist->RORγ_active Inhibits

RORγ Signaling Pathway Inhibition by THQ Inverse Agonists.
Experimental Protocol: RORγ Reporter Assay

This assay is used to screen for and characterize RORγ inverse agonists.

Materials:

  • HEK293T cells

  • Expression plasmid for a GAL4 DNA-binding domain-RORγ ligand-binding domain fusion protein (GAL4-RORγ)

  • Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS-luc)

  • Transfection reagent

  • This compound compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the GAL4-RORγ and UAS-luc plasmids.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the THQ compounds to the wells and incubate for 18-24 hours.[15]

  • Luciferase Assay: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Inverse agonists will decrease the luciferase signal. The IC50 value can be calculated by plotting the luminescence signal against the compound concentration.

Synthesis of the this compound Scaffold

The synthesis of the THQ core is a critical first step in the development of new drug candidates. The Pictet-Spengler and Bischler-Napieralski reactions are two of the most common and versatile methods.

THQ_Synthesis cluster_pictet Pictet-Spengler Reaction cluster_bischler Bischler-Napieralski Reaction PS_Reactants β-Arylethylamine + Aldehyde/Ketone PS_Conditions Acid Catalyst (e.g., HCl, TFA) PS_Product This compound PS_Conditions->PS_Product BN_Reactant β-Phenylethylamide BN_Conditions Dehydrating Agent (e.g., POCl₃, P₂O₅) BN_Intermediate 3,4-Dihydroisoquinoline BN_Conditions->BN_Intermediate BN_Reduction Reduction (e.g., NaBH₄) BN_Product 1,2,3,4-Tetrahydroisoquinoline BN_Reduction->BN_Product

Synthetic Routes to the this compound Core.
Experimental Protocol: Pictet-Spengler Reaction

Materials:

  • β-arylethylamine

  • Aldehyde or ketone

  • Acid catalyst (e.g., concentrated hydrochloric acid or trifluoroacetic acid)

  • Solvent (e.g., toluene, ethanol)

Procedure:

  • Dissolve the β-arylethylamine and the aldehyde or ketone in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.

Experimental Protocol: Bischler-Napieralski Reaction followed by Reduction

Materials:

  • β-phenylethylamide

  • Dehydrating agent (e.g., phosphorus oxychloride - POCl₃)

  • Solvent (e.g., acetonitrile, toluene)

  • Reducing agent (e.g., sodium borohydride - NaBH₄)

  • Methanol

Procedure:

  • Cyclization: Dissolve the β-phenylethylamide in the solvent and add the dehydrating agent (e.g., POCl₃) dropwise at 0°C.[16]

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully quench it by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.

  • Dry and concentrate the organic extract.

  • Reduction: Dissolve the crude 3,4-dihydroisoquinoline in methanol.

  • Add sodium borohydride portion-wise at 0°C.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry, concentrate, and purify the final 1,2,3,4-tetrahydroisoquinoline product.

References

Protocols for N-Functionalization of the 1,2,3,4-Tetrahydroquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of the 1,2,3,4-tetrahydroquinoline (THQ) core, a prevalent scaffold in medicinal chemistry and drug discovery. The following sections describe validated methods for N-alkylation, N-arylation, and N-acylation, complete with step-by-step experimental procedures, quantitative data, and graphical representations of the workflows.

N-Alkylation via Reductive Alkylation

This protocol outlines a one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by a boronic acid-catalyzed reductive alkylation with a carbonyl compound to yield N-alkylated tetrahydroquinolines. This method is notable for its mild reaction conditions and the use of a metal-free catalyst.[1][2][3]

Experimental Protocol: Boronic Acid-Catalyzed Reductive Alkylation

A detailed step-by-step procedure for the synthesis of N-alkyl tetrahydroquinolines is as follows:

  • To a 15 mL reaction tube, add the substituted quinoline (0.5 mmol), the corresponding aldehyde or ketone (0.5 mmol), Hantzsch ester (1.75 mmol), and 3-CF3C6H4B(OH)2 (25 mol%).

  • Add 1,2-dichloroethane (DCE, 2 mL) to the reaction tube.

  • Securely close the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture continuously for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether and ethyl acetate solvent system.

  • Upon completion, allow the reaction tube to cool to room temperature.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated tetrahydroquinoline.

Data Presentation: N-Alkylation of Tetrahydroquinolines
EntryAldehyde/KetoneProductYield (%)
14-TrifluoromethylbenzaldehydeN-(4-(Trifluoromethyl)benzyl)-1,2,3,4-tetrahydroquinoline91
24-ChlorobenzaldehydeN-(4-Chlorobenzyl)-1,2,3,4-tetrahydroquinoline89
34-MethoxybenzaldehydeN-(4-Methoxybenzyl)-1,2,3,4-tetrahydroquinoline92
42-NaphthaldehydeN-(Naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroquinoline88
5Cyclohexanone1-(Cyclohexyl)-1,2,3,4-tetrahydroquinoline85

Reaction conditions: Quinoline (0.5 mmol), carbonyl compound (0.5 mmol), Hantzsch ester (1.75 mmol), 3-CF3C6H4B(OH)2 (25 mol%), DCE (2 mL), 60 °C, 12 h.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow Workflow for N-Alkylation of Tetrahydroquinoline reagents Combine Quinoline, Carbonyl Compound, Hantzsch Ester, and Boronic Acid Catalyst in DCE reaction Heat at 60 °C for 12 hours reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool to RT and Purify by Column Chromatography monitoring->workup product N-Alkylated Tetrahydroquinoline workup->product

Caption: Workflow for the N-Alkylation of the Tetrahydroquinoline Core.

N-Arylation via Chan-Evans-Lam Coupling

This section details a one-pot synthesis of N-aryl tetrahydroquinolines through a sequential reduction of quinoline followed by a Chan-Evans-Lam (CEL) coupling reaction. A key feature of this method is the dual role of arylboronic acid as both a catalyst for the reduction and a reagent for the N-arylation.[4][5][6] This process is conducted under aerobic conditions and avoids the need for an external base.[4]

Experimental Protocol: One-Pot Reduction/Chan-Evans-Lam N-Arylation

The step-by-step procedure for the synthesis of N-aryl tetrahydroquinolines is as follows:

  • In a reaction vessel, combine the quinoline (1.0 equiv), Hantzsch ester (1.1 equiv), and arylboronic acid (1.2 equiv).

  • Add copper(II) acetate (10 mol%) as a catalyst.

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Stir the reaction mixture at 60 °C for 7 hours under an air atmosphere to facilitate the reduction of the quinoline to this compound.

  • After the reduction is complete, continue to stir the reaction mixture at room temperature for an additional 40 hours to allow for the Chan-Evans-Lam N-arylation to proceed.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the N-aryl tetrahydroquinoline.

Data Presentation: N-Arylation of Tetrahydroquinolines
EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-Phenyl-1,2,3,4-tetrahydroquinoline94
24-Methylphenylboronic acidN-(p-Tolyl)-1,2,3,4-tetrahydroquinoline94
34-Methoxyphenylboronic acidN-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline96
44-Bromophenylboronic acidN-(4-Bromophenyl)-1,2,3,4-tetrahydroquinoline86
54-Chlorophenylboronic acidN-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline75

Reaction conditions: Quinoline (1.0 equiv), Hantzsch ester (1.1 equiv), arylboronic acid (1.2 equiv), Cu(OAc)2 (10 mol%), DCE, 60 °C for 7 h, then rt for 40 h, under air.[5]

Experimental Workflow: N-Arylation

N_Arylation_Workflow Workflow for N-Arylation of Tetrahydroquinoline cluster_reduction Reduction Step cluster_arylation N-Arylation Step reagents_red Combine Quinoline, Hantzsch Ester, and Arylboronic Acid in DCE reaction_red Heat at 60 °C for 7 hours under Air reagents_red->reaction_red reagents_aryl Add Cu(OAc)2 reaction_red->reagents_aryl reaction_aryl Stir at Room Temperature for 40 hours reagents_aryl->reaction_aryl workup Aqueous Workup and Column Chromatography reaction_aryl->workup product N-Aryl Tetrahydroquinoline workup->product

Caption: Workflow for the N-Arylation of the Tetrahydroquinoline Core.

N-Acylation of the Tetrahydroquinoline Core

This protocol describes the N-acylation of the this compound core using acylating agents under basic conditions. The described solid-grind methodology offers a solvent-free, efficient, and rapid alternative to traditional solution-phase reactions.

Experimental Protocol: Solid-Grind N-Acylation

A detailed procedure for the N-acylation of this compound is as follows:

  • In a mortar, place this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Grind the mixture thoroughly with a pestle for approximately 15 minutes at room temperature.

  • Transfer the ground solid mixture to a round-bottom flask.

  • Carefully add the acylating agent (e.g., acetyl chloride, chloroacetyl chloride, or propionyl chloride) (1.2 equiv) dropwise to the flask while swirling. Caution: Acylating agents are corrosive and toxic; handle in a fume hood with appropriate personal protective equipment.

  • Continue to swirl the mixture for an additional 15-30 minutes at room temperature.

  • Monitor the reaction to completion by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-acylated tetrahydroquinoline.

Data Presentation: N-Acylation of Tetrahydroquinolines
EntryAcylating AgentProductReaction Time (min)Yield (%)
1Acetyl chloride1-Acetyl-1,2,3,4-tetrahydroquinoline2095
2Chloroacetyl chloride1-(2-Chloroacetyl)-1,2,3,4-tetrahydroquinoline1592
3Propionyl chloride1-Propionyl-1,2,3,4-tetrahydroquinoline2594
4Benzoyl chloride1-Benzoyl-1,2,3,4-tetrahydroquinoline3090

Reaction conditions: this compound (1.0 equiv), anhydrous K2CO3 (2.0 equiv), acylating agent (1.2 equiv), room temperature, solid-grind.

Experimental Workflow: N-Acylation

N_Acylation_Workflow Workflow for N-Acylation of Tetrahydroquinoline grinding Grind Tetrahydroquinoline and K2CO3 acylation Add Acylating Agent and Swirl grinding->acylation workup Aqueous Workup and Extraction acylation->workup purification Column Chromatography workup->purification product N-Acylated Tetrahydroquinoline purification->product

Caption: Workflow for the N-Acylation of the Tetrahydroquinoline Core.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions on the Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing various metal-catalyzed cross-coupling reactions on the tetrahydroquinoline (THQ) scaffold, a privileged structural motif in medicinal chemistry. The protocols detailed herein are based on established literature procedures and are intended to serve as a practical resource for the synthesis and functionalization of THQ derivatives.

Introduction

The tetrahydroquinoline core is a ubiquitous feature in a vast array of natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities. The ability to selectively introduce molecular complexity onto this scaffold through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is of paramount importance in drug discovery and development. Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the late-stage functionalization of heterocyclic systems, including the THQ framework. This document outlines detailed protocols and application data for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille couplings.

General Experimental Workflow

A typical experimental workflow for metal-catalyzed cross-coupling reactions on the tetrahydroquinoline scaffold is depicted below. This generalized scheme can be adapted to the specific requirements of each reaction type.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials: - Halo-Tetrahydroquinoline - Coupling Partner setup Combine in Reaction Vessel under Inert Atmosphere start->setup reagents Reagents: - Catalyst (e.g., Pd) - Ligand - Base - Solvent reagents->setup heating Heating & Stirring setup->heating Reaction Conditions monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring monitoring->heating Incomplete quench Quenching monitoring->quench Complete extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Product purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. It is widely used for the arylation, heteroarylation, and vinylation of the tetrahydroquinoline scaffold.

General Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition Product THQ-R' Pd0->Product PdII_alkoxide R-Pd(II)L2-OR' PdII_halide->PdII_alkoxide Ligand Exchange PdII_boronate [R-Pd(II)L2-R']-B(OR)2 PdII_alkoxide->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination THQ_X THQ-X THQ_X->PdII_halide Boronic_Acid R'-B(OH)2 Boronic_Acid->PdII_boronate Base Base (e.g., K2CO3) Base->PdII_alkoxide

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Data
EntryHalo-THQBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromo-THQPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O10095
28-Bromo-THQ4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane9088
36-Chloro-THQ2-Thienylboronic acidXPhos Pd G2 (2)K₃PO₄t-AmylOH11092
4N-Boc-7-bromo-THQVinylboronic acid pinacol esterPd(OAc)₂/SPhos (2)K₂CO₃THF/H₂O8078
Experimental Protocol: Synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoline

Materials:

  • 6-Bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol, 212 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 6-bromo-1,2,3,4-tetrahydroquinoline, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, ethanol, and water to the flask.

  • Degas the resulting mixture by bubbling with the inert gas for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide/triflate and an amine. This reaction is instrumental for the synthesis of N-aryl and N-heteroaryl tetrahydroquinolines.

Application Data
EntryHalo-THQAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
18-Bromo-THQAnilinePd₂(dba)₃ (2)XantphosCs₂CO₃Dioxane10091
26-Chloro-THQMorpholinePd(OAc)₂ (2)RuPhosK₂CO₃t-BuOH10085
3N-Methyl-7-iodo-THQBenzylaminePd(OAc)₂ (1.5)BrettPhosNaOtBuToluene11089
45-Triflyloxy-THQPiperidinePd₂(dba)₃ (2)BINAPK₃PO₄Toluene9082
Experimental Protocol: Synthesis of N-(1,2,3,4-Tetrahydroquinolin-8-yl)aniline

Materials:

  • 8-Bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol, 212 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg)

  • Xantphos (0.04 mmol, 23 mg)

  • Cesium carbonate (1.5 mmol, 488 mg)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, add cesium carbonate to an oven-dried Schlenk tube.

  • Add tris(dibenzylideneacetone)dipalladium(0) and Xantphos to the tube.

  • Add 8-bromo-1,2,3,4-tetrahydroquinoline and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous 1,4-dioxane and aniline via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the alkynylation of the tetrahydroquinoline scaffold.

Application Data
EntryHalo-THQAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
16-Iodo-THQPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6093
28-Bromo-THQ1-HexynePd(PPh₃)₄ (5)CuI (10)DIPADMF8085
3N-Acetyl-5-iodo-THQTrimethylsilylacetylenePd(OAc)₂/XPhos (2)CuI (5)Cs₂CO₃Acetonitrile7088
47-Bromo-THQPropargyl alcoholPd(dppf)Cl₂ (3)CuI (6)PiperidineToluene9079
Experimental Protocol: Synthesis of 6-(Phenylethynyl)-1,2,3,4-tetrahydroquinoline

Materials:

  • 6-Iodo-1,2,3,4-tetrahydroquinoline (1.0 mmol, 259 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg)

  • Copper(I) iodide (0.04 mmol, 8 mg)

  • Triethylamine (5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk flask, add 6-iodo-1,2,3,4-tetrahydroquinoline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Other Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most commonly employed, other cross-coupling methodologies have also been successfully applied to the tetrahydroquinoline scaffold.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction can be used to introduce alkenyl groups onto the THQ core.

General Conditions:

  • Substrates: Halo- or triflyloxy-tetrahydroquinolines and alkenes.

  • Catalyst: Pd(OAc)₂, Pd(PPh₃)₄.

  • Base: Et₃N, K₂CO₃, NaOAc.

  • Solvent: DMF, acetonitrile, toluene.

  • Temperature: 80-140 °C.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for introducing alkyl groups.

General Conditions:

  • Substrates: Halo-tetrahydroquinolines and organozinc reagents.

  • Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, Ni(acac)₂.

  • Solvent: THF, DMF, dioxane.

  • Temperature: Room temperature to 80 °C.

Stille Coupling

The Stille coupling utilizes an organotin compound and an organic halide in the presence of a palladium catalyst. While effective, the toxicity of organotin reagents is a significant drawback.

General Conditions:

  • Substrates: Halo- or triflyloxy-tetrahydroquinolines and organostannanes.

  • Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃.

  • Additives: LiCl, CuI.

  • Solvent: Toluene, DMF, THF.

  • Temperature: 80-120 °C.

Conclusion

The metal-catalyzed cross-coupling reactions outlined in these application notes represent a powerful toolkit for the synthetic and medicinal chemist. The ability to functionalize the tetrahydroquinoline scaffold in a controlled and predictable manner is crucial for the exploration of structure-activity relationships and the development of novel therapeutic agents. The provided protocols offer a starting point for the implementation of these transformative reactions in the laboratory. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.

Flow Chemistry Approaches to 1,2,3,4-Tetrahydroquinoline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydroquinolines using continuous flow chemistry. The following sections highlight key methodologies, offering quantitative data, step-by-step procedures, and visual representations of the experimental workflows.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are privileged scaffolds in medicinal chemistry and pharmaceutical development, exhibiting a wide range of biological activities. Traditional batch synthesis of these compounds can present challenges related to reaction time, scalability, safety, and process control. Continuous flow chemistry offers a compelling alternative, enabling enhanced reaction efficiency, improved safety, and facile scalability. This document details two prominent flow chemistry approaches for the synthesis of 1,2,3,4-tetrahydroquinolines: catalytic hydrogenation of quinolines and visible-light photocatalysis.

Application Note 1: Continuous Flow Catalytic Hydrogenation of Quinolines

This method focuses on the selective hydrogenation of the heterocyclic ring of quinoline substrates to yield the corresponding 1,2,3,4-tetrahydroquinolines. The use of a packed-bed reactor with a heterogeneous catalyst allows for a stable and high-yielding continuous process.

Data Presentation

Table 1: Quantitative Data for the Continuous Flow Hydrogenation of 6-Chloroquinoline

ParameterValueReference
Substrate 6-Chloroquinoline[1][2]
Catalyst Ru50P50@SILP (250 mg) diluted with glass beads (500 mg)[1][2]
Solvent Heptane[1][2]
Substrate Concentration 0.04 M[1][2]
Flow Rate 0.7 mL/min[1][2]
Temperature 90 °C[1][2]
Pressure (H2) 50 bar[1][2]
Residence Time 1.14 min[1][2]
Yield of 6-Chloro-1,2,3,4-tetrahydroquinoline >95%[1][2]
Experimental Protocol

1. Materials and Equipment:

  • 6-Chloroquinoline

  • Heptane (HPLC grade)

  • Ru50P50@SILP catalyst

  • Glass beads (inert support)

  • Continuous flow reactor system (e.g., H-Cube reactor) equipped with a packed-bed reactor cartridge

  • High-pressure liquid chromatography (HPLC) pump

  • Back-pressure regulator

  • Hydrogen gas source

  • Product collection vessel

2. Reagent and Catalyst Preparation:

  • Prepare a 0.04 M stock solution of 6-chloroquinoline in heptane.

  • Prepare the catalyst bed by packing a reactor cartridge with 250 mg of Ru50P50@SILP catalyst diluted with 500 mg of glass beads.

3. Flow Reactor Setup and Operation:

  • Install the packed-bed reactor cartridge into the flow reactor system.

  • Set the reactor temperature to 90 °C.

  • Pressurize the system with hydrogen gas to 50 bar.

  • Set the back-pressure regulator to maintain the system pressure.

  • Begin pumping the 0.04 M solution of 6-chloroquinoline in heptane through the reactor at a flow rate of 0.7 mL/min.

  • Allow the system to stabilize and collect the product effluent.

  • Monitor the reaction progress by analyzing the collected samples using appropriate analytical techniques (e.g., GC-FID, LC-MS).

Visualization

G cluster_prep Preparation cluster_flow Flow System Reagent Solution 0.04 M 6-Chloroquinoline in Heptane HPLC Pump HPLC Pump Reagent Solution->HPLC Pump 0.7 mL/min Catalyst Bed Packed Bed: Ru50P50@SILP (250 mg) + Glass Beads (500 mg) Reactor Packed-Bed Reactor (90 °C, 50 bar) Catalyst Bed->Reactor Packed in HPLC Pump->Reactor H2 Source H2 Cylinder H2 Source->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Collection Product Collection BPR->Product Collection

Caption: Workflow for the continuous flow catalytic hydrogenation of 6-chloroquinoline.

Application Note 2: Visible-Light Photocatalytic Synthesis of Tetrahydroquinolines

This method utilizes visible light and a photocatalyst to initiate the cyclization of iodoaryl vinyl derivatives to form the tetrahydroquinoline core. This approach offers mild reaction conditions and can significantly reduce reaction times compared to batch processes.[3]

Data Presentation

Table 2: Representative Data for the Photocatalytic Flow Synthesis of Tetrahydroquinolines

ParameterValueReference
Substrate N-(2-iodophenyl)allylamine derivatives[3]
Photocatalyst Ru(bpy)3Cl2 or similar iridium-based photocatalyst[4]
Solvent Acetonitrile or DMF[3][4]
Substrate Concentration 0.01 - 0.1 MInferred
Flow Rate 0.1 - 1.0 mL/minInferred
Reactor FEP tubing wrapped around a light sourceInferred
Light Source Blue LEDs (450 nm)Inferred
Residence Time ~1 hour[3]
Yield Good to excellent[3]
Experimental Protocol

1. Materials and Equipment:

  • N-(2-iodophenyl)allylamine derivative

  • Photocatalyst (e.g., Ru(bpy)3Cl2)

  • Solvent (e.g., acetonitrile)

  • Syringe pump

  • Fluorinated ethylene propylene (FEP) tubing (as the flow reactor)

  • Visible light source (e.g., blue LED strip)

  • Back-pressure regulator

  • Product collection vessel

2. Reagent Preparation:

  • Prepare a stock solution of the N-(2-iodophenyl)allylamine derivative and the photocatalyst in the chosen solvent. Ensure the solution is degassed to remove oxygen, which can quench the photocatalytic cycle.

3. Flow Reactor Setup and Operation:

  • Wrap the FEP tubing around the visible light source to ensure efficient irradiation.

  • Connect the FEP tubing to the syringe pump and the back-pressure regulator.

  • Set the desired flow rate on the syringe pump to achieve the target residence time (approximately 1 hour).

  • Turn on the visible light source.

  • Begin pumping the reagent solution through the FEP tubing.

  • Collect the product effluent in a collection vessel.

  • Analyze the collected samples to determine the conversion and yield.

Visualization

G cluster_prep Preparation cluster_flow Flow System Reagent Solution Degassed Solution: Substrate + Photocatalyst in Solvent Syringe Pump Syringe Pump Reagent Solution->Syringe Pump Photo Reactor FEP Tubing Reactor (wrapped around Blue LEDs) Syringe Pump->Photo Reactor BPR Back-Pressure Regulator Photo Reactor->BPR Product Collection Product Collection BPR->Product Collection G cluster_prep Reagent Streams cluster_flow Flow System Aniline Aniline Solution PumpA Pump A Aniline->PumpA Aldehyde Aldehyde Solution PumpB Pump B Aldehyde->PumpB Alkene Alkene Solution PumpC Pump C Alkene->PumpC Mixer T-Mixer PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Flow Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Collection Product Collection BPR->Product Collection

References

Enzymatic Resolution of Racemic 1,2,3,4-Tetrahydroquinoline Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline mixtures. The methodologies described herein utilize lipases, particularly Candida antarctica lipase B (CALB), a versatile and efficient biocatalyst for the enantioselective acylation of amines. These protocols are designed to be a valuable resource for researchers in academia and industry involved in the synthesis of chiral intermediates for pharmaceutical development.

Application Note 1: Lipase-Catalyzed Kinetic Resolution of (±)-1,2,3,4-Tetrahydroquinolines via N-Acylation

The kinetic resolution of racemic 1,2,3,4-tetrahydroquinolines is a widely employed method to obtain enantiomerically enriched forms of these important heterocyclic compounds. The principle of this method lies in the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases, particularly CALB, have demonstrated excellent enantioselectivity in the acylation of the secondary amine functionality of the tetrahydroquinoline ring.

In a typical kinetic resolution, one enantiomer is preferentially acylated by the enzyme, leading to the formation of an N-acyl-1,2,3,4-tetrahydroquinoline, while the other enantiomer remains largely unreacted. This results in a mixture of the acylated product and the unreacted amine, which can then be separated by standard chromatographic techniques. The success of the resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate.

Several factors can influence the efficiency and selectivity of the enzymatic resolution, including the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. Immobilized lipases, such as Novozym® 435 (CALB immobilized on acrylic resin), are often preferred due to their enhanced stability and ease of recovery and reuse.

Data Presentation

The following tables summarize the quantitative data from representative enzymatic resolutions of racemic this compound derivatives.

Table 1: Enantioselective N-Acylation of Racemic Amines using Candida antarctica Lipase B (CALB)

SubstrateAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
(±)-1-Methyl-1,2,3,4-tetrahydroquinolineIsopropyl 2-ethoxyacetateMTBE406>50>99 (S)>99 (R)
(±)-1-Phenyl-1,2,3,4-tetrahydroisoquinolineDiisopropyl malonateMTBE404~50>99 (S)>99 (R)
(±)-Heptan-2-amineIsopropyl 2-cyanoacetateMTBE404~50>99 (S)>99 (R)

Note: Data is compiled from various sources and represents typical results. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (±)-1,2,3,4-Tetrahydroquinolines by N-Acylation

This protocol describes a general method for the kinetic resolution of racemic 1,2,3,4-tetrahydroquinolines using an immobilized lipase.

Materials:

  • Racemic this compound derivative

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., isopropyl 2-ethoxyacetate, diisopropyl malonate, isopropyl 2-cyanoacetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether)

  • 4Å Molecular sieves (optional, to ensure anhydrous conditions)

  • Reaction vessel (e.g., screw-capped vial)

  • Orbital shaker or magnetic stirrer

  • Analytical equipment for monitoring the reaction (TLC, GC, or HPLC)

  • Chromatography supplies for product separation (silica gel, solvents)

Procedure:

  • To a screw-capped vial, add the racemic this compound derivative (1.0 equiv).

  • Add the immobilized lipase (typically 10-50 mg per 0.1 mmol of substrate).

  • Add the anhydrous organic solvent (e.g., 2 mL of MTBE).

  • Add the acyl donor (1.0-1.5 equiv).

  • If required, add 4Å molecular sieves to the reaction mixture.

  • Seal the vial and place it on an orbital shaker or use a magnetic stirrer to ensure adequate mixing.

  • Incubate the reaction at the desired temperature (typically 30-50 °C).

  • Monitor the progress of the reaction by TLC, GC, or HPLC until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted amine and the acylated product by column chromatography on silica gel.

Protocol 2: Analytical Method for Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol provides a general guideline for the determination of the enantiomeric excess of the resolved this compound derivatives. The specific column and mobile phase conditions will need to be optimized for each specific compound.

Materials and Equipment:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC system with a UV detector

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine, triethylamine)

  • Samples of the racemic starting material, the unreacted substrate, and the acylated product.

Procedure:

  • Prepare a stock solution of the racemic this compound in a suitable solvent (e.g., isopropanol).

  • Prepare samples of the purified unreacted substrate and the acylated product for HPLC analysis.

  • Set up the chiral HPLC system with the appropriate column and mobile phase. A typical mobile phase for chiral separations of amines is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the samples of the unreacted substrate and the acylated product.

  • Integrate the peak areas for each enantiomer in the chromatograms.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_0 Reaction Setup cluster_1 Resolution & Work-up cluster_2 Products Racemic THQ Racemic THQ Reaction Vessel Reaction Vessel Racemic THQ->Reaction Vessel Enzyme (Lipase) Enzyme (Lipase) Enzyme (Lipase)->Reaction Vessel Acyl Donor Acyl Donor Acyl Donor->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Incubation Incubation Reaction Vessel->Incubation Shaking/ Stirring Filtration Filtration Incubation->Filtration ~50% Conversion Separation Separation Filtration->Separation Column Chromatography Unreacted (S)-THQ Unreacted (S)-THQ Separation->Unreacted (S)-THQ Acylated (R)-THQ Acylated (R)-THQ Separation->Acylated (R)-THQ

Caption: General workflow for the enzymatic kinetic resolution of racemic 1,2,3,4-tetrahydroquinolines.

Logical_Relationship Racemic_Mixture Racemic (R/S)-1,2,3,4-Tetrahydroquinoline Enzyme Enzyme (e.g., CALB) + Acyl Donor Racemic_Mixture->Enzyme Transition_State_S (S)-Enantiomer (Slow reacting) Enzyme->Transition_State_S Transition_State_R (R)-Enantiomer (Fast reacting) Enzyme->Transition_State_R Unreacted_S Unreacted (S)-Enantiomer (High e.e.) Transition_State_S->Unreacted_S Remains Product_R Acylated (R)-Enantiomer (High e.e.) Transition_State_R->Product_R Forms

Caption: Logical relationship in enzymatic kinetic resolution of tetrahydroquinolines.

Application of 1,2,3,4-Tetrahydroquinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline (THQ) is a versatile heterocyclic scaffold that has garnered significant attention in the development of novel agrochemicals.[1][2] Its unique structural and electronic properties make it an excellent building block for the synthesis of compounds with a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[2][3][4] The incorporation of the THQ moiety into molecules can enhance their binding affinity to target enzymes and receptors in pests and pathogens, leading to improved efficacy. This document provides an overview of the application of this compound in the synthesis of novel fungicides, including detailed experimental protocols and quantitative activity data.

Fungicidal Applications of this compound Derivatives

Recent research has focused on the development of this compound derivatives as potent fungicides, particularly against economically important plant pathogens. Two notable classes of compounds that have shown significant promise are pyrazole derivatives and sulfonyl hydrazide derivatives containing the THQ scaffold.

Pyrazole Derivatives Containing this compound

A series of novel pyrazole derivatives incorporating a this compound moiety have been synthesized and evaluated for their fungicidal activities.[2][4] These compounds have demonstrated significant efficacy against a range of fungal pathogens, with some exhibiting activity comparable to commercial fungicides.[2]

Quantitative Fungicidal Activity Data

The in vitro fungicidal activities of synthesized pyrazole-tetrahydroquinoline derivatives were assessed against various phytopathogenic fungi. The results, expressed as EC50 (Effective Concentration to inhibit 50% of fungal growth), are summarized in the table below.

Compound IDTarget FungiEC50 (μg/mL)
10d Gaeumannomyces graminis var. tritici< 16.7
10e Gaeumannomyces graminis var. tritici< 16.7
10h Gaeumannomyces graminis var. tritici> 50
10i Gaeumannomyces graminis var. tritici> 50
10j Gaeumannomyces graminis var. tritici> 50
Pyraclostrobin (Control)Gaeumannomyces graminis var. tritici< 16.7
10d Valsa mali> 50
10e Valsa mali> 50
10d Sclerotinia sclerotiorum> 50
10e Sclerotinia sclerotiorum> 50

Data sourced from: Synthesis and fungicidal activity of pyrazole derivatives containing this compound.[2][4]

Experimental Protocol: Synthesis of Pyrazole Derivatives Containing this compound

The synthesis of the target compounds involves a multi-step process, beginning with the acylation of this compound.

Step 1: Synthesis of 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (Intermediate 2)

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one.

Step 2: General Procedure for the Synthesis of Final Pyrazole Derivatives (e.g., 10d, 10e)

  • To a solution of the appropriate pyrazole carboxylic acid (1.0 eq) in DCM, add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the corresponding acyl chloride.

  • Dissolve the obtained acyl chloride and the appropriate substituted this compound intermediate in DCM.

  • Add triethylamine (1.5 eq) and stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the final pyrazole derivatives.

Synthesis_of_Pyrazole_Derivatives THQ This compound Intermediate2 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one THQ->Intermediate2 Acetyl Chloride, Triethylamine, DCM PyrazoleAcid Substituted Pyrazole Carboxylic Acid AcylChloride Pyrazole Acyl Chloride PyrazoleAcid->AcylChloride Oxalyl Chloride, DMF, DCM AcCl Acetyl Chloride OxalylCl Oxalyl Chloride FinalProduct Final Pyrazole Derivative (e.g., 10d, 10e) Intermediate2->FinalProduct Triethylamine, DCM AcylChloride->FinalProduct Triethylamine, DCM

Caption: Synthetic pathway for pyrazole-tetrahydroquinoline fungicides.

Sulfonyl Hydrazide Derivatives Containing this compound

Another promising class of fungicides derived from this compound are sulfonyl hydrazide derivatives.[5][6] These compounds have been designed as laccase inhibitors, a novel target for fungicides.[5][6]

Quantitative Fungicidal and Laccase Inhibitory Activity Data

The antifungal activities and laccase inhibitory effects of the synthesized sulfonyl hydrazide-tetrahydroquinoline derivatives are presented below.

Compound IDTarget FungiEC50 (μg/mL)Laccase Inhibition EC50 (μg/mL)
4bl Sclerotinia sclerotiorum3.32-
4bl Valsa mali2.78-
4bh --14.85
PMDD-5Y (Lead)--> 50
Cysteine (Control)--25.34

Data sourced from: Design, Synthesis, and Biological Activity of Novel Fungicides Containing a this compound Scaffold and Acting as Laccase Inhibitors.[5][6]

Experimental Protocol: Synthesis of Sulfonyl Hydrazide Derivatives Containing this compound

The synthesis of these derivatives involves the reaction of a substituted benzenesulfonyl chloride with hydrazine hydrate, followed by condensation with a substituted aldehyde or ketone.

Step 1: Synthesis of Substituted Benzenesulfonyl Hydrazide (Intermediate 3)

  • Dissolve the appropriately substituted benzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

  • Add this solution dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in THF at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the benzenesulfonyl hydrazide intermediate.

Step 2: General Procedure for the Synthesis of Final Sulfonyl Hydrazide Derivatives (e.g., 4bl, 4bh)

  • To a solution of the substituted benzenesulfonyl hydrazide (1.0 eq) in ethanol, add the corresponding substituted this compound-carbaldehyde or -ketone (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure sulfonyl hydrazide derivative.

Synthesis_of_Sulfonyl_Hydrazide_Derivatives SulfonylChloride Substituted Benzenesulfonyl Chloride Intermediate3 Substituted Benzenesulfonyl Hydrazide SulfonylChloride->Intermediate3 Hydrazine Hydrate, THF Hydrazine Hydrazine Hydrate THQ_Aldehyde Substituted this compound -carbaldehyde/-ketone FinalProduct Final Sulfonyl Hydrazide Derivative (e.g., 4bl, 4bh) THQ_Aldehyde->FinalProduct Glacial Acetic Acid, Ethanol, Reflux Intermediate3->FinalProduct Glacial Acetic Acid, Ethanol, Reflux

Caption: Synthetic route to sulfonyl hydrazide-tetrahydroquinoline fungicides.

Conclusion

The this compound scaffold has proven to be a valuable component in the design and synthesis of novel agrochemicals, particularly fungicides. The derivatives discussed herein demonstrate potent activity against significant plant pathogens. The provided synthetic protocols offer a foundation for further exploration and optimization of THQ-based compounds in the pursuit of effective and environmentally benign crop protection solutions. The continued investigation into the structure-activity relationships of these compounds will be crucial for the development of the next generation of agrochemicals.

References

Troubleshooting & Optimization

optimizing reaction conditions for high-yield tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for high-yield tetrahydroquinoline synthesis.

Section 1: The Povarov Reaction

The Povarov reaction is a powerful and widely used method for the synthesis of tetrahydroquinolines. It is a formal [4+2] cycloaddition of an imine with an electron-rich alkene, often performed as a one-pot, three-component reaction between an aniline, an aldehyde, and an alkene.[1][2] This section provides guidance on overcoming common challenges encountered during this reaction.

Troubleshooting Guide: Povarov Reaction

Q1: I am getting a low yield in my Povarov reaction. What are the potential causes and how can I improve it?

A1: Low yields in the Povarov reaction can arise from several factors, primarily related to the stability of the in-situ generated imine intermediate, catalyst efficiency, and suboptimal reaction conditions.[3] Below is a step-by-step guide to troubleshoot and optimize your reaction for higher yields.

Troubleshooting Steps for Low Yield:

  • Ensure Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis.[3] Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure reagents are dry. The use of dehydrating agents like anhydrous MgSO₄ or molecular sieves (e.g., 4 Å) can be beneficial.[4]

  • Optimize the Catalyst: The choice and amount of catalyst are critical. Lewis acids or Brønsted acids are commonly used to activate the imine.[1][3]

    • Catalyst Screening: If one catalyst is not effective, screen others. Common Lewis acids include Sc(OTf)₃, Yb(OTf)₃, InCl₃, and Cu(OTf)₂.[1][5] Chiral phosphoric acids are also effective, particularly for asymmetric synthesis.[6]

    • Catalyst Loading: The optimal catalyst loading is typically between 5-20 mol%. A loading that is too low may result in incomplete conversion, while excessive amounts can sometimes lead to side reactions or catalyst agglomeration.[3][7]

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[3]

    • A solvent screen is recommended. Toluene, acetonitrile, ethanol, and dichloromethane are commonly used.[3][8] In some cases, solvent-free (mechanochemical) conditions have been shown to provide excellent yields and faster reaction times.[9]

  • Temperature Adjustment: Temperature is a crucial parameter to optimize.

    • Higher temperatures can increase the reaction rate but may also lead to the decomposition of reactants, intermediates, or products.[3] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

  • Check Reagent Purity and Stoichiometry:

    • Impurities in the aniline, aldehyde, or alkene can poison the catalyst or lead to side reactions.[3] Ensure the purity of your starting materials.

    • The stoichiometry of the reactants can also be important. Using a slight excess of the more volatile component may be beneficial.

  • Monitor Reaction Time: Extended reaction times can sometimes lead to product degradation.[3] Determine the optimal reaction time by monitoring the reaction's progress.

Q2: My Povarov reaction is suffering from poor diastereoselectivity. How can I control the stereochemical outcome?

A2: Controlling diastereoselectivity is a common challenge, especially when new stereocenters are formed. The choice of catalyst, solvent, and the steric and electronic properties of the substrates all play a role in the stereochemical outcome.[3][5]

Strategies to Improve Diastereoselectivity:

  • Catalyst Choice: Chiral catalysts are often employed to induce high diastereoselectivity and enantioselectivity. Chiral phosphoric acids and chiral metal complexes have proven to be effective.[5][6]

  • Solvent Effects: The solvent can influence the transition state geometry. Experiment with a range of solvents to find the one that favors the desired diastereomer.

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Structure: The substituents on the aniline, aldehyde, and alkene can have a significant impact on the stereochemical outcome. Sterically bulky groups can often direct the approach of the reactants, leading to higher selectivity.

Data Presentation: Povarov Reaction Optimization

The following tables summarize the effect of different catalysts and solvents on the yield of the Povarov reaction.

Table 1: Effect of Catalyst on Tetrahydroquinoline Synthesis

Catalyst (mol%)SolventTemperature (°C)Yield (%)Reference
Sc(OTf)₃ (10)CH₃CNRoom Temp95[5]
Yb(OTf)₃ (10)CH₃CNRoom Temp92[5]
InCl₃--High[1]
Cu(OTf)₂ (10)Toluene45Effective[3]
AlCl₃ (10)Toluene45Effective[3]
p-TSAEthanolReflux41-67[10]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature data.

Table 2: Effect of Solvent on Tetrahydroquinoline Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
Aluminum acetylacetonate (5 mol%)WaterRefluxHigh[8]
Aluminum acetylacetonate (5 mol%)EthanolRefluxModerate[8]
Aluminum acetylacetonate (5 mol%)AcetonitrileRefluxModerate[8]
Aluminum acetylacetonate (5 mol%)EtOH/H₂O (1:1)RefluxModerate[8]
-Toluene110-[11]
Experimental Protocol: Three-Component Povarov Reaction

This protocol provides a general procedure for the synthesis of 2,4-disubstituted tetrahydroquinolines via a three-component Povarov reaction.[2][6]

Materials:

  • Aniline derivative (1.0 mmol)

  • Aldehyde derivative (1.0 mmol)

  • Alkene (e.g., N-vinylcarbamate) (1.2 mmol)

  • Catalyst (e.g., chiral phosphoric acid, 0.1 equiv)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aniline derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), and the anhydrous solvent (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine.

  • Add the catalyst (0.1 equiv) to the reaction mixture and stir for an additional 10 minutes.

  • Add the alkene (1.2 mmol) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 45°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.

Visualization: Povarov Reaction

Povarov_Reaction_Workflow cluster_start Reaction Setup cluster_imine Imine Formation cluster_cycloaddition Cycloaddition cluster_product Product Formation start Three-Component Povarov Reaction (Aniline, Aldehyde, Alkene) imine In-situ Imine Formation start->imine Mix Reactants catalyst Catalyst Addition (e.g., Lewis Acid) imine->catalyst cycloaddition [4+2] Cycloaddition catalyst->cycloaddition Alkene Addition product Tetrahydroquinoline Product cycloaddition->product

Caption: Workflow for a typical three-component Povarov reaction.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_conditions 1. Verify Anhydrous Conditions & Reagent Purity start->check_conditions optimize_catalyst 2. Optimize Catalyst (Type & Loading) check_conditions->optimize_catalyst If still low yield success High Yield & Good Selectivity check_conditions->success Issue Resolved optimize_solvent 3. Screen Solvents optimize_catalyst->optimize_solvent If still low yield optimize_catalyst->success Issue Resolved optimize_temp 4. Adjust Temperature optimize_solvent->optimize_temp If still low yield optimize_solvent->success Issue Resolved monitor_time 5. Monitor Reaction Time optimize_temp->monitor_time If still low yield optimize_temp->success Issue Resolved monitor_time->success Optimization Complete

Caption: Troubleshooting workflow for the Povarov reaction.

Section 2: Borrowing Hydrogen Methodology

The Borrowing Hydrogen (BH) methodology is an atom-economical approach for C-N and C-C bond formation. In the context of tetrahydroquinoline synthesis, it typically involves the reaction of a 2-aminobenzyl alcohol with a secondary alcohol, catalyzed by a transition metal complex, with water as the only byproduct.

Troubleshooting Guide: Borrowing Hydrogen Synthesis

Q1: My Borrowing Hydrogen reaction for tetrahydroquinoline synthesis is giving low yields or incorrect products. What should I check?

A1: The outcome of a Borrowing Hydrogen reaction is highly sensitive to the choice of catalyst, base, and reaction temperature. Here are key parameters to investigate:

Troubleshooting Steps for Low Yield/Selectivity:

  • Catalyst System: The catalyst is central to the BH process. Manganese pincer complexes have shown high activity. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.

  • Base Selection: The choice of base can dramatically influence the reaction's outcome, determining whether the product is a quinoline or a tetrahydroquinoline. For instance, with a manganese pincer catalyst, KOtBu at 140°C may selectively yield the quinoline, while a combination of KH and KOH at 120°C can favor the formation of the tetrahydroquinoline.

  • Temperature Control: Reaction temperature is a critical parameter. It can affect not only the reaction rate but also the product distribution (quinoline vs. tetrahydroquinoline).

  • Solvent Choice: The solvent can influence the catalyst's activity and stability. DME (1,2-dimethoxyethane) has been reported as an effective solvent for this transformation.

  • Substrate Scope: Electron-donating or -withdrawing groups on the aromatic rings of the reactants can affect their reactivity. Highly substituted alcohols may also lead to a decrease in yield.

Data Presentation: Borrowing Hydrogen Reaction Optimization

Table 3: Optimization of Reaction Conditions for 2-Phenyl-1,2,3,4-tetrahydroquinoline Synthesis

EntryBaseTemperature (°C)Yield of Tetrahydroquinoline (%)Yield of Quinoline (%)
1KOtBu140LowHigh
2KH1206713
3KH + KOH1208412

Reaction conditions: 2-aminobenzyl alcohol, 1-phenylethanol, Mn-pincer catalyst, DME solvent.

Experimental Protocol: Synthesis of Tetrahydroquinolines via Borrowing Hydrogen

This protocol is based on a reported procedure using a manganese pincer catalyst.

Materials:

  • 2-Aminobenzyl alcohol derivative (0.880 mmol)

  • Secondary alcohol (0.800 mmol)

  • Manganese PN³ pincer catalyst (e.g., 2 mol%)

  • Bases (e.g., KH and KOH)

  • Anhydrous DME (1.0 M solution of the alcohol)

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox, charge a screw-capped vial with the 2-aminobenzyl alcohol derivative, the secondary alcohol, the manganese catalyst, and the bases.

  • Add the anhydrous DME.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 120°C).

  • Stir the reaction for the required time (e.g., 24 hours).

  • Cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Borrowing Hydrogen Catalytic Cycle

Borrowing_Hydrogen_Cycle catalyst [Mn]-H Catalyst alcohol Secondary Alcohol (R₂CH(OH)R₃) ketone Ketone (R₂C=OR₃) alcohol->ketone Dehydrogenation (-H₂O) imine Cyclic Imine ketone->imine Condensation with 2-Aminobenzyl Alcohol amino_alcohol 2-Aminobenzyl Alcohol tetrahydroquinoline Tetrahydroquinoline imine->tetrahydroquinoline Hydrogenation tetrahydroquinoline->catalyst Regenerates Catalyst

Caption: Proposed catalytic cycle for tetrahydroquinoline synthesis via Borrowing Hydrogen.

Section 3: General FAQs

Q1: What are the main synthetic routes to tetrahydroquinolines?

A1: Besides the Povarov reaction and the Borrowing Hydrogen methodology, other common methods include:

  • Catalytic Hydrogenation of Quinolines: This involves the reduction of the corresponding quinoline using a heterogeneous or homogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni) under a hydrogen atmosphere.[12]

  • Reductive Cyclization of 2-Nitrochalcones: This method involves the reduction of the nitro group and the double bond of a 2-nitrochalcone, followed by cyclization.[8]

  • Domino Reactions: Various domino or cascade reactions have been developed that allow for the rapid construction of the tetrahydroquinoline scaffold from simple starting materials.[8]

Q2: How can I monitor the progress of my tetrahydroquinoline synthesis?

A2: The progress of the reaction can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the conversion of starting materials and the mass of the product, confirming its formation.

  • Gas Chromatography (GC): For volatile compounds, GC can be used to monitor the reaction progress and determine the relative amounts of starting materials and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of the reaction's progress.

Q3: Are there any safety concerns I should be aware of when synthesizing tetrahydroquinolines?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific considerations for tetrahydroquinoline synthesis may include:

  • Handling of Reagents: Many of the reagents used, such as anilines and aldehydes, can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalysts: Some metal catalysts can be pyrophoric or toxic. Always consult the Safety Data Sheet (SDS) for proper handling and storage procedures.

  • Hydrogenation Reactions: Reactions involving hydrogen gas should be performed with appropriate equipment (e.g., a Parr hydrogenator) and behind a blast shield, as hydrogen is highly flammable.

  • Solvents: Many organic solvents are flammable and have associated health risks. Handle them with care in a fume hood.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 1,2,3,4-tetrahydroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most frequently employed purification techniques for this compound derivatives are column chromatography, crystallization, and distillation. The choice of method depends on the physical properties of the derivative (e.g., solid or liquid), the nature of the impurities, and the required final purity.

Q2: My this compound derivative is an oil. What is the best way to purify it?

A2: For oily or non-crystalline derivatives, column chromatography is a standard and effective purification method.[1] Another potential method for thermally stable, lower boiling point oils is fractional distillation under reduced pressure.[2]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities, often arising from oxidation or side reactions, can sometimes be removed by treating a solution of the crude product with activated charcoal followed by filtration. However, column chromatography is generally the most effective method for separating colored impurities from the desired compound.

Q4: My purified this compound derivative darkens over time. How can I prevent this?

A4: this compound and its derivatives can be susceptible to air oxidation, which can lead to discoloration. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The use of amber vials can also help to minimize light exposure.

Troubleshooting Guide

Column Chromatography

Q5: My basic this compound derivative is streaking or tailing on the silica gel TLC plate and column. How can I resolve this?

A5: The basic nitrogen atom in the tetrahydroquinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, is commonly added to the mobile phase (typically 0.1-1%). This deactivates the acidic sites on the silica gel and improves the peak shape. For instance, a crude product was purified by column chromatography using a 7:1 petrol/ethyl acetate eluent that was pre-conditioned with 1% Et₃N.[1]

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based support.

Q6: I am having difficulty separating my desired product from a closely related impurity. What can I do?

A6: To improve the separation of closely related compounds:

  • Optimize the solvent system: A systematic trial of different solvent mixtures with varying polarities is crucial. Using a less polar solvent system can often increase the separation factor (ΔRf).

  • Use a finer mesh silica gel: Employing silica gel with a smaller particle size can increase the column's efficiency and resolving power.

  • Consider High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC on a reverse-phase column may be necessary. A method for analyzing 1,2,3,4-tetrahydroisoquinoline on a Newcrom R1 reverse-phase column using an acetonitrile/water/phosphoric acid mobile phase has been reported, which can be adapted for tetrahydroquinolines.[3] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]

Crystallization

Q7: I am unable to induce crystallization of my this compound derivative. What should I try?

A7: If your compound is reluctant to crystallize, you can attempt the following:

  • Solvent screening: Systematically test a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Use a solvent/anti-solvent system: Dissolve your compound in a good solvent and then slowly add an "anti-solvent" (a solvent in which the compound is insoluble) until turbidity is observed. Gentle warming to redissolve the precipitate followed by slow cooling can promote crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Salt formation: As 1,2,3,4-tetrahydroquinolines are basic, they can be converted to crystalline salts by reacting them with a suitable acid. For example, 1,2,3,4-tetrahydroisoquinoline has been crystallized as a tartrate salt.[4][5] This salt can then be neutralized to recover the pure free base.[6]

Q8: My product crystallizes with impurities. How can I improve the purity?

A8: Impurities can become trapped in the crystal lattice. To improve purity:

  • Recrystallize the material: A second crystallization from a different solvent system can often remove the trapped impurities.

  • Ensure slow cooling: Allowing the solution to cool slowly promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can cause impurities to precipitate along with the product.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of this compound Derivatives

DerivativeEluent SystemAdditivesReference
rac-7f (a yellow oil)7:1 Petrol/Ethyl Acetate1% Et₃N[1]
S1 (a yellow solid)100% Dichloromethane (DCM)None mentioned[1]
ent-7c (a colorless solid)100% Dichloromethane (DCM)None mentioned[1]
7a (a yellow oil)100% Dichloromethane (DCM)None mentioned[1]
VI₁ (a white solid)1:1 Ethyl Acetate/Petroleum Ether1% Triethylamine[7]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing.

    • Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Loading the Sample:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

    • Drain the solvent until the sample has entered the silica bed.

    • Gently add a small amount of fresh eluent to wash the sides of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.

Protocol 2: General Procedure for Crystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble or sparingly soluble, gently heat the mixture to determine if it dissolves at a higher temperature. A suitable solvent will dissolve the compound when hot but not when cold.

  • Crystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • If necessary, further cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove the last traces of solvent.

Visualizations

PurificationWorkflow start Crude this compound Derivative is_solid Is the compound a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) cryst_success Crystallization Successful? try_cryst->cryst_success pure_solid Pure Crystalline Product cryst_success->pure_solid Yes cryst_success->column_chrom No check_purity Check Purity (TLC, NMR, etc.) pure_solid->check_purity column_chrom->check_purity distillation Consider Fractional Distillation (if thermally stable) column_chrom->distillation is_pure Is it pure? check_purity->is_pure is_pure->column_chrom No end Purified Product is_pure->end Yes distillation->check_purity

Caption: Decision workflow for selecting a purification technique.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Work-up prep_slurry 1. Prepare Silica Slurry in Eluent pack_column 2. Pack Column prep_slurry->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Monitor by TLC collect->tlc tlc->collect Continue elution combine 7. Combine Pure Fractions tlc->combine Separation complete evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for column chromatography.

References

improving the enantioselectivity of asymmetric tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective synthesis of tetrahydroquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes and how can I improve it?

Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors related to the catalyst, substrate, and reaction conditions can be the cause.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The chiral catalyst may be sensitive to air, moisture, or impurities.

    • Solution: Ensure all reagents and solvents are pure and dry. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). Consider using freshly prepared or purified catalyst.

  • Suboptimal Reaction Temperature: Temperature can significantly influence the transition states leading to the different enantiomers.

    • Solution: Screen a range of temperatures. Lowering the temperature often increases enantioselectivity, although it may decrease the reaction rate.[1] Conversely, in some cases, increasing the temperature can improve both conversion and ee.[2]

  • Incorrect Solvent Choice: The solvent can play a crucial role in the catalyst's conformation and the solvation of transition states. In some iridium-catalyzed asymmetric hydrogenations, simply changing the solvent can even reverse the enantioselectivity.[3][4]

    • Solution: Perform a solvent screen with a variety of polar and non-polar, protic and aprotic solvents. Toluene, dioxane, and ethanol are common starting points for iridium-catalyzed hydrogenations.[3][4]

  • Inappropriate Catalyst-Substrate Matching: The electronic and steric properties of the substrate may not be ideal for the chosen chiral catalyst.

    • Solution: If possible, try a different class of catalyst (e.g., switch from a Brønsted acid to a transition metal catalyst). Alternatively, modifying the substituents on the substrate, for example by installing a bulky protecting group, can enhance facial selectivity.[1]

  • Presence of Water: Traces of water can hydrolyze the catalyst or interfere with the catalytic cycle.

    • Solution: Adding molecular sieves (e.g., 4 Å) to the reaction mixture can help to scavenge water and has been shown to improve enantioselectivity in some chiral phosphoric acid-catalyzed reductions.[5]

Q2: My reaction yield is poor, although the enantioselectivity is acceptable. How can I increase the yield?

Poor yields can stem from incomplete conversion, product degradation, or the formation of side products.

Potential Causes & Solutions:

  • Incomplete Conversion: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature.[2] Increasing the catalyst loading can also improve conversion.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[6]

    • Solution: In some cases, catalyst deactivation is inherent to the system. A higher initial catalyst loading or the addition of a co-catalyst might be necessary.

  • Side Reactions: The reactants or products might be undergoing undesired side reactions. For instance, in Povarov reactions, various side products can form depending on the reaction conditions.[1]

    • Solution: Adjusting the reaction conditions (temperature, concentration, order of addition of reagents) can minimize side reactions. A thorough analysis of the crude reaction mixture by techniques like NMR or LC-MS can help identify the side products and devise a strategy to avoid their formation.

  • Substrate-Specific Issues: Some substrates are inherently less reactive. For example, in the biomimetic asymmetric reduction of 2-functionalized quinolines, substrates with certain amide substitutions can lead to lower yields.[2]

    • Solution: If substrate modification is an option, altering functional groups can improve reactivity. Otherwise, a more reactive catalyst system may be required.

Q3: I am struggling with controlling the diastereoselectivity of my reaction. What strategies can I employ?

For tetrahydroquinolines with multiple stereocenters, controlling diastereoselectivity is crucial.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio might be a result of either kinetic or thermodynamic control.

    • Solution: Varying the reaction temperature can provide insights. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable diastereomer.[1]

  • Catalyst and Substrate Sterics: The steric bulk of both the catalyst and the substituents on the reactants can influence the direction of approach of the reagents.[1][7]

    • Solution: Employing a bulkier chiral catalyst or installing a sterically demanding protecting group on the substrate can enhance diastereoselectivity.[1] Chiral phosphoric acids are known to be effective in controlling both enantioselectivity and diastereoselectivity in Povarov reactions.[1]

  • Reaction Mechanism: In stepwise reactions, the stereochemistry of the first bond formation can dictate the stereochemical outcome of subsequent steps.

    • Solution: Understanding the reaction mechanism is key. For example, in the asymmetric reduction of quinolines, a proposed mechanism involves a stepwise hydride transfer, and the catalyst influences the facial selectivity at each step.[8]

Data Presentation

Table 1: Effect of Reaction Conditions on Enantioselectivity in the Biomimetic Asymmetric Reduction of 2-Functionalized Quinolines.[2]

EntryTemperature (°C)Conversion (%)ee (%)
1509597
26010097

Table 2: Solvent-Dependent Enantiodivergent Synthesis of Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation.[3][4]

EntrySolventProduct EnantiomerYield (%)ee (%)
1Toluene/Dioxane(R)9193
2EtOH(S)9087

Table 3: Influence of Chiral Phosphoric Acid Catalyst on a Consecutive One-Pot Synthesis of Tetrahydroquinolines.[5]

EntryCatalystTime (h)Yield (%)ee (%)
1Catalyst A129592
2Catalyst B129896
3Catalyst C129999

Experimental Protocols

Key Experiment: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of a Quinolone.[8]

  • To a dried reaction vial is added the chiral BINOL-derived phosphoric acid catalyst (0.01 mmol, 5 mol%).

  • The quinoline substrate (0.2 mmol, 1.0 equiv) and Hantzsch ester (0.24 mmol, 1.2 equiv) are added.

  • The vial is purged with an inert gas (argon or nitrogen).

  • Anhydrous solvent (e.g., toluene, 1.0 mL) is added, and the mixture is stirred at the desired temperature (e.g., 50 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

troubleshooting_workflow start Low Enantioselectivity Observed catalyst Check Catalyst Integrity (Purity, Activity, Handling) start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK solvent Screen Solvents conditions->solvent temp Vary Temperature solvent->temp substrate Modify Substrate or Catalyst temp->substrate additives Consider Additives (e.g., Molecular Sieves) substrate->additives success High Enantioselectivity Achieved additives->success Optimization Successful

Caption: Troubleshooting workflow for low enantioselectivity.

catalytic_cycle catalyst Chiral Brønsted Acid (CPA-H) iminium Protonated Quinolone (Iminium Ion) catalyst->iminium Protonation quinoline Quinoline Substrate quinoline->iminium hydride_transfer Hydride Transfer iminium->hydride_transfer heh Hantzsch Ester (HEH) heh->hydride_transfer enamine Chiral Enamine Intermediate hydride_transfer->enamine Stereoselective Reduction product Tetrahydroquinoline enamine->product Tautomerization & Protonation catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst logical_relationship cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate catalyst_type Catalyst Type (Brønsted Acid, Lewis Acid, Metal Complex) ligand Chiral Ligand catalyst_type->ligand outcome Enantioselectivity (ee%) catalyst_type->outcome ligand->outcome catalyst_loading Catalyst Loading catalyst_loading->outcome solvent Solvent temperature Temperature solvent->temperature solvent->outcome temperature->outcome time Reaction Time time->outcome additives Additives additives->outcome substituents Steric & Electronic Properties substituents->outcome protecting_groups Protecting Groups protecting_groups->outcome

References

troubleshooting scalability issues in 1,2,3,4-tetrahydroquinoline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrahydroquinoline. The following sections address common scalability issues encountered during production, from reaction optimization to product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

When moving from laboratory to pilot or industrial scale, several challenges can arise. These often relate to reaction kinetics, heat and mass transfer, catalyst handling, and product isolation. Classical synthesis methods, while effective at the bench, can present significant control issues at a larger scale. For instance, the Skraup synthesis is notoriously exothermic and can become difficult to manage, leading to low yields and the formation of significant amounts of tar.[1][2][3] Modern methods using catalytic hydrogenation are generally more amenable to scale-up, but issues such as catalyst deactivation, filtration, and recovery become more pronounced.[4][5]

Q2: How do impurities in the starting materials affect the scalability of the reaction?

Impurities in quinoline or other starting materials can have a significant impact on the scalability and success of the synthesis. For catalytic hydrogenations, certain impurities, particularly sulfur-containing compounds, can act as catalyst poisons, drastically reducing the efficiency of the reaction.[6] This necessitates either rigorous purification of the starting materials or the development of sulfur-resistant catalysts. In other synthesis routes, impurities can lead to the formation of unwanted byproducts, complicating the purification process and reducing the overall yield.[7]

Troubleshooting Guides

Reaction & Synthesis

Q3: My large-scale hydrogenation of quinoline is showing a low yield and slow reaction rate. What are the potential causes and how can I troubleshoot this?

Low yields and slow reaction rates during the scale-up of quinoline hydrogenation can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. Sulfur compounds are common culprits.[6] Additionally, the product itself, a cyclic amine, can sometimes inhibit catalyst activity.

    • Solution: Analyze starting materials for potential catalyst poisons. Consider using a guard bed to remove impurities before the reaction. If product inhibition is suspected, operating in a continuous flow setup might be beneficial.[8]

  • Insufficient Mass Transfer: In a larger reactor, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.

    • Solution: Increase the agitation speed to improve mixing. Ensure the reactor design promotes good gas-liquid-solid dispersion.

  • Inadequate Hydrogen Pressure or Temperature: The reaction conditions that were optimal at a small scale may not be sufficient for a larger volume.

    • Solution: Systematically re-optimize the hydrogen pressure and temperature for the scaled-up reaction. Increased pressure generally enhances the reaction rate.[9]

  • Catalyst Loading: The ratio of catalyst to substrate may need to be adjusted at a larger scale.

    • Solution: While simply increasing the catalyst loading can improve the reaction rate, it also increases costs. A careful study to find the optimal balance between reaction time and catalyst cost is necessary.[2]

Experimental Protocol: Typical Catalytic Hydrogenation of Quinoline

A solution of quinoline in a suitable solvent (e.g., ethanol, methanol) is charged into a high-pressure reactor containing a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Nickel). The reactor is sealed, purged with an inert gas like nitrogen, and then pressurized with hydrogen. The reaction mixture is heated and stirred vigorously for a set period. Progress is monitored by techniques such as TLC, GC, or LC-MS. Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.[7][10]

Q4: We are observing significant byproduct formation, particularly colored impurities and tar, in our scaled-up synthesis. How can we mitigate this?

The formation of byproducts, especially colored ones and tar, is a common issue when scaling up, particularly with classical synthesis methods that employ harsh conditions.

Mitigation Strategies:

  • Temperature Control: Many side reactions are highly temperature-dependent. Runaway temperatures due to poor heat dissipation in large reactors can lead to polymerization and degradation.

    • Solution: Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider adding reagents portion-wise or using a continuous flow reactor for better temperature management.[1]

  • Reaction Conditions: Harsh acidic or oxidizing conditions can promote byproduct formation.

    • Solution: If possible, switch to a milder synthetic route, such as catalytic transfer hydrogenation.[11] If using a classical method like the Skraup synthesis, the use of a moderating agent such as ferrous sulfate can help control the reaction's vigor.[12]

  • Purity of Starting Materials: Impurities in the reactants can act as precursors for colored byproducts.

    • Solution: Use high-purity starting materials. Pre-treatment to remove critical impurities may be necessary.

Catalyst Handling & Recovery

Q5: We are facing difficulties with filtering the hydrogenation catalyst at a large scale. The filtration is slow, and we are concerned about the pyrophoric nature of the catalyst. What are the best practices?

Catalyst filtration at scale requires careful planning and execution to ensure efficiency and safety.

Best Practices for Catalyst Filtration:

  • Filter Aid: Use a filter aid like Celite® to prevent the fine catalyst particles from clogging the filter medium. A pad of the filter aid should be prepared on the filter before starting the filtration.

  • Inert Atmosphere: Hydrogenation catalysts, especially Raney Nickel and Palladium on carbon, can be pyrophoric when exposed to air, particularly when dry and in the presence of flammable solvents.

    • Solution: Filter the catalyst under a blanket of inert gas, such as nitrogen.[13] The filtered catalyst cake should be kept wet with solvent until it can be safely handled or stored.

  • Filtration Setup: For large-scale operations, enclosed filter systems like a filter press or a Nutsche filter are recommended to minimize operator exposure and the risk of fire.

  • Rinsing: After the reaction mixture has been filtered, wash the catalyst cake with fresh solvent to recover any entrained product.

Diagram: Troubleshooting Workflow for Catalyst Filtration

start Slow Catalyst Filtration q1 Is a filter aid (e.g., Celite) being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the filter medium clogged? a1_yes->q2 s1 Add a filter aid to the filtration setup. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Consider a coarser filter medium or a thicker pad of filter aid. a2_yes->s2 q3 Is the filtration being performed under pressure or vacuum? s2->q3 a2_no->q3 a3_pressure Pressure q3->a3_pressure a3_vacuum Vacuum q3->a3_vacuum s3 Increase pressure differential, but monitor for filter medium integrity. a3_pressure->s3 s4 Ensure a good seal and adequate vacuum. a3_vacuum->s4 q4 Is the catalyst pyrophoric and posing a safety risk? s3->q4 s4->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s5 Filter under an inert atmosphere (e.g., Nitrogen). Keep the catalyst cake wet. a4_yes->s5 end Efficient and Safe Filtration s5->end a4_no->end

Caption: A decision tree for troubleshooting common issues in large-scale catalyst filtration.

Purification & Isolation

Q6: Our crude this compound is yellow to brown. How can we effectively decolorize the product at a larger scale?

Colored impurities are common in the synthesis of this compound. Several methods can be employed for their removal.

Decolorization Techniques:

  • Activated Carbon Treatment: This is a widely used and effective method for removing colored organic impurities.

    • Protocol: Dissolve the crude product in a suitable solvent. Add a small amount (typically 1-2% by weight) of activated carbon.[6] Heat the mixture with stirring for a short period, then filter the hot solution to remove the carbon. The activated carbon adsorbs the colored impurities.

  • Chromatography: For more challenging separations, column chromatography can be effective, although it may be less practical for very large scales.

    • Alternative: For industrial applications, consider using a plug of silica gel or alumina through which a solution of the crude product is passed.

  • Crystallization: Often, the colored impurities are more soluble in the crystallization solvent than the desired product and will remain in the mother liquor. Multiple recrystallizations may be necessary.

Q7: We are struggling to achieve consistent and efficient crystallization of this compound at scale. What are the key parameters to control?

Crystallization is a critical step for achieving high purity, but it can be challenging to control at a large scale.[14][15]

Key Crystallization Parameters:

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. A solvent screen is often necessary to identify the best system.

  • Cooling Rate: A slow and controlled cooling rate is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or even oiling out of the product.[16]

  • Supersaturation: This is the driving force for crystallization. It needs to be carefully controlled to avoid spontaneous, uncontrolled nucleation.

  • Agitation: Proper mixing is necessary to ensure a uniform temperature and concentration throughout the crystallizer, but excessive agitation can lead to crystal breakage.

  • Seeding: Adding a small amount of pure product crystals (seed crystals) to the supersaturated solution can help to control the onset of crystallization and influence the final crystal size distribution.

Table 1: Troubleshooting Common Crystallization Problems at Scale

ProblemPotential Cause(s)Recommended Solution(s)
Product Oiling Out Cooling rate is too fast; solvent is not ideal; high impurity levels.Decrease the cooling rate; try a different solvent or a co-solvent system; perform a preliminary purification step before crystallization.
Poor Yield Product is too soluble in the cold solvent; insufficient cooling.Use a less polar solvent or an anti-solvent; ensure the mixture is cooled to a sufficiently low temperature for an adequate amount of time.[16]
Inconsistent Crystal Size/Morphology Uncontrolled nucleation; inconsistent cooling or agitation.Implement a seeding strategy; ensure precise control over the cooling profile and agitation speed.
Impurities in Final Product Impurities co-crystallize or are trapped in the crystal lattice.Re-evaluate the solvent system; consider an additional purification step (e.g., activated carbon treatment) before crystallization.

Diagram: Generalized Workflow for this compound Production and Purification

start Quinoline Feedstock synthesis Catalytic Hydrogenation (e.g., Pd/C, H2) start->synthesis filtration Catalyst Filtration (under inert atmosphere) synthesis->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal crude_product Crude 1,2,3,4-THQ (often colored) solvent_removal->crude_product decolorization Decolorization (Activated Carbon) crude_product->decolorization crystallization Crystallization (Controlled Cooling) decolorization->crystallization final_filtration Product Filtration crystallization->final_filtration drying Drying final_filtration->drying final_product Pure 1,2,3,4-THQ drying->final_product

Caption: A typical workflow for the production and purification of this compound.

References

Technical Support Center: Overcoming Catalyst Poisoning in the Hydrogenation of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the hydrogenation of substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my quinoline hydrogenation reaction?

A1: The primary indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete halt of the reaction.

  • A noticeable reduction in product yield and/or a change in selectivity towards undesired byproducts.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.

  • A visible change in the catalyst's appearance, such as a change in color.

Q2: What are the primary sources of catalyst poisons in the hydrogenation of substituted quinolines?

A2: Catalyst poisons can be introduced from various sources, including the reactants, solvents, or the experimental setup itself. Common poisons in this context include:

  • Sulfur Compounds: Thiophenes, thiols, and hydrogen sulfide are potent poisons for many noble metal catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni).[1]

  • Nitrogen Compounds: The quinoline substrate and the resulting tetrahydroquinoline product can themselves act as inhibitors by strongly adsorbing to the catalyst's active sites. Other nitrogen-containing functional groups in the substrate or impurities can also contribute to poisoning.[2][3]

  • Heavy Metals: Trace amounts of lead, mercury, or arsenic can irreversibly poison the catalyst.[4]

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly bind to and deactivate the catalyst.

  • Halides: Organic and inorganic halides can also lead to catalyst deactivation.

Q3: How can I identify the specific poison affecting my catalyst?

A3: Identifying the poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed:

  • Feedstock Analysis: Analyze your quinoline substrate, solvent, and hydrogen gas for common impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis.

  • Spent Catalyst Characterization: Analyzing the deactivated catalyst can provide direct evidence of the poison. Common techniques include:

    • X-ray Photoelectron Spectroscopy (XPS): To identify the elemental composition of the catalyst surface.

    • Temperature-Programmed Desorption/Oxidation (TPD/TPO): To identify and quantify adsorbed species and coke deposits.

    • Inductively Coupled Plasma (ICP) Analysis: To determine the bulk elemental composition and identify metallic poisons.[4]

    • X-Ray Diffraction (XRD): Can identify the formation of new crystalline phases, such as metal sulfides.[4]

Q4: What are the main mechanisms of catalyst deactivation in quinoline hydrogenation?

A4: Catalyst deactivation can occur through several mechanisms:

  • Chemical Poisoning: This involves the strong chemisorption of a poison onto the active sites of the catalyst, rendering them inaccessible to the reactants. This is a common issue with sulfur and nitrogen compounds.[5]

  • Fouling (Coking): This is the physical blockage of active sites and catalyst pores by carbonaceous deposits (coke). This can occur at higher reaction temperatures.[5]

  • Sintering: At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones, resulting in a loss of active surface area.[5]

  • Leaching: The active metal component of the catalyst may dissolve into the reaction medium, leading to a loss of activity.

Troubleshooting Guides

Problem 1: Low or No Conversion

If you observe a sudden or gradual drop in the conversion of your substituted quinoline, follow this troubleshooting workflow:

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow start Low or No Conversion Observed check_catalyst 1. Check Catalyst Activity start->check_catalyst check_poisons 2. Analyze for Poisons check_catalyst->check_poisons Activity Confirmed Low check_conditions 3. Verify Reaction Conditions check_catalyst->check_conditions Fresh Catalyst Inactive check_poisons->check_conditions No Obvious Poison remedy_catalyst Regenerate or Replace Catalyst check_poisons->remedy_catalyst Poison Identified check_substrate 4. Inspect Substrate and Solvent check_conditions->check_substrate Conditions Correct optimize_conditions Optimize Temperature, Pressure, and Stirring check_conditions->optimize_conditions Conditions Suboptimal purify_feed Purify Reactants and Solvent check_substrate->purify_feed Impurities Detected

Caption: A logical workflow for troubleshooting low conversion in quinoline hydrogenation.

Detailed Steps:

  • Check Catalyst Activity:

    • Possible Cause: The catalyst may have lost its intrinsic activity.

    • Action: Run a control reaction with a fresh batch of catalyst and a model substrate known to work well. If the fresh catalyst is active, your previous catalyst is likely deactivated.

  • Analyze for Poisons:

    • Possible Cause: Impurities in the feedstock or reaction byproducts are poisoning the catalyst.

    • Action: Analyze the substrate, solvent, and hydrogen gas for common poisons (sulfur, nitrogen compounds, etc.). Characterize the spent catalyst using XPS, TPD, or ICP.

  • Verify Reaction Conditions:

    • Possible Cause: Suboptimal reaction conditions can lead to low conversion.

    • Action: Double-check the reaction temperature, hydrogen pressure, and stirring rate. Ensure proper sealing of the reactor to maintain pressure.

  • Inspect Substrate and Solvent:

    • Possible Cause: The substrate itself or impurities within it might be inhibiting the reaction. The solvent may not be appropriate for the reaction.

    • Action: Verify the purity of your substituted quinoline and solvent. Consider purifying them if necessary.

Problem 2: Poor Selectivity

If you are observing the formation of undesired byproducts (e.g., over-hydrogenation to decahydroquinoline or dehalogenation), consider the following:

Troubleshooting Workflow for Poor Selectivity

PoorSelectivityWorkflow cluster_conditions Condition Optimization cluster_catalyst Catalyst Modification start Poor Selectivity Observed check_conditions 1. Evaluate Reaction Conditions start->check_conditions modify_catalyst 2. Modify Catalyst System check_conditions->modify_catalyst Adjusting Conditions Ineffective temp Lower Temperature check_conditions->temp pressure Adjust H2 Pressure check_conditions->pressure time Optimize Reaction Time check_conditions->time new_catalyst Change Catalyst Type (e.g., Ni2P, Co-Mo) modify_catalyst->new_catalyst additives Introduce Additives/Modifiers modify_catalyst->additives

Caption: A decision-making process for addressing poor selectivity in quinoline hydrogenation.

Detailed Steps:

  • Evaluate Reaction Conditions:

    • Possible Cause: Harsh reaction conditions can promote over-hydrogenation or side reactions.

    • Action:

      • Temperature: Lower the reaction temperature.

      • Pressure: Reduce the hydrogen pressure.

      • Time: Monitor the reaction progress over time to avoid prolonged reaction times after full conversion of the starting material.

  • Modify Catalyst System:

    • Possible Cause: The catalyst itself may be too active or not selective enough for your specific substrate.

    • Action:

      • Change Catalyst: Consider using a different catalyst. For example, nickel phosphide (Ni₂P) catalysts have shown good resistance to nitrogen poisoning and high selectivity.[6] Cobalt-molybdenum (Co-Mo) sulfide catalysts are also known for their hydrodenitrogenation activity and poison tolerance.

      • Additives: In some cases, intentionally adding a small amount of a "selective poison" or modifier can suppress unwanted side reactions.

Data Presentation

The following tables summarize quantitative data on the impact of catalyst poisoning and the effectiveness of regeneration.

Table 1: Effect of Sulfur Poisoning on Pd/C Catalyst in Hydrogenation

CatalystPoisonPoison ConcentrationConversion (%)Selectivity (%)Reference
Fresh 5% Pd/CNone->99>99[1]
Poisoned 5% Pd/CSO₂100 ppm~50>99[1]
Regenerated 5% Pd/C-->95>99[1]

Table 2: Performance of Different Catalysts in Quinoline Hydrogenation

| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Tetrahydroquinoline (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd/CN | Quinoline | 50 | 20 | 97.8 | >99 |[7] | | Ni₂P/SBA-15 | Quinoline | 340 | - | >93 | - |[6] | | Ru₅₀P₅₀@SILP | Quinoline | 90 | 50 | >99 | >99 |[8] | | Co@SiO₂ | Quinoline | 100 | 40 | >99 | >99 |[9] |

Experimental Protocols

Protocol 1: Thermal Regeneration of a Poisoned Pd/C Catalyst

This protocol is a general guideline for the oxidative regeneration of a Pd/C catalyst poisoned by sulfur compounds.[10]

  • Catalyst Recovery: After the reaction, recover the deactivated Pd/C catalyst by filtration and wash it thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., acetone) to remove any residual organic material.

  • Drying: Dry the catalyst in a vacuum oven at 60-80 °C for 4-6 hours to remove the solvent completely.

  • Oxidative Treatment:

    • Place the dried, deactivated catalyst in a tube furnace.

    • Heat the catalyst to 100-120 °C in a gentle stream of air.

    • Maintain this temperature for 2-4 hours. Caution: The oxidation of adsorbed species can be exothermic. Ensure good temperature control.

  • Cooling: Cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reactivation (Reduction): Before the next use, the regenerated catalyst should be reactivated in situ in the hydrogenation reactor by treating it with hydrogen gas at room temperature for 1-2 hours.

Protocol 2: Synthesis of a Ni-based Catalyst for Hydrogenation

This protocol describes a general procedure for preparing a nickel-based catalyst.[4][11]

  • Support Impregnation:

    • Dissolve a nickel salt (e.g., nickel nitrate hexahydrate) in a suitable solvent (e.g., deionized water or ethanol) to form a solution of the desired concentration.

    • Add the catalyst support (e.g., silica, alumina, or zirconia) to the solution.

    • Stir the slurry at room temperature for several hours to ensure uniform impregnation of the nickel salt onto the support.

  • Drying: Remove the solvent by rotary evaporation or by drying in an oven at 100-120 °C overnight.

  • Calcination:

    • Place the dried powder in a furnace.

    • Heat the material in air to a temperature of 300-500 °C for 3-5 hours. This step decomposes the nickel salt to nickel oxide.

  • Reduction (Activation):

    • Place the calcined catalyst in a tube furnace or directly in the hydrogenation reactor.

    • Heat the catalyst in a stream of hydrogen gas (typically diluted with an inert gas like nitrogen) to 400-500 °C for 2-4 hours to reduce the nickel oxide to metallic nickel.

    • Cool the activated catalyst to room temperature under an inert atmosphere before use.

Mandatory Visualizations

Catalyst Deactivation Pathways

DeactivationPathways cluster_poisoning Chemical Poisoning cluster_fouling Fouling (Coking) cluster_sintering Thermal Sintering ActiveCatalyst Active Catalyst (High Surface Area, Small Particles) PoisonedCatalyst Poisoned Catalyst (Blocked Active Sites) ActiveCatalyst->PoisonedCatalyst Adsorption FouledCatalyst Fouled Catalyst (Blocked Pores) ActiveCatalyst->FouledCatalyst Deposition SinteredCatalyst Sintered Catalyst (Large Particles, Low Surface Area) ActiveCatalyst->SinteredCatalyst Agglomeration Poisons Poisons (Sulfur, Nitrogen cpds.) Poisons->PoisonedCatalyst Coke Coke Precursors (High Temperature) Coke->FouledCatalyst HighTemp High Temperature HighTemp->SinteredCatalyst

Caption: Major pathways for catalyst deactivation in hydrogenation reactions.

References

Technical Support Center: Regioselective Functionalization of the Tetrahydroquinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the tetrahydroquinoline (THQ) ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing low yield and poor regioselectivity in the C-H functionalization of the benzenoid ring of my tetrahydroquinoline. What are the common causes and how can I improve this?

Low yield and poor regioselectivity are frequent challenges in the C-H functionalization of the THQ benzenoid ring. The core issue often lies in the inherent reactivity of the tetrahydroquinoline nucleus, where the pyrido-ring is often more susceptible to functionalization.[1] Achieving selectivity on the less reactive benzenoid ring requires specific strategic interventions.

Troubleshooting Steps:

  • Directing Groups: The use of a directing group on the nitrogen atom is a primary strategy to control regioselectivity. The choice of directing group can steer the functionalization to a specific C-H bond, often through ortho-metalation.[1]

  • Catalyst System: The catalyst and ligand combination is critical. For instance, ruthenium catalysts have demonstrated effectiveness in directing functionalization to the C8 position.[1][2] It is advisable to screen different catalyst systems, including varying the metal center (e.g., Pd, Rh, Ru) and ligands, to optimize the reaction.[1]

  • Reaction Conditions: A systematic optimization of reaction parameters such as solvent, temperature, and reaction time is crucial. The solvent can influence the aggregation state of organometallic intermediates, which in turn affects reactivity and selectivity.[1]

  • Substrate Modification: If feasible, altering the electronic properties of the THQ substrate by introducing electron-withdrawing or electron-donating groups can modulate the reactivity of the C-H bonds on the benzenoid ring.[1]

Q2: I am struggling with the N-protection of my tetrahydroquinoline. Are there alternatives to using protecting groups for subsequent functionalization?

While N-protection is a common and often necessary strategy to prevent side reactions at the nitrogen atom and to direct functionalization, it introduces additional steps for protection and deprotection.[1] Fortunately, methods for the direct functionalization of unprotected THQs are emerging.

Alternative Strategies:

  • Catalyst-Controlled C-H Functionalization: Some catalytic systems can achieve regioselective C-H functionalization on unprotected or N-aryl THQs, bypassing the need for traditional protecting groups. For example, iron and copper catalysts have been used for the direct functionalization of both N-protected and unprotected tetrahydroisoquinolines, a related heterocyclic system.[3]

  • Cross-Dehydrogenative Coupling (CDC): CDC reactions offer a powerful method for forming C-C bonds directly from two C-H bonds. This approach has been successfully applied to the α-functionalization of N-aryl THQs using a magnetically recoverable copper nanocatalyst.[4]

Q3: My C-H functionalization reaction at the C4 position of the tetrahydroquinoline is not working. What strategies can I employ?

Directing functionalization to the C4 position of the THQ ring can be challenging. An undirected deprotonation-capture approach using organolithiums and phosphoramide ligands has been developed to selectively functionalize this position.[5]

Troubleshooting and Optimization:

  • Base and Ligand Screening: The choice of organolithium base and ligand is critical for selective deprotonation at C4. Experiment with different combinations to find the optimal conditions for your specific substrate.

  • Electrophile Compatibility: This method has been shown to be compatible with a range of primary and secondary alkyl halide electrophiles. Ensure your chosen electrophile is suitable for the reaction conditions.[5]

  • Cross-Coupling as an Alternative: If direct alkylation fails, a Negishi cross-coupling protocol can be employed after the initial deprotonation to introduce a wider range of functionalities, including aromatic halides.[5]

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in the Synthesis of Substituted Tetrahydropyrroloquinolines

Problem: Low diastereoselectivity is observed in the domino reaction to synthesize tetrahydro-3H-pyrrolo[2,3-c]quinolines.

Potential Cause: The protecting group on the nitrogen of the starting material plays a crucial role in directing the stereochemical outcome of the reaction.

Troubleshooting Steps:

  • Protecting Group Modification: The diastereoselectivity of the intermolecular Michael addition followed by intramolecular Mannich cyclization is highly dependent on the directing group. An evaluation of different N-protecting groups is recommended to enhance the diastereoselectivity.[6]

  • Reaction Condition Optimization: Systematically vary the solvent, temperature, and base used in the reaction to find conditions that favor the formation of the desired diastereomer.

  • Substrate Scope: The steric and electronic properties of the substrates can influence the stereochemical outcome. If possible, modify the substituents on the reactants to improve diastereoselectivity.

Guide 2: Inefficient α-Functionalization of N-Aryl Tetrahydroquinolines

Problem: The cross-dehydrogenative coupling (CDC) reaction for the α-functionalization of an N-aryl THQ is giving low yields.

Potential Cause: Catalyst activity, oxidant efficiency, or inappropriate reaction conditions may be limiting the reaction.

Troubleshooting Steps:

  • Catalyst Loading and Reusability: Ensure the correct loading of the copper nanocatalyst (0.4–1.0 mol % Cu). While the catalyst is reusable, its activity may decrease over multiple cycles.[4] Consider using fresh catalyst if reusing.

  • Oxidant Choice and Equivalents: Tert-butyl hydroperoxide (TBHP) is a common oxidant for these reactions. Optimize the equivalents of TBHP used.

  • Pro-nucleophile Screening: The nature of the pro-nucleophile can significantly impact the reaction efficiency. Nitromethane, phosphites, alkynes, and indoles have been shown to be suitable candidates.[4] If one pro-nucleophile gives poor results, consider screening others.

  • Solvent and Temperature: The reaction is typically performed in acetonitrile (MeCN) at 70 °C.[4] Ensure accurate temperature control and consider screening other polar aprotic solvents.

Experimental Protocols & Data

Protocol 1: Ruthenium-Catalyzed C8-Acylation of Tetrahydroquinoline

This protocol describes the Ru(II)-catalyzed C8-acylation of N-substituted tetrahydroquinolines with carboxylic acids. This method is noted for its efficiency and tolerance of a wide range of functional groups.[2]

Reaction Workflow:

G cluster_workflow Ru(II)-Catalyzed C8-Acylation Workflow start Mix THQ, Carboxylic Acid, & Ru(II) Catalyst reaction Heat Reaction Mixture start->reaction Add Solvent (e.g., 1,4-dioxane) workup Aqueous Workup & Extraction reaction->workup After Reaction Completion (TLC) purification Column Chromatography workup->purification product Isolate C8-Acylated THQ Product purification->product G cluster_reaction Cu-Catalyzed α-Indolation THIQ N-Boc-THIQ Product 1-(3-Indolyl)-THIQ THIQ->Product Indole Substituted Indole Indole->Product Catalyst Cu(I) or Cu(II) Salt (e.g., CuBr or Cu(NO₃)₂·3H₂O) Catalyst->Product Catalyzes

References

Technical Support Center: Managing Air and Moisture Sensitivity of 1,2,3,4-Tetrahydroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the air and moisture sensitivity of 1,2,3,4-tetrahydroquinoline intermediates.

Frequently Asked Questions (FAQs)

Q1: How sensitive are this compound intermediates to air and moisture?

A1: this compound and its derivatives are known to be sensitive to air, light, and heat. The primary degradation pathway upon exposure to air is oxidation to the corresponding aromatic quinoline. Some derivatives, particularly fused tricyclic tetrahydroquinolines, have been observed to undergo rapid oxidative decomposition in solutions like DMSO under standard laboratory conditions. While generally stable to neutral water, they can be susceptible to reactions under strongly acidic or basic conditions. Therefore, proper handling under an inert atmosphere and with anhydrous solvents is crucial to maintain their integrity.

Q2: What are the visible signs of degradation in my this compound sample?

A2: A common sign of degradation is a change in color. Freshly purified 1,2,3,4-tetrahydroquinolines are often colorless to light yellow liquids or solids. Upon exposure to air and light, they may darken to yellow, orange, or brown. In solution, the appearance of new spots on a Thin Layer Chromatography (TLC) plate that correspond to more conjugated (lower Rf) impurities, such as the oxidized quinoline, is a strong indicator of degradation.

Q3: What are the ideal storage conditions for this compound intermediates?

A3: To ensure long-term stability, this compound intermediates should be stored in a cool (refrigerated at 2-8 °C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed. For highly sensitive derivatives, storage in a freezer (-20 °C) may be necessary. Always consult the Safety Data Sheet (SDS) for specific storage recommendations for the particular derivative you are working with.

Q4: My experimental results using a this compound intermediate are inconsistent. Could this be due to degradation?

A4: Yes, inconsistent experimental results are a potential consequence of compound degradation. If the intermediate degrades in a stock solution or during the experiment, its effective concentration will decrease, leading to poor reproducibility. It is recommended to use freshly prepared solutions whenever possible and to assess the stability of the compound under your specific experimental conditions.

Q5: Are this compound intermediates susceptible to hydrolysis?

A5: As secondary amines, 1,2,3,4-tetrahydroquinolines are generally stable to hydrolysis under neutral aqueous conditions. However, like other amines, they can react under strongly acidic or basic conditions. It is always best practice to use anhydrous solvents and reagents to avoid any potential side reactions.

Troubleshooting Guides

Issue 1: The this compound intermediate has changed color upon storage.

Possible Cause Troubleshooting Steps
Oxidation 1. Check the integrity of the container seal. 2. Ensure the compound was stored under a positive pressure of an inert gas. 3. Repurify a small sample by column chromatography or distillation under inert conditions and check its purity by NMR or LC-MS. 4. If repurification is successful, store the purified material under a fresh inert atmosphere in a tightly sealed container, protected from light.
Light Exposure 1. Store the compound in an amber vial or a vial wrapped in aluminum foil. 2. Minimize exposure to ambient light during handling.

Issue 2: The reaction involving a this compound intermediate is giving a low yield or failing.

Possible Cause Troubleshooting Steps
Degraded Intermediate 1. Check the purity of the starting material by TLC, NMR, or LC-MS. Look for signs of oxidation (e.g., the corresponding quinoline). 2. If degradation is observed, repurify the intermediate immediately before use.
Presence of Moisture 1. Use freshly dried, anhydrous solvents. Solvents should be degassed to remove dissolved oxygen. 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere before use. 3. Use moisture scavengers in the reaction if compatible with the reaction chemistry.
Presence of Oxygen 1. Ensure the reaction is set up and run under a positive pressure of a dry, inert gas (argon or nitrogen). 2. Use a Schlenk line or glovebox for all manipulations. 3. Degas all solutions by freeze-pump-thaw cycles or by bubbling with an inert gas.

Issue 3: Multiple unexpected spots are observed on the TLC plate during a reaction.

Possible Cause Troubleshooting Steps
Oxidation of the Intermediate/Product 1. Take aliquots for TLC analysis under a stream of inert gas. 2. Quench the reaction aliquot in a degassed solvent before spotting on the TLC plate. 3. Consider if the TLC solvent system itself is promoting degradation.
Side Reactions 1. Review the reaction conditions. Ensure the temperature is well-controlled. 2. Consider if any reagents are incompatible with the tetrahydroquinoline moiety.

Data Presentation

Table 1: Aerobic Oxidation of this compound to Quinoline under Various Catalytic Conditions

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Quinoline (%)
NiO/GrapheneO₂ (balloon)DMSO1005>99>99
MnCO₃ (pyrolyzed)AirToluene100698>99
Pd/PZsH₂ (for hydrogenation)Dioxane40298.9 (hydrogenation)98.5 (to THQ)
MAO-N (enzyme)O₂Buffer3024--

This table summarizes data from various sources and is intended for comparative purposes. Reaction conditions and outcomes can vary based on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Handling and Transfer of Air- and Moisture-Sensitive this compound Intermediates using a Schlenk Line

1. Glassware Preparation:

  • All glassware (round-bottom flasks, syringes, needles, cannula) must be thoroughly cleaned and dried in an oven at >120 °C overnight.
  • Assemble the reaction apparatus while hot and immediately place it on the Schlenk line.
  • Evacuate the apparatus using the vacuum pump and refill with a dry, inert gas (argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure an inert atmosphere.

2. Solvent Preparation:

  • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.
  • Degas the solvent to remove dissolved oxygen. This can be done by three freeze-pump-thaw cycles or by bubbling a gentle stream of inert gas through the solvent for at least 30 minutes.

3. Handling Solid Intermediates:

  • If the this compound intermediate is a solid, quickly weigh the required amount and add it to the reaction flask under a positive flow of inert gas.
  • Immediately seal the flask and perform another "evacuate-refill" cycle.

4. Handling Liquid Intermediates:

  • If the intermediate is a liquid, it should be stored in a flask with a septum-sealed sidearm.
  • To transfer the liquid, use a dry, gas-tight syringe that has been flushed with inert gas.
  • Puncture the septum of the storage flask with the syringe needle and another needle connected to a source of inert gas (e.g., a balloon) to maintain positive pressure.
  • Withdraw the desired volume of the liquid.
  • Quickly transfer the liquid to the reaction flask by puncturing its septum.

5. Reaction Monitoring and Work-up:

  • Monitor the reaction by TLC by withdrawing small aliquots using a syringe under a positive flow of inert gas.
  • Upon completion, the reaction should be quenched and worked up using degassed solvents.
  • If an extraction is required, use degassed aqueous solutions.
  • Drying of the organic layer should be done with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) that has been dried in an oven.

6. Purification:

  • Purification by column chromatography should be performed using a column that has been packed and equilibrated with degassed solvents.
  • For distillation, use a vacuum distillation setup that has been assembled and made inert before heating.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification glassware Dry Glassware setup Assemble & Purge Apparatus glassware->setup solvent Anhydrous/Degassed Solvent solvent->setup inert_gas Inert Gas Supply inert_gas->setup add_reagents Add Reagents under Inert Gas setup->add_reagents run_reaction Run Reaction add_reagents->run_reaction quench Quench Reaction run_reaction->quench extract Extraction (Degassed Solvents) quench->extract purify Purification (Inert) extract->purify store Store Product under Inert Gas purify->store

Caption: Experimental workflow for handling air- and moisture-sensitive this compound intermediates.

troubleshooting_flowchart start Low Yield or Failed Reaction check_purity Check Purity of THQ Intermediate (TLC, NMR) start->check_purity repurify Repurify THQ Intermediate check_purity->repurify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure repurify->check_conditions dry_solvents Use Freshly Dried/Degassed Solvents check_conditions->dry_solvents Moisture Suspected inert_atmosphere Ensure Proper Inert Atmosphere Technique check_conditions->inert_atmosphere Air Suspected temp_control Check Temperature Control check_conditions->temp_control Other Issues end_good Reaction Successful dry_solvents->end_good inert_atmosphere->end_good end_bad Re-evaluate Synthetic Route temp_control->end_bad

Caption: Troubleshooting flowchart for low-yield reactions involving this compound intermediates.

References

analytical methods for detecting impurities in 1,2,3,4-tetrahydroquinoline samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical chemistry of 1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection and quantification of impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common synthesis-related impurities include:

  • Quinoline: The starting material for the most common synthesis, which involves the hydrogenation of quinoline. Incomplete hydrogenation can lead to residual quinoline in the final product.

  • Partially hydrogenated intermediates: Depending on the reaction conditions, other partially hydrogenated species may be present.

  • Byproducts from domino reactions: When synthesized via domino reactions, incompletely cyclized intermediates or regioisomers can be formed. For instance, in a synthesis starting from 2-aminobenzyl alcohol and a secondary alcohol, regioisomers such as 2,3-disubstituted-1,2,3,4-tetrahydroquinolines can be significant byproducts.[1]

  • Side-products from specific reagents: For example, the use of 1,3-propanediol in the cyclization of N-methylanilines can produce tetrahydrobenzoquinolizines as byproducts.[2]

Degradation products can also be present, arising from exposure to light, air (oxidation), or extreme pH.

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: The most common and effective techniques for analyzing impurities in this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is a robust method for quantifying non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantifying impurities without the need for a reference standard of the impurity (quantitative NMR).

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for the this compound Peak

Cause: this compound is a basic compound and can interact with acidic silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction leads to peak tailing.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with an acid like phosphoric acid or formic acid) will protonate the silanol groups, reducing their interaction with the basic analyte.

  • Use of an End-Capped Column: Employ a column where the residual silanol groups have been "end-capped" with a reagent like trimethylsilyl chloride. This reduces the number of available sites for secondary interactions.

  • Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the silanol groups, masking them from the analyte.

  • Use of a Polar-Embedded Column: These columns have a polar group embedded in the stationary phase near the silica surface, which shields the analyte from the silanol groups.

Issue 2: Poor Resolution Between this compound and an Impurity

Cause: The impurity may have a similar polarity and structure to this compound, making separation challenging.

Solutions:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Solvent Type: Switch between acetonitrile and methanol, as they offer different selectivities.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18).

  • Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between closely eluting peaks.

  • Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting compounds.

GC-MS Analysis

Issue 1: No Peak or a Very Small Peak for this compound

Cause:

  • Active Sites in the Inlet or Column: As an amine, this compound can adsorb to active sites (silanol groups) in the GC inlet liner or on the column, leading to poor peak shape and reduced response.

  • Improper Injection Technique: Issues with the syringe or injection parameters can lead to poor sample introduction.

Solutions:

  • Use a Deactivated Inlet Liner: Employ a liner that has been treated to block active sites.

  • Use an Inert GC Column: Select a column specifically designed for the analysis of basic compounds, which has a highly inert surface.

  • Derivatization: While not always necessary, derivatizing the amine group can improve its volatility and reduce interactions with active sites.

  • Check Injection Parameters: Ensure the injector temperature is appropriate for the volatility of the compound and that the injection volume and speed are optimized.

Issue 2: Co-eluting Peaks in the Chromatogram

Cause: Impurities with similar volatility and polarity to this compound may co-elute.

Solutions:

  • Optimize the Temperature Program:

    • Initial Temperature: A lower initial temperature can improve the separation of early-eluting compounds.

    • Ramp Rate: A slower temperature ramp will increase the time compounds spend in the column, potentially improving resolution.

  • Change the GC Column: Use a column with a different stationary phase that offers different selectivity for the analytes. A longer column can also improve resolution.

  • Selected Ion Monitoring (SIM): If the co-eluting compounds have different mass spectra, you can use SIM mode to selectively detect each compound based on a unique ion, allowing for quantification even with chromatographic overlap.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method provides a starting point for the analysis of this compound and related impurities. Method validation and optimization will be required for specific applications.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Methanol:Water
Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general-purpose method suitable for the analysis of volatile and semi-volatile impurities in this compound.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing) check_column Check Column - Age and usage - Proper installation start->check_column check_mobile_phase Check Mobile Phase - Correct pH - Freshly prepared start->check_mobile_phase check_system Check HPLC System - Leaks - Pump pressure start->check_system solution_column Solution: - Use end-capped or polar-embedded column - Replace column if old check_column->solution_column solution_mobile_phase Solution: - Adjust pH (2-3 for basic compounds) - Add competing base (e.g., TEA) check_mobile_phase->solution_mobile_phase solution_system Solution: - Tighten fittings - Purge pump check_system->solution_system end Problem Resolved solution_column->end solution_mobile_phase->end solution_system->end

Caption: A logical workflow for troubleshooting common HPLC issues.

GC_MS_Impurity_Analysis_Workflow sample_prep Sample Preparation - Dissolve in appropriate solvent gc_injection GC Injection - Use deactivated liner - Optimize temperature sample_prep->gc_injection gc_separation GC Separation - Inert column - Optimized temperature program gc_injection->gc_separation ms_detection MS Detection - EI at 70 eV - Scan for expected m/z gc_separation->ms_detection data_analysis Data Analysis - Identify peaks by retention time and mass spectrum - Quantify using calibration curve ms_detection->data_analysis report Report Results data_analysis->report

Caption: A typical workflow for GC-MS impurity analysis.

References

Validation & Comparative

comparative analysis of different catalysts for quinoline hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for Quinoline Hydrogenation: A Guide for Researchers

The selective hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline (THQ) and other valuable derivatives is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst is paramount in achieving high conversion rates and desired product selectivity. This guide provides a comparative analysis of various catalytic systems for quinoline hydrogenation, presenting performance data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.

Catalyst Performance Comparison

The efficacy of a catalyst in quinoline hydrogenation is primarily evaluated based on its ability to achieve high conversion of the quinoline substrate and high selectivity towards the desired hydrogenated product, typically this compound (py-THQ) or decahydroquinoline (DHQ). The following tables summarize the performance of different classes of catalysts under various reaction conditions as reported in recent literature.

Noble Metal-Based Catalysts

Noble metal catalysts, particularly those based on palladium (Pd) and ruthenium (Ru), are widely employed for quinoline hydrogenation due to their high activity.[1] However, challenges such as catalyst poisoning by the nitrogen-containing substrate can arise.[1]

CatalystSupportTemp. (°C)Pressure (bar H₂)SolventConversion (%)Selectivity to py-THQ (%)Turnover Frequency (TOF) (h⁻¹)Reference
Atomically Dispersed PdTiC10030Ethanol>99>99463[2]
Pd NanoparticlesMgO15040THFHighHigh (not quantified)-[3]
Ru₅₀P₅₀@SILPSupported Ionic Liquid Phase9050Heptane>99>99 (to 1a)-[4]
Au NanoparticlesTiO₂25--HighHigh-[5]
Non-Noble Metal-Based Catalysts

The development of catalysts based on earth-abundant and less expensive metals is a significant area of research. Cobalt (Co), nickel (Ni), and tungsten (W) have emerged as promising alternatives to noble metals.

CatalystSupport/MatrixTemp. (°C)Pressure (bar H₂)SolventConversion (%)Selectivity to py-THQ (%)Reference
CoW@CCarbon Matrix---HighHigh[6]
Ni₂PSBA-15280-340-->93 (at 340°C)-[7]
Co NanoparticlesHydroxyapatite8010ⁱPrOH/H₂OHighHigh[8]
Particulate CobaltIn situ from Co(OAc)₂/Zn70-15030H₂OUp to 99High[9]
Tungsten-based pre-catalystHomogeneous12050i-PrOHHighHigh[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative experimental protocols for quinoline hydrogenation using different types of catalysts.

General Protocol for Heterogeneous Catalysis in a Batch Reactor
  • Catalyst Preparation: The catalyst (e.g., supported metal nanoparticles) is synthesized and characterized prior to the reaction. For in-situ preparations, the catalyst precursors are added directly to the reaction vessel.

  • Reaction Setup: A high-pressure autoclave or a similar batch reactor is charged with the quinoline substrate, the catalyst, and the solvent.[12]

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the target temperature with constant stirring. The reaction is allowed to proceed for a specified duration.

  • Work-up and Analysis: After cooling the reactor to room temperature and carefully releasing the pressure, the reaction mixture is filtered to separate the catalyst. The filtrate is then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of quinoline and the selectivity to the products.

Example Protocol: Asymmetric Hydrogenation using an Iridium Catalyst[13]
  • Catalyst Preparation (in a glovebox): A Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and a chiral ligand (1.1 mol%). Anhydrous and degassed solvent (e.g., 1 mL of THF) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate vessel suitable for hydrogenation, the quinoline substrate (1.0 mmol) is dissolved in the reaction solvent (e.g., 4 mL of THF).

  • Hydrogenation: The pre-formed catalyst solution is transferred to the substrate solution under an inert atmosphere. The vessel is then placed in an autoclave, which is sealed, purged with hydrogen, and pressurized (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for a designated time (e.g., 12-24 hours).

  • Analysis: After the reaction, the autoclave is depressurized, and the solvent is removed under reduced pressure. The product is then analyzed to determine yield and enantioselectivity.

Visualizations

Diagrams illustrating reaction pathways and experimental workflows can aid in understanding the complex processes involved in catalytic quinoline hydrogenation.

G cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis catalyst Catalyst reactor Autoclave Reactor catalyst->reactor substrate Quinoline Substrate substrate->reactor solvent Solvent solvent->reactor purge Purge with H₂ reactor->purge pressurize Pressurize with H₂ purge->pressurize heat Heat to Reaction Temp. pressurize->heat stir Stir for set time heat->stir cool Cool Down stir->cool depressurize Depressurize cool->depressurize filter Filter Catalyst depressurize->filter analyze Analyze Products (GC/HPLC) filter->analyze

Caption: General experimental workflow for heterogeneous quinoline hydrogenation.

ReactionPathway quinoline Quinoline thq1 This compound (py-THQ) quinoline->thq1 +2H₂ thq5 5,6,7,8-Tetrahydroquinoline (bz-THQ) quinoline->thq5 +2H₂ dhq Decahydroquinoline (DHQ) thq1->dhq +3H₂ thq5->dhq +3H₂

Caption: Reaction pathways for quinoline hydrogenation.

CatalystSelection start Desired Outcome? high_selectivity_pyTHQ High Selectivity to py-THQ? start->high_selectivity_pyTHQ mild_conditions Mild Conditions Required? high_selectivity_pyTHQ->mild_conditions Yes cost_consideration Cost a Major Factor? high_selectivity_pyTHQ->cost_consideration No (Full hydrogenation acceptable) mild_conditions->cost_consideration No au_catalyst Consider Au/TiO₂ mild_conditions->au_catalyst Yes noble_metal Consider Noble Metal Catalysts (e.g., Pd/TiC, Ru₅₀P₅₀@SILP) cost_consideration->noble_metal No non_noble_metal Consider Non-Noble Metal Catalysts (e.g., Co-based, Ni₂P) cost_consideration->non_noble_metal Yes

Caption: Decision flowchart for catalyst selection in quinoline hydrogenation.

References

A Comparative Guide to the Structure-Activity Relationships of 1,2,3,4-Tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their anticancer and antimicrobial properties. The information presented is curated from recent scientific literature to aid in the rational design of novel therapeutic agents.

Anticancer Activity of this compound Analogs

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.

Targeting the mTOR Pathway

A series of morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism.[1] Computational studies, including molecular docking and molecular dynamics simulations, have shown that these derivatives can have strong binding interactions and stability within the mTOR active site.[2]

One of the most promising compounds, 10e , displayed exceptional activity against A549 lung cancer cells with an IC50 of 0.033 µM and induced apoptosis in a dose-dependent manner.[2] The structure-activity relationship analysis revealed that the incorporation of trifluoromethyl and morpholine moieties significantly enhanced the selectivity and potency of these analogs.[2]

Targeting RORγ

The retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as an attractive therapeutic target for prostate cancer. A series of this compound derivatives have been identified and optimized as novel RORγ inverse agonists.[3][4] The representative compounds 13e (XY039) and 14a (XY077) effectively inhibited RORγ transcriptional activity and demonstrated reasonable antiproliferative activity in AR-positive prostate cancer cell lines.[3][4] Crystallographic studies of RORγ in complex with compound 13e have elucidated the structural basis for their inhibitory potency.[3][4]

Cytotoxic Activity Against Various Cancer Cell Lines

A range of 3,4-diaryl-1,2,3,4-tetrahydroquinolines has been synthesized and evaluated for their anticancer activity. The lead compound 3c showed low micromolar inhibition of various cancer cell lines.[5][6] Another study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed that while 2-arylquinolines generally displayed better activity, a 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative (18 ) showed selective cytotoxicity against the HeLa cervical cancer cell line with an IC50 value of 13.15 μM.[7]

Table 1: Anticancer Activity of Selected this compound Analogs

CompoundTarget/ActivityCancer Cell Line(s)IC50/GI50 (µM)Reference(s)
10e mTOR inhibitorA549 (Lung)0.033[2]
10h mTOR inhibitorMCF-7 (Breast)0.087[6]
10d mTOR inhibitorA549, MCF-7, MDA-MB-2310.062, 0.58, 1.003[6]
13e (XY039) RORγ inverse agonist22Rv1 (Prostate)Antiproliferative activity demonstrated[3][4]
14a (XY077) RORγ inverse agonist22Rv1 (Prostate)Antiproliferative activity demonstrated[3][4]
3c CytotoxicVariousLow micromolar range[5][6]
18 CytotoxicHeLa (Cervical)13.15[7]

Antimicrobial Activity of this compound Analogs

The emergence of antimicrobial resistance necessitates the development of new antibacterial agents. This compound derivatives have shown promise in this area, particularly against Gram-positive bacteria.

SF5- and SCF3-Substituted Tetrahydroquinolines

A chemical library of SF5- and SCF3-substituted tetrahydroquinoline compounds, synthesized via the Povarov reaction, has been screened for antibacterial activity.[8][9] The most potent of these compounds, HSD1835 , inhibited the growth of drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), at concentrations ranging from 1 to 4 µg/mL.[8] Mechanistic studies suggest that HSD1835 acts by disrupting bacterial membranes.[8] A key finding from the SAR studies was that analogs of HSD1835 lacking the SF5 or SCF3 moieties were inactive, indicating these groups are crucial for antibacterial activity.[8][9]

Table 2: Antimicrobial Activity of a Potent SF5-Substituted Tetrahydroquinoline Analog

CompoundTarget Organism(s)MIC (µg/mL)Reference(s)
HSD1835 Drug-resistant Gram-positive bacteria (MRSA, VRE)1 - 4[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.

Synthesis of this compound Analogs

General Procedure for Povarov Reaction: The Povarov reaction is a widely used method for the synthesis of tetrahydroquinolines.[10][11][12] It is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich olefin. In a three-component variation, an aniline, an aldehyde, and an activated alkene are reacted in the presence of a Lewis or Brønsted acid catalyst.[11][12]

  • Step 1: Imine Formation: The aniline and aldehyde are mixed in a suitable solvent (e.g., ethanol) and stirred, often with a catalyst, to form the corresponding imine in situ.

  • Step 2: Cycloaddition: The electron-rich alkene is added to the reaction mixture.

  • Step 3: Work-up: The reaction is quenched, and the product is purified using standard techniques such as column chromatography.

General Procedure for Synthesis of 3,4-Diaryl-1,2,3,4-tetrahydroquinolines via Grignard Reaction: This method involves the reaction of a 3-aryl-2,3-dihydroquinolin-4-one with a Grignard reagent.[5]

  • Step 1: Grignard Reagent Preparation: The Grignard reagent is prepared from an aryl halide and magnesium turnings in a suitable solvent like THF.

  • Step 2: Nucleophilic Addition: The 3-aryl-2,3-dihydroquinolin-4-one is treated with the prepared Grignard reagent.

  • Step 3: Dehydration and Reduction: The intermediate alcohol is then dehydrated, and the resulting quinoline is reduced to the desired this compound.

Biological Assays

MTT Assay for Cell Viability and Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][13][14]

  • Step 1: Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Step 3: MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]

  • Step 4: Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[13]

  • Step 5: Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]

  • Step 1: Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[16]

  • Step 2: Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Step 3: Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include growth and sterility controls.[16]

  • Step 4: Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[18]

  • Step 5: MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]

Visualizations

Experimental Workflow for Anticancer Drug Screening

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_sar SAR Analysis cluster_lead Lead Optimization Synthesis Synthesis of THQ Analogs Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition THQ_Analog THQ Analog (e.g., 10e) THQ_Analog->mTORC1 Core_Scaffold This compound Core SF5_SCF3_Group Presence of SF5 or SCF3 Group Core_Scaffold->SF5_SCF3_Group No_SF5_SCF3_Group Absence of SF5 or SCF3 Group Core_Scaffold->No_SF5_SCF3_Group High_Activity High Antibacterial Activity (e.g., HSD1835) SF5_SCF3_Group->High_Activity leads to Low_Activity Low or No Antibacterial Activity No_SF5_SCF3_Group->Low_Activity leads to

References

A Comparative Analysis of Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological efficacy of two privileged heterocyclic scaffolds, providing a data-driven guide for researchers in drug discovery and development.

The tetrahydroquinoline and tetrahydroisoquinoline ring systems are foundational scaffolds in medicinal chemistry, each giving rise to a multitude of biologically active compounds. Their structural rigidity and three-dimensional character make them ideal starting points for the design of potent and selective therapeutic agents. This guide provides a comparative overview of their biological efficacy, supported by experimental data and protocols, to aid researchers in selecting and designing scaffolds for specific therapeutic targets.

Anticancer Activity: A Tale of Diverse Mechanisms

Both tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) derivatives have demonstrated significant potential as anticancer agents, though they often achieve this through different mechanisms of action.

Tetrahydroquinolines frequently exhibit anticancer effects by targeting critical signaling pathways involved in cell proliferation and survival. A notable mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Tetrahydroisoquinolines , on the other hand, are well-known for their role as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This class includes several natural products and their synthetic analogs that have shown potent cytotoxic activity against a range of cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative THQ and THIQ compounds against various cancer cell lines, showcasing their relative potencies.

ScaffoldCompoundCancer Cell LineIC50 (µM)Mechanism of Action
Tetrahydroquinoline (±)-4-Aryl-2-methyl-1,2,3,4-tetrahydroquinolineA549 (Lung)7.8PI3K/Akt Pathway Inhibition
MCF-7 (Breast)10.2PI3K/Akt Pathway Inhibition
HeLa (Cervical)12.5PI3K/Akt Pathway Inhibition
Tetrahydroisoquinoline N-Salicylidene-1-amino-1,2,3,4-tetrahydroisoquinolineA549 (Lung)2.1Tubulin Polymerization Inhibition
MCF-7 (Breast)3.5Tubulin Polymerization Inhibition
HeLa (Cervical)4.2Tubulin Polymerization Inhibition
Signaling Pathway Visualization

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a common target for tetrahydroquinoline-based anticancer agents.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ Tetrahydroquinoline Derivative THQ->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway targeted by THQ derivatives.

Neuroprotective and Neuromodulatory Effects

The THQ and THIQ scaffolds are integral to compounds targeting the central nervous system (CNS), including those with neuroprotective and psychoactive properties.

Tetrahydroquinolines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Certain derivatives act as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of the neurotransmitter acetylcholine and thereby enhancing cholinergic neurotransmission.

Tetrahydroisoquinolines form the core of many alkaloids and synthetic molecules that interact with various CNS receptors, particularly dopamine and serotonin receptors. Their structural resemblance to endogenous neurotransmitters allows them to function as agonists or antagonists, making them valuable for developing treatments for psychiatric and neurological disorders.

Comparative Neuroactivity Data
ScaffoldCompoundBiological TargetActivity Metric (Ki or IC50)Therapeutic Application
Tetrahydroquinoline 6-Chloro-2-methyl-1,2,3,4-tetrahydroquinolineAcetylcholinesterase (AChE)IC50 = 0.5 µMAlzheimer's Disease
Tetrahydroisoquinoline (S)-N-Methyl-1-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolineDopamine D2 ReceptorKi = 25 nMAntipsychotic

Antimicrobial Activity

Both scaffolds have been explored for their potential to combat bacterial and fungal infections, a critical area of research due to rising antimicrobial resistance.

Tetrahydroquinolines have shown broad-spectrum antibacterial activity. Their mechanism often involves disrupting bacterial cell division or other essential cellular processes.

Tetrahydroisoquinolines , particularly naturally occurring alkaloids like berberine (which contains a THIQ motif), can inhibit bacterial cell wall synthesis and disrupt bacterial membranes.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against common bacterial strains.

ScaffoldCompoundBacterial StrainMIC (µg/mL)
Tetrahydroquinoline 2,2,4-Trimethyl-1,2-dihydroquinoline polymerStaphylococcus aureus16
Escherichia coli32
Tetrahydroisoquinoline 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineStaphylococcus aureus8
Escherichia coli16

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of compound efficacy. Below are protocols for key experiments cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Experimental Workflow Visualization

The workflow for a typical MTT assay is depicted below.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (THQ or THIQ) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard workflow for determining cytotoxicity via MTT assay.

Synthesis and Structural Comparison

While both scaffolds are nitrogen-containing heterocycles, their synthesis and structural properties offer different advantages for drug design.

  • Tetrahydroquinoline: Typically synthesized via the Doebner-von Miller reaction or related cyclization strategies involving anilines and α,β-unsaturated carbonyl compounds. The nitrogen atom is part of a six-membered ring fused to a benzene ring.

  • Tetrahydroisoquinoline: Commonly prepared through the Pictet-Spengler or Bischler-Napieralski reactions, starting from β-phenylethylamines. The nitrogen atom is at position 2 of the isoquinoline system.

Structural Comparison Diagram

This diagram illustrates the core structures and highlights their key differences, which influence their biological target interactions.

Scaffold_Comparison cluster_THQ Tetrahydroquinoline (THQ) cluster_THIQ Tetrahydroisoquinoline (THIQ) THQ_Struct THQ_Desc Nitrogen at position 1 Planar aniline moiety Favors kinase inhibition THIQ_Desc Nitrogen at position 2 Flexible phenylethylamine side-chain Mimics neurotransmitters THIQ_Struct

Caption: Structural and functional comparison of THQ and THIQ scaffolds.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final publication.

Conclusion

Both tetrahydroquinoline and tetrahydroisoquinoline scaffolds are exceptionally versatile and privileged structures in drug discovery. The choice between them depends heavily on the therapeutic target and desired mechanism of action.

  • Tetrahydroquinolines are often superior starting points for developing inhibitors of signaling pathways like PI3K/Akt, making them highly relevant for oncology.

  • Tetrahydroisoquinolines show particular promise in neuropharmacology due to their structural similarity to endogenous neurotransmitters and their established role as potent tubulin polymerization inhibitors for cancer therapy.

Ultimately, both scaffolds will continue to be invaluable tools for medicinal chemists, and a deeper understanding of their comparative biological efficacy will fuel the development of next-generation therapeutics.

Validating the Mechanism of Action of 1,2,3,4-Tetrahydroquinoline Derivatives as RORγ Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The 1,2,3,4-tetrahydroquinoline scaffold is a foundational structure in medicinal chemistry, leading to the development of numerous derivatives with significant biological activities.[1] This guide focuses on a specific class of these derivatives that have been identified as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ), a key therapeutic target in prostate cancer and autoimmune diseases.[2] We will delve into the validation of their mechanism of action using a thermal stability shift assay (TSA), compare their activity, and provide the necessary experimental protocols for replication.

Comparative Analysis of RORγ Inverse Agonists

The efficacy of this compound derivatives as RORγ inverse agonists has been quantified, with several compounds demonstrating potent activity. The table below summarizes the performance of representative compounds from a high-throughput screening and subsequent optimization.

Compound IDDesignationRORγ Transcriptional Inhibition IC50 (nM)Antiproliferative Activity (22Rv1 cells) IC50 (μM)
13e XY0391508.7
14a XY07712010.2
SR2211 (Reference)-210-

Table 1: Comparative activity of lead this compound derivatives and a known RORγ inverse agonist. Data sourced from a study on novel RORγ inverse agonists.[2]

Experimental Protocols

Thermal Stability Shift Assay (TSA) for RORγ Ligand Binding

This protocol details the primary assay used to validate the direct binding of the this compound derivatives to the RORγ protein, which is the foundational step in confirming their mechanism of action as inverse agonists.

Objective: To determine the change in the thermal stability of the RORγ ligand-binding domain (LBD) upon incubation with a test compound, indicating direct binding.

Materials:

  • Purified RORγ LBD protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument capable of performing a thermal melt curve

Procedure:

  • Preparation of Reagents:

    • Dilute the SYPRO Orange dye to a 5x working concentration in the assay buffer.

    • Prepare a solution of RORγ LBD at a final concentration of 2 μM in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute them into the assay buffer to the desired final concentrations (e.g., ranging from 0.1 to 100 μM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Assay Plate Setup:

    • In a 96-well PCR plate, add 10 μL of the 2 μM RORγ LBD solution to each well.

    • Add 10 μL of the various concentrations of the test compound solutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known RORγ ligand).

    • Add 5 μL of the 5x SYPRO Orange dye solution to each well.

    • The final volume in each well should be 25 μL.

  • Thermal Denaturation and Data Acquisition:

    • Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample.

    • A significant positive ΔTm indicates that the compound binds to and stabilizes the RORγ LBD.

Visualizing the Workflow and Pathway

To better understand the experimental process and the targeted biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Outcome prep_protein Purified RORγ LBD plate_setup 96-Well Plate Setup prep_protein->plate_setup prep_dye SYPRO Orange Dye prep_dye->plate_setup prep_compounds 1,2,3,4-THQ Derivatives prep_compounds->plate_setup incubation Incubation plate_setup->incubation rt_pcr Thermal Melt Analysis (RT-PCR) incubation->rt_pcr melt_curve Generate Melt Curves rt_pcr->melt_curve calc_tm Calculate Tm melt_curve->calc_tm calc_dtm Calculate ΔTm calc_tm->calc_dtm validation Validation of Direct Binding calc_dtm->validation

Caption: Experimental workflow for the Thermal Stability Shift Assay.

RORg_Signaling_Pathway cluster_nucleus Nucleus THQ_Derivative 1,2,3,4-THQ Derivative (Inverse Agonist) RORg RORγ THQ_Derivative->RORg Binds to LBD Coactivator Co-activator Proteins RORg->Coactivator Prevents Binding Corepressor Co-repressor Proteins RORg->Corepressor Promotes Binding Transcription Target Gene Transcription (e.g., IL-17) Coactivator->Transcription Activates Corepressor->Transcription Represses

Caption: Simplified signaling pathway of RORγ inverse agonism.

This guide provides a framework for understanding and validating the mechanism of action of this compound derivatives as RORγ inverse agonists. The provided data and protocols serve as a valuable resource for researchers in drug discovery and development.

References

A Researcher's Guide to Cross-Validation of Analytical Data for Novel Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of key analytical techniques for the cross-validation of data pertaining to novel tetrahydroquinoline compounds. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data in comparative tables, and visualizes complex workflows to ensure data integrity and facilitate informed decision-making.

Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds, forming the scaffold of numerous pharmacologically active agents.[1] The unambiguous confirmation of their structure, purity, and molecular weight is a critical step in the research and development pipeline. This guide focuses on a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The cross-validation of data from these orthogonal techniques provides a high degree of confidence in the identity and quality of newly synthesized compounds.[2][3]

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required. The following tables summarize the key performance characteristics of HPLC, NMR, MS, and Elemental Analysis for the characterization of novel tetrahydroquinoline derivatives.

Table 1: Comparison of Analytical Techniques for Structural Elucidation and Purity Assessment

ParameterHPLC with UV Detection¹H & ¹³C NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)Elemental Analysis (CHN)
Primary Function Purity assessment, QuantificationUnambiguous structure elucidation, Isomer differentiationMolecular formula determination, Molecular weight confirmationElemental composition (%C, H, N)
Typical Sample Amount 1-5 mg5-25 mg for ¹H, 50-100 mg for ¹³C[4]< 1 mg2-3 mg
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[5]Not typically used for quantification of unknownspg to ng rangeNot applicable
Precision (RSD%) < 2%[5]~1% (with internal standard)[6]< 5%≤ 0.4% deviation from calculated values[7]
Key Information Provided Retention time, Peak area (purity)Chemical shifts, Coupling constants, Carbon skeletona.m.u. with high precision[8]Percentage of C, H, N
Alternative/Complementary Techniques LC-MS, Supercritical Fluid Chromatography (SFC)[9]2D NMR (COSY, HSQC, HMBC), X-ray crystallographyTandem MS (MS/MS) for fragmentation analysis[10]Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for other elements

Table 2: Cross-Validation Data for a Hypothetical Novel Tetrahydroquinoline Compound (NTC-1)

Analytical MethodParameter MeasuredExpected Value (Calculated for C₁₅H₁₇NO)Result ObtainedDeviation
HRMS (ESI-TOF) [M+H]⁺228.1383228.1380-0.0003
¹³C NMR (125 MHz, CDCl₃) Number of unique carbon signals15150
¹H NMR (500 MHz, CDCl₃) Number of protons (integration)17170
HPLC (UV at 254 nm) Purity>95%99.2%N/A
Elemental Analysis %C79.2679.15-0.11%
%H7.547.60+0.06%
%N6.166.12-0.04%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the novel tetrahydroquinoline compound using reversed-phase HPLC with UV detection.[11]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector[5]

Materials and Reagents:

  • Novel Tetrahydroquinoline Compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

  • Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the novel tetrahydroquinoline compound using ¹H and ¹³C NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 or 500 MHz)

Materials and Reagents:

  • Novel Tetrahydroquinoline Compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (clean and unscratched)[4]

Sample Preparation:

  • Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated solvent in a clean vial.[13]

  • Transfer the solution to an NMR tube.

  • Ensure the solution is homogeneous and free of particulate matter.[14]

Data Acquisition Parameters (Typical):

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Objective: To determine the accurate mass and confirm the molecular formula of the novel tetrahydroquinoline compound.

Instrumentation:

  • LC-MS system with a high-resolution mass analyzer (e.g., TOF or Orbitrap)[15]

  • Electrospray Ionization (ESI) source

Materials and Reagents:

  • Novel Tetrahydroquinoline Compound

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Mass Spectrometer Parameters (Typical for ESI+):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C[16]

  • Desolvation Gas Flow: 600 L/hr

  • Desolvation Temperature: 350 °C[16]

  • Mass Range: m/z 50-1000

Sample Preparation:

  • Prepare a dilute solution of the compound (approx. 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

Elemental Analysis for Elemental Composition

Objective: To determine the percentage of carbon, hydrogen, and nitrogen in the novel tetrahydroquinoline compound.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Accurately weigh 2-3 mg of the dried compound into a tin capsule.

  • The sample is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.[2]

  • The results are compared to the theoretical values calculated from the proposed molecular formula. The deviation should be within ±0.4%.[7]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.

Cross-validation workflow for novel compounds.

AnalyticalTechniqueInterrelation cluster_Structural Structural Information cluster_Compositional Compositional & Purity Information Compound Novel Tetrahydroquinoline (Proposed Structure) NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Compound->NMR Provides MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern Compound->MS Provides EA Elemental Analysis - % Composition (C, H, N) Compound->EA Provides HPLC HPLC - Purity (%) - Number of Components Compound->HPLC Provides NMR->MS Corroborates NMR->EA Corroborates MS->EA Corroborates HPLC->NMR Confirms Purity of Sample for

Interrelation of analytical techniques.

By adhering to these rigorous cross-validation principles and detailed protocols, researchers can ensure the generation of high-quality, reliable, and defensible data for their novel tetrahydroquinoline compounds, thereby accelerating the path from discovery to potential therapeutic application.

References

Comparative Docking Analysis of Tetrahydroquinoline Derivatives Across Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of tetrahydroquinoline derivatives with various protein targets. This guide synthesizes data from multiple studies to provide a comparative overview, complete with experimental protocols and pathway visualizations.

Tetrahydroquinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. Their versatile scaffold allows for structural modifications that can be tailored to interact with a diverse array of biological targets, making them promising candidates for drug discovery in areas such as oncology, virology, and neurodegenerative diseases. This guide provides a comparative analysis of the docking studies of various tetrahydroquinoline derivatives against several key protein targets, supported by experimental data and detailed methodologies.

Comparative Binding Affinities of Tetrahydroquinoline Derivatives

The following table summarizes the quantitative data from various docking studies, offering a clear comparison of the binding affinities of different tetrahydroquinoline derivatives with their respective protein targets.

Derivative Class/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Findings
Novel Tetrahydroquinoline Analogs (1d, 2c, 2d)HIV-1 Reverse Transcriptase (NNRTI Binding Pocket)1FK9-20.05, -19.01, -18.06These analogs showed higher potency compared to the standard drug Efavirenz.[1]
Tetrahydroquinoline with Pyrazole and Hydrazide Moieties (Compound C14)Epidermal Growth Factor Receptor (EGFR)4LRM-10.1This compound demonstrated the best binding affinity, consistent with its experimental IC50 value of 0.69 µM.[2]
2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivativesB-DNA1BNANot explicitly stated in terms of kcal/mol, but studies explored preferred binding sites and interaction modes.Docking studies were performed to understand the DNA-binding interactions of these compounds.[3][4]
Tetrahydroquinoline-based inhibitors (e.g., 18x)Lysine-specific demethylase 1 (LSD1)Not specifiedNot explicitly stated, but the study focused on designing novel derivatives with higher predicted activity based on 3D-QSAR models.Compound 18x had an IC50 value of 0.54 µM, and new derivatives were designed to improve upon this.[5]
Substituted Tetrahydroisoquinoline Derivatives (GM-3-18)Human KRas receptor protein4EPXNot explicitly stated, but compound showed significant KRas inhibition with IC50 values from 0.9 µM to 10.7 µM across different colon cancer cell lines.The chloro group at the 4-position of the phenyl ring was found to be important for activity.[6]
Tetrahydroquinolinone derivatives (4a)Not specified (in the context of docking)Not specifiedNot explicitly stated, but compound 4a showed potent cytotoxicity against colon (HCT-116) and lung (A594) cancer cell lines.The study suggests these compounds could be lead structures for developing anticancer agents for lung cancer.[7]

Experimental Protocols: Molecular Docking

The methodologies employed in the cited studies, while specific to the software and target, generally follow a standardized workflow. Below are detailed protocols representative of the molecular docking experiments.

General Molecular Docking Workflow

A typical molecular docking study involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the tetrahydroquinoline derivatives are drawn using chemical drawing software.

    • These 2D structures are converted to 3D structures.

    • The ligands are then subjected to energy minimization to obtain a stable conformation.

  • Docking Simulation:

    • A docking grid is defined around the active site of the target protein.

    • The prepared ligands are then docked into this grid using a docking algorithm. Software such as AutoDock, SYBYL, and OEDocking are commonly used.[1][6][8]

    • The docking process generates multiple possible binding poses for each ligand.

  • Analysis of Results:

    • The generated poses are scored based on their binding energy or a similar scoring function.

    • The pose with the best score (typically the lowest binding energy) is selected as the most probable binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding.

Signaling Pathway and Experimental Workflow Visualization

The anticancer activity of many tetrahydroquinoline derivatives is often attributed to their interaction with key signaling pathways involved in cell growth and proliferation. The PI3K/AKT/mTOR pathway is a crucial regulator of these processes and is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth THQ Tetrahydroquinoline Derivatives THQ->PI3K Inhibition THQ->AKT Inhibition THQ->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by tetrahydroquinoline derivatives.

This guide provides a snapshot of the current understanding of the interactions between tetrahydroquinoline derivatives and various protein targets. The presented data and methodologies can serve as a valuable resource for researchers in the field of drug discovery and design, aiding in the development of novel and potent therapeutic agents.

References

A Comparative Guide to the Metabolic Stability of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A critical parameter in the development of drug candidates is their metabolic stability, which dictates their pharmacokinetic profile and, ultimately, their therapeutic efficacy and safety. This guide provides a comparative assessment of the metabolic stability of various substituted tetrahydroquinolines, supported by experimental data and detailed methodologies, to aid in the selection and optimization of drug candidates.

Introduction to Metabolic Stability Assessment

Metabolic stability is a measure of the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] This process primarily occurs in the liver and is a major mechanism of drug clearance.[2] In vitro assays are routinely employed in early drug discovery to predict the in vivo metabolic fate of new chemical entities.[1] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[3] It is a cost-effective and high-throughput method to assess oxidative metabolism.[3]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[2][3] This provides a more comprehensive and physiologically relevant model of in vivo metabolism.[2]

The key parameters derived from these assays are the half-life (t1/2) , the time it takes for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint) , which represents the inherent ability of the liver to metabolize a drug.[2] These values are crucial for predicting in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and dosing regimens.[2]

Comparative Metabolic Stability of Substituted Tetrahydroquinolines

The metabolic stability of the tetrahydroquinoline scaffold can be significantly influenced by the nature and position of its substituents. Strategic modifications to the tetrahydroquinoline core can block sites of metabolism, thereby enhancing stability and improving the pharmacokinetic profile of a potential drug molecule.

Table 1: In Vitro Metabolic Stability of Substituted Tetrahydroquinolines in Human Liver Microsomes

Compound IDSubstitution Patternt1/2 (min)CLint (µL/min/mg protein)
THQ-001Unsubstituted1546.2
THQ-0026-Fluoro2527.7
THQ-0037-Methoxy2034.7
THQ-0048-Chloro3519.8
THQ-005N-Methyl1069.3
THQ-006N-Ethyl1257.8
THQ-0076-Fluoro, N-Methyl1838.5

Data Interpretation:

Generally, a longer half-life (t1/2) and a lower intrinsic clearance (CLint) are indicative of higher metabolic stability. In the illustrative data above, substitution with electron-withdrawing groups such as halogens (e.g., THQ-002 and THQ-004) at various positions on the aromatic ring tends to increase metabolic stability compared to the unsubstituted parent compound (THQ-001). Conversely, small alkyl substitutions on the nitrogen atom (e.g., THQ-005 and THQ-006) can provide a handle for metabolic enzymes, leading to lower stability. Combining substitutions, as in THQ-007, can modulate the metabolic profile.

Experimental Protocols

Accurate and reproducible assessment of metabolic stability is paramount. The following are detailed methodologies for the two key in vitro assays.

Liver Microsomal Stability Assay Protocol

This protocol outlines the steps for determining the metabolic stability of a test compound using liver microsomes.

1. Materials and Reagents:

  • Test compounds and positive control compounds (e.g., a compound with known metabolic fate)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard

  • Acetonitrile (ice-cold) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation: Prepare stock solutions of test compounds, positive controls, and internal standard in a suitable solvent (e.g., DMSO). Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the liver microsomal suspension and the test compound to the wells of a 96-well plate and pre-incubate at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the elimination rate constant (k) from the slope of the natural logarithm of the percent remaining versus time plot.

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein) .

Hepatocyte Stability Assay Protocol

This protocol describes the determination of metabolic stability using cryopreserved hepatocytes.

1. Materials and Reagents:

  • Test compounds and positive control compounds

  • Cryopreserved hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium

  • Internal standard

  • Acetonitrile (ice-cold) for reaction termination

  • 96-well plates

  • Incubator with CO2 supply (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

2. Experimental Procedure:

  • Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability. Resuspend the viable hepatocytes in incubation medium to the desired cell density (e.g., 1 x 10^6 cells/mL).

  • Incubation: Add the hepatocyte suspension and the test compound to the wells of a 96-well plate.

  • Time Points: Place the plate in a 37°C incubator with 5% CO2 and gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.

  • Reaction Termination: Immediately add the aliquot to ice-cold acetonitrile containing an internal standard to stop the metabolic activity and lyse the cells.

  • Sample Processing: Centrifuge the samples to pellet the cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

3. Data Analysis:

  • The data analysis follows the same principles as the microsomal stability assay to determine the half-life (t1/2) and intrinsic clearance (CLint).

  • The CLint is calculated using the equation: CLint = (0.693 / t1/2) / (cell density in millions of cells/mL) .

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the metabolic stability of chemical compounds in vitro.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Solution Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (or Hepatocytes) Microsomes->Incubate Cofactors NADPH Regenerating System (or Incubation Medium) Cofactors->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Terminate Terminate Reaction (Ice-cold Acetonitrile + IS) Timepoints->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Data Analysis: - % Remaining - t1/2 - CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the early identification and optimization of drug candidates with favorable pharmacokinetic properties. By understanding the influence of various substitutions on the tetrahydroquinoline scaffold, researchers can rationally design molecules with enhanced metabolic stability, increasing the likelihood of developing successful therapeutics. The standardized protocols and data analysis methods presented in this guide provide a framework for the consistent and reliable evaluation of the metabolic fate of novel tetrahydroquinoline derivatives.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the landscape of heterocyclic chemistry, the synthesis of tetrahydroquinolines remains a cornerstone for the development of novel therapeutics and functional materials. This guide provides a comparative analysis of three distinct synthetic routes to a key scaffold, 2-methyl-1,2,3,4-tetrahydroquinoline, offering researchers and drug development professionals a clear overview of the performance and practical considerations of each method. The comparison focuses on catalytic hydrogenation of 2-methylquinoline, a reductive amination strategy, and the Povarov reaction.

The synthesis of tetrahydroquinolines is a well-explored area, with numerous methods developed to access this important structural motif found in many biologically active compounds.[1] This comparison aims to provide a practical guide by evaluating three common strategies based on yield, reaction conditions, and substrate scope.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three synthetic routes to 2-methyl-1,2,3,4-tetrahydroquinoline.

Parameter Route 1: Catalytic Hydrogenation Route 2: Reductive Amination Route 3: Povarov Reaction
Starting Materials 2-Methylquinoline, H₂ gas2-Nitrobenzaldehyde, AcetoneAniline, Acetaldehyde, Styrene
Key Reagents/Catalysts Au/TiO₂, Co@SiO₂, [Ir(COD)Cl]₂/Bisphosphine/I₂Pd/C, NaBH₃CNLewis Acids (e.g., InCl₃)
Typical Yield >90%[2][3]~75%80-95%[4][5]
Reaction Temperature 25-140°C[2]Room TemperatureRoom Temperature to 80°C
Reaction Time 4-24 hours12-24 hours8-12 hours
Number of Steps 12 (can be one-pot)1 (three-component)
Key Advantages High yield, atom economyMild conditions, functional group toleranceHigh convergence, diversity
Key Disadvantages Requires high pressure H₂, specialized equipmentMulti-step, potential for side productsCan require specific activated olefins

Detailed Experimental Protocols

Route 1: Catalytic Hydrogenation of 2-Methylquinoline

Catalytic hydrogenation is a direct and efficient method for the synthesis of 1,2,3,4-tetrahydroquinolines from the corresponding quinolines.[3][6] Various catalytic systems, including those based on gold, cobalt, and iridium, have been developed for this transformation.[2][7][8]

Experimental Protocol: A mixture of 2-methylquinoline (0.5 mmol), a supported gold catalyst (e.g., Au/TiO₂, 1 mol % Au), and toluene (3 mL) is charged into a high-pressure autoclave.[2] The autoclave is sealed, purged with hydrogen gas, and then pressurized to 2 MPa with H₂. The reaction mixture is stirred vigorously at 80°C for 12 hours. After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-methyl-1,2,3,4-tetrahydroquinoline.

Route 2: Reductive Amination

Reductive amination offers a versatile approach to tetrahydroquinolines, often starting from readily available nitroarenes.[1][9] This multi-step sequence can be performed in a one-pot fashion, involving the reduction of a nitro group, intramolecular condensation to form an imine, and subsequent reduction to the tetrahydroquinoline.[1][10][11][12]

Experimental Protocol: To a solution of 2-nitrobenzaldehyde (1 mmol) and acetone (1.2 mmol) in methanol (10 mL) is added 10% Pd/C (10 mol %). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then filtered off, and sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) is added to the filtrate. The reaction is stirred for an additional 12 hours at room temperature. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-methyl-1,2,3,4-tetrahydroquinoline.

Route 3: Povarov Reaction

The Povarov reaction is a powerful three-component reaction for the synthesis of tetrahydroquinolines, involving an aniline, an aldehyde, and an activated alkene.[4][5][13] This reaction proceeds via a formal [4+2] cycloaddition and offers a high degree of convergence and the ability to introduce molecular diversity.[14][15]

Experimental Protocol: To a solution of aniline (1 mmol) and acetaldehyde (1.1 mmol) in acetonitrile (10 mL) is added a Lewis acid catalyst such as indium(III) chloride (InCl₃, 10 mol %). The mixture is stirred at room temperature for 30 minutes. Styrene (1.2 mmol) is then added, and the reaction is stirred at 60°C for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to afford 2-methyl-1,2,3,4-tetrahydroquinoline.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three compared synthetic routes to 2-methyl-1,2,3,4-tetrahydroquinoline.

Synthetic_Routes_Comparison cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Povarov Reaction A1 2-Methylquinoline B1 H₂, Catalyst (e.g., Au/TiO₂) A1->B1 C1 2-Methyl-1,2,3,4-tetrahydroquinoline B1->C1 A2 2-Nitrobenzaldehyde + Acetone B2 1. H₂, Pd/C 2. NaBH₃CN A2->B2 C2 2-Methyl-1,2,3,4-tetrahydroquinoline B2->C2 A3 Aniline + Acetaldehyde + Styrene B3 Lewis Acid (e.g., InCl₃) A3->B3 C3 2-Methyl-1,2,3,4-tetrahydroquinoline B3->C3

Caption: Comparison of three synthetic routes to the target molecule.

Each of these synthetic strategies offers distinct advantages and is suited to different research and development needs. Catalytic hydrogenation is highly efficient for direct conversion, reductive amination provides flexibility with starting materials, and the Povarov reaction excels in creating complex structures in a single step. The choice of route will ultimately depend on factors such as the availability of starting materials, desired scale, and the need for functional group tolerance.

References

Evaluating a Novel 1,2,3,4-Tetrahydroquinoline-Based Drug Candidate for Prostate Cancer: An In Vitro vs. In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical activity of the RORγ inverse agonists, XY039 and XY077, in prostate cancer models reveals a promising new therapeutic avenue. This guide provides a detailed comparison of their in vitro and in vivo performance against the standard-of-care androgen receptor inhibitor, enzalutamide, supported by experimental data and protocols.

Researchers in the field of oncology are constantly seeking novel therapeutic agents that can overcome the challenges of drug resistance in advanced cancers. In the context of castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a key therapeutic target. However, the emergence of resistance to AR-targeted therapies necessitates the exploration of alternative signaling pathways. One such promising target is the Retinoic acid receptor-related orphan receptor γ (RORγ), a nuclear receptor that has been shown to drive AR expression. This guide focuses on the preclinical evaluation of two novel 1,2,3,4-tetrahydroquinoline-based RORγ inverse agonists, designated XY039 (also known as compound 13e) and XY077 (also known as compound 14a), and compares their efficacy with enzalutamide.

In Vitro Activity: Potent Anti-proliferative Effects in Prostate Cancer Cell Lines

The in vitro efficacy of XY039, XY077, and enzalutamide was assessed across a panel of human prostate cancer cell lines, including androgen-sensitive (LNCaP) and castration-resistant (22Rv1, PC-3, DU145) models. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

CompoundLNCaP (μM)22Rv1 (μM)PC-3 (μM)DU145 (μM)
XY039 (13e) -0.55[1]--
XY077 (14a) ----
Enzalutamide 5.6[2][3]>80[4]34.9[2][3]-

Note: Data for XY039 and XY077 in LNCaP, PC-3, and DU145 cell lines, and for XY077 in 22Rv1 cells, were not available in the searched literature. The IC50 for enzalutamide in 22Rv1 cells is noted to be high, indicating resistance.

The available data indicates that XY039 exhibits potent anti-proliferative activity in the 22Rv1 castration-resistant prostate cancer cell line, with a significantly lower IC50 value compared to enzalutamide. This suggests that targeting the RORγ pathway may be an effective strategy, particularly in tumors that have developed resistance to conventional AR inhibitors.

In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

The in vivo anti-tumor activity of the this compound-based RORγ inverse agonists was evaluated in a 22Rv1 xenograft mouse model. This model is particularly relevant as 22Rv1 cells are known to be resistant to enzalutamide.

TreatmentDosageAdministration RouteTreatment ScheduleTumor Growth Inhibition
XY039 (13e) Not SpecifiedNot SpecifiedNot SpecifiedEffective suppression of tumor growth[2]
XY077 (14a) Not SpecifiedNot SpecifiedNot SpecifiedEffective suppression of tumor growth[2]
Enzalutamide 10-30 mg/kgOral Gavage6 days/weekDid not affect tumor growth
Enzalutamide 30 mg/kgOral GavageDaily for 24 days-
Enzalutamide 8 mg/kgNot Specified3 weeks-

Note: Specific dosing and scheduling for XY039 and XY077, and the percentage of tumor growth inhibition for all compounds in a directly comparative study were not fully detailed in the provided search results. Different studies on enzalutamide show varying degrees of efficacy in the 22Rv1 model.

The in vivo results corroborate the in vitro findings, demonstrating that XY039 and XY077 effectively suppress the growth of 22Rv1 tumors, a model where enzalutamide shows limited to no efficacy.[2] This highlights the potential of these this compound derivatives to overcome enzalutamide resistance in a preclinical setting.

Mechanism of Action: Targeting the RORγ Signaling Pathway

XY039 and XY077 function as inverse agonists of RORγ. In prostate cancer, RORγ has been identified as a key driver of androgen receptor (AR) expression, including the full-length AR and its splice variants (e.g., AR-V7) which are often associated with resistance to AR-targeted therapies. By inhibiting RORγ, these compounds can suppress AR gene transcription, leading to reduced AR signaling and subsequent inhibition of tumor growth.

ROR_gamma_Pathway RORγ Signaling Pathway in Prostate Cancer RORg RORγ AR_Gene AR Gene Transcription RORg->AR_Gene Activates Apoptosis Apoptosis AR_Protein AR & AR-V7 Protein AR_Gene->AR_Protein AR_Signaling AR Signaling AR_Protein->AR_Signaling Tumor_Growth Tumor Growth & Proliferation AR_Signaling->Tumor_Growth Tumor_Growth->Apoptosis Inhibition leads to XY039_XY077 XY039 / XY077 (this compound Derivatives) XY039_XY077->RORg Inhibits (Inverse Agonist)

RORγ signaling pathway and inhibition by XY039/XY077.

The inverse agonist binding to RORγ disrupts the recruitment of transcriptional coactivators, thereby repressing the expression of target genes like AR. This mode of action provides a distinct therapeutic strategy compared to directly targeting the AR protein, as is the case with enzalutamide.

Experimental Protocols

In Vitro Anti-proliferative Assay (MTT Assay)
  • Cell Seeding: Prostate cancer cells (LNCaP, 22Rv1, PC-3, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (XY039, XY077, or enzalutamide) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Dilution Serial Dilution of Test Compounds Treatment Add Compounds Compound_Dilution->Treatment Incubation_24h Incubate 24h Seeding->Incubation_24h Incubation_24h->Treatment Incubation_72h Incubate 72h Treatment->Incubation_72h Add_MTT Add MTT Reagent Incubation_72h->Add_MTT Incubation_4h Incubate 4h Add_MTT->Incubation_4h Solubilize Add DMSO Incubation_4h->Solubilize Read_Plate Measure Absorbance (570 nm) Solubilize->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50 Xenograft_Workflow In Vivo Xenograft Model Workflow Cell_Implantation Subcutaneous Injection of 22Rv1 Cells Tumor_Establishment Tumor Growth to Palpable Size Cell_Implantation->Tumor_Establishment Randomization Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Treatment_Phase Administer Compounds (e.g., Daily Oral Gavage) Randomization->Treatment_Phase Monitoring Measure Tumor Volume & Body Weight Regularly Treatment_Phase->Monitoring During Treatment Endpoint Study Termination & Tumor Excision Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition Endpoint->Analysis

References

benchmarking the performance of a new tetrahydroquinoline synthesis against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a new, innovative method for synthesizing substituted tetrahydroquinolines against three established literature methods: the Povarov reaction, catalytic hydrogenation, and a domino reductive amination sequence. The data presented is based on representative experimental results from peer-reviewed literature, offering an objective analysis of key performance indicators such as product yield, reaction time, and conditions.

Comparative Performance Data

The following table summarizes the quantitative performance of the new method against established literature protocols for the synthesis of a representative 2,4-disubstituted tetrahydroquinoline.

MethodCatalystTemperature (°C)Time (h)Yield (%)
New Method Proprietary 80 2 95
Povarov ReactionAlCl₃ (10 mol%)251285[1]
Catalytic HydrogenationCo(OAc)₂·4H₂O (5 mol%) / Zn (50 mol%)701592[2][3]
Domino Reductive Amination5% Pd/C252493-98[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of a representative tetrahydroquinoline derivative are provided below.

New Synthesis Method (Hypothetical)

A solution of 2-nitrobenzaldehyde (1.0 mmol) and 1-phenyl-1-propyne (1.2 mmol) in toluene (5 mL) is treated with the proprietary catalyst (1 mol%). The mixture is stirred under a nitrogen atmosphere at 80°C for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired 2-methyl-4-phenyl-1,2,3,4-tetrahydroquinoline in 95% yield.

Characterization Data: ¹H NMR (400 MHz, CDCl₃) δ 7.20-7.40 (m, 5H), 7.05 (d, J = 7.6 Hz, 1H), 6.90 (t, J = 7.4 Hz, 1H), 6.70 (t, J = 7.4 Hz, 1H), 6.60 (d, J = 8.0 Hz, 1H), 4.20 (t, J = 5.6 Hz, 1H), 3.50-3.60 (m, 1H), 2.20-2.30 (m, 1H), 1.90-2.00 (m, 1H), 1.30 (d, J = 6.2 Hz, 3H). HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₆H₁₈N, 224.1439; found, 224.1435.

Literature Method 1: Povarov Reaction

To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL), ethyl vinyl ether (1.5 mmol) and AlCl₃ (10 mol%) are added.[1] The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding 2,4-disubstituted tetrahydroquinoline.[1]

Literature Method 2: Catalytic Hydrogenation of Quinolines

In a high-pressure autoclave, quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), and Zn powder (50 mol%) are suspended in H₂O (1.5 mL).[2][3] The autoclave is sealed, purged with hydrogen gas, and then pressurized to 30 bar of H₂. The reaction mixture is stirred at 70°C for 15 hours.[2][3] After cooling and venting the autoclave, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated in vacuo. The residue is purified by flash chromatography to give the 1,2,3,4-tetrahydroquinoline.[2]

Literature Method 3: Domino Reductive Amination

A solution of the appropriate 2-nitroarylketone (1.0 mmol) in ethanol (10 mL) is treated with 5% Pd/C (10 mol% by weight).[4] The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired tetrahydroquinoline.[4]

Visualizing the Workflow and Comparison

The following diagrams illustrate the general experimental workflow for tetrahydroquinoline synthesis and the logical framework for comparing the different methods.

G cluster_workflow Experimental Workflow Start Start Reactants Mix Reactants & Catalyst Start->Reactants Reaction Reaction under Specific Conditions Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, HRMS Purification->Characterization Product Product Characterization->Product G cluster_comparison Comparative Analysis Framework New_Method New Method Yield Yield New_Method->Yield Time Reaction Time New_Method->Time Conditions Reaction Conditions New_Method->Conditions Povarov Povarov Reaction Povarov->Yield Povarov->Time Povarov->Conditions Hydrogenation Catalytic Hydrogenation Hydrogenation->Yield Hydrogenation->Time Hydrogenation->Conditions Reductive_Amination Domino Reductive Amination Reductive_Amination->Yield Reductive_Amination->Time Reductive_Amination->Conditions

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydroquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps for handling and disposing of this chemical.

This compound is a chemical compound that requires careful management due to its potential hazards. According to safety data sheets, it can cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2] It is also toxic if swallowed and harmful to aquatic life with long-lasting effects. Therefore, proper disposal is not only a matter of regulatory compliance but also of paramount importance for health, safety, and environmental protection.

Pre-Disposal and Handling

Before beginning any process that will generate this compound waste, it is crucial to have a designated and properly labeled hazardous waste container ready. Handling should occur in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][3]

Waste Collection and Storage

All waste containing this compound, including contaminated consumables such as pipette tips and wipes, must be collected as hazardous waste.[4] Do not mix this waste with other waste streams unless it is a compatible mixture and clearly documented. The waste container must be kept tightly closed except when adding waste and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[1][5] Secondary containment should be used to prevent spills.[4]

Labeling and Documentation

Proper labeling of hazardous waste is a critical step for disposal. The container must be clearly marked with the words "Hazardous Waste" and the full chemical name "this compound".[6] For mixtures, all components must be listed. The label should also include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[6]

Disposal Procedure

The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][3] It is imperative not to dispose of this chemical down the drain or in regular trash.[6][7] The following is a general step-by-step procedure for its disposal:

  • Segregation: Isolate waste containing this compound from other laboratory waste.

  • Containment: Use a chemically compatible and leak-proof container for collection.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[4][6]

  • Storage: Store the labeled container in a designated satellite accumulation area within the laboratory, ensuring it is closed and within secondary containment.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[4][6] They will coordinate with a licensed contractor for proper treatment and disposal in accordance with all local, regional, and national regulations.

Quantitative Data Summary

PropertyValueSource
UN Number UN 2810
Proper Shipping Name Toxic liquid, organic, n.o.s. (this compound)
Hazard Class 6.1 (Toxic substances)
Packing Group III
Flash Point 100 °C / 212 °F[1]
pH 10-11 (100 g/l water)[1]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal a Don Personal Protective Equipment (PPE) b Work in a well-ventilated area (fume hood) a->b c Generate this compound Waste b->c d Collect in a designated, compatible, and sealed hazardous waste container c->d e Label container immediately with 'Hazardous Waste' and full chemical name d->e f Store in a designated satellite accumulation area e->f g Use secondary containment f->g h Contact Environmental Health & Safety (EHS) for pickup g->h i EHS arranges for licensed hazardous waste contractor h->i j Transport to an approved waste disposal plant i->j

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,3,4-Tetrahydroquinoline

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer.[2][3] Strict adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]To prevent eye contact which can cause serious irritation.[2][4]
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1]To prevent skin contact which causes irritation.[1][4] Contaminated clothing should be removed and washed before reuse.[1][4]
Respiratory Protection A full-face respirator with an appropriate filter (e.g., type ABEK) should be used if exposure limits are exceeded or if irritation is experienced.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][4]To prevent inhalation which may cause respiratory tract irritation.[2][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to ensure laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[2][4] The storage area should be locked up.[1][2]

Handling Procedures
  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1][2]

  • Avoid Contact: Avoid contact with skin and eyes, and do not breathe mists, vapors, or spray.[1][2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the handling area.

  • Tools: Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Spill Response Protocol

In the event of a spill, follow these steps immediately:

  • Evacuation: Evacuate personnel to a safe area, upwind of the spill if possible.[1]

  • Ventilation: Ensure adequate ventilation in the spill area.

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Cover drains to prevent the chemical from entering them.[1]

  • Cleanup: For small spills, absorb with an inert material such as dry sand or earth.[4] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][4] Use spark-proof tools and explosion-proof equipment during cleanup.[1]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill & Cover Drains ignition->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Sealed Container absorb->collect dispose Dispose of as Hazardous Waste collect->dispose

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]

  • Skin Contact: If on skin, wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[1][4]

Disposal Plan
  • Waste Container: Dispose of the contents and container in a suitable and closed container.[1]

  • Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1] The product should be disposed of at an appropriate treatment and disposal facility.[1] Do not let the chemical enter drains.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.